Sodiumoleate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H33NaO2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
sodium;octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
BCKXLBQYZLBQEK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Sodium Oleate for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oleate (B1233923), the sodium salt of the monounsaturated omega-9 fatty acid oleic acid, is a compound of significant interest across various scientific and industrial domains.[1] Its amphiphilic nature, characterized by a long lipophilic hydrocarbon tail and a hydrophilic carboxylate headgroup, renders it an efficacious anionic surfactant, emulsifier, and dispersing agent.[1][2][3] For professionals in research, science, and drug development, a comprehensive understanding of its physicochemical properties is paramount for its application in formulations, drug delivery systems, and biological investigations.[1][2] This in-depth guide elucidates the core physicochemical characteristics of sodium oleate, supplemented with detailed experimental methodologies and visual representations of its behavior and applications.
Core Chemical and Physical Properties
Sodium oleate is typically synthesized via the neutralization of oleic acid with sodium hydroxide, a process known as saponification.[1][3][4] It manifests as a white to yellowish powder or a light tan solid, emitting a faint tallow-like odor.[1][5][6]
Table 1: General and Chemical Properties of Sodium Oleate
| Property | Value | Reference(s) |
| IUPAC Name | sodium (9Z)-octadec-9-enoate | [1][6] |
| Synonyms | Oleic acid sodium salt, Eunatrol, Osteum | [1] |
| CAS Number | 143-19-1 | [1][4][5] |
| Chemical Formula | C₁₈H₃₃NaO₂ | [1][5] |
| Linear Formula | CH₃(CH₂)₇CH=CH(CH₂)₇COONa | [1] |
| Molecular Weight | 304.44 g/mol | [1][5][6] |
| Appearance | White to yellowish powder; light tan solid | [1][5] |
| Odor | Slight tallow-like odor | [1][5][6] |
Quantitative Physicochemical Data
The functional properties of sodium oleate in various applications are dictated by its quantitative physicochemical parameters. These values are often influenced by environmental conditions such as temperature, pH, and the presence of electrolytes.[7]
Table 2: Quantitative Physicochemical Data of Sodium Oleate
| Property | Value | Conditions | Reference(s) |
| Melting Point | 232-235 °C | [3][5][8][9] | |
| Water Solubility | Soluble in ~10 parts water (may partially decompose) | [5][9][10] | |
| Ethanol Solubility | Soluble in ~20 parts ethanol | [9][10] | |
| Other Solubilities | Sparingly soluble in ether and petroleum ether | [10][11] | |
| Critical Micelle Concentration (CMC) | 912 ± 2 mg/L | 25°C | [12][13] |
| 0.33 g/L (330 mg/L) | pH 10.0 | [12] | |
| ~0.4 mM (~121.8 mg/L) | 25°C | [12] | |
| Hydrophilic-Lipophilic Balance (HLB) | 18 | [5] | |
| Surface Tension | Minimum of ~40 mN/m at pH 8-9 | 25°C | [14] |
| Varies with concentration and pH | [14] |
Experimental Protocols
Accurate determination of the physicochemical properties of sodium oleate is crucial for its effective application. The following sections detail standardized experimental protocols for key parameters.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which monomeric surfactant molecules begin to aggregate into micelles.[7][15] This phenomenon is accompanied by abrupt changes in the physicochemical properties of the solution.[7]
This method is predicated on the principle that surfactants lower the surface tension of a solvent.[7] Below the CMC, surface tension diminishes with increasing surfactant concentration.[7] Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles.[7]
Methodology:
-
Preparation of Solutions: A stock solution of sodium oleate in deionized water is prepared at a concentration significantly above the anticipated CMC. A series of solutions with decreasing concentrations are then prepared by serial dilution.[7]
-
Tensiometer Calibration: The tensiometer is calibrated using a liquid with a known surface tension, such as pure water.[7]
-
Measurement: The surface tension of the pure solvent is measured first. Subsequently, starting with the most dilute solution, the surface tension of each sodium oleate solution is measured. It is imperative to thoroughly clean the platinum ring and the sample vessel between each measurement to prevent cross-contamination.[7]
-
Data Analysis: The surface tension is plotted as a function of the logarithm of the sodium oleate concentration. The resulting graph will typically display two linear regions. The point of intersection of these two lines corresponds to the critical micelle concentration.[7]
Caption: Workflow for CMC determination via surface tension measurement.
This technique is suitable for ionic surfactants like sodium oleate. The electrical conductivity of the solution varies with the surfactant concentration. Below the CMC, conductivity increases linearly with concentration as sodium oleate dissociates into ions.[7] Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have lower mobility and bind some of the counterions.[7]
Methodology:
-
Preparation of Solutions: A series of sodium oleate solutions in deionized water is prepared, covering a concentration range both below and above the expected CMC.[7]
-
Conductivity Meter Calibration: The conductivity meter is calibrated using standard potassium chloride solutions.[7]
-
Measurement: The conductivity of the pure solvent is measured. Then, the conductivity of each prepared sodium oleate solution is measured, ensuring thermal equilibrium is achieved for each measurement.[7]
-
Data Analysis: The specific conductivity is plotted as a function of the sodium oleate concentration. The plot will show two linear regions with different slopes. The concentration at which the break in the plot occurs is the CMC.[7]
Caption: Workflow for CMC determination via conductivity measurement.
Determination of Foaming Properties (Ross-Miles Method)
This standardized method (ASTM D1173) is employed to assess the foaming capacity and stability of a surfactant solution.[12]
Methodology:
-
Solution Preparation: A solution of sodium oleate is prepared at the desired concentration in deionized or distilled water.[12]
-
Apparatus Setup: A standardized Ross-Miles apparatus, consisting of a jacketed glass column (receiver) and a pipette with a specified orifice, is used. A constant temperature is maintained by circulating water through the jacket.[12]
-
Procedure: a. 50 mL of the sodium oleate solution is added to the receiver.[12] b. 200 mL of the same solution is pipetted into the pipette.[12] c. The pipette is positioned vertically over the receiver at a specified height.[12] d. The solution from the pipette is allowed to drain into the receiver, generating foam.[12] e. The initial foam height is measured immediately after the pipette is empty.[12] f. The foam height is recorded again at specified time intervals (e.g., 1, 3, and 5 minutes) to evaluate foam stability.[12]
Caption: Workflow for the Ross-Miles foaming properties test.
Role in Drug Delivery and Cellular Signaling
Sodium oleate is a valuable excipient in pharmaceutical formulations, primarily due to its ability to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2][16] Its amphipathic nature enables it to form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility and facilitating their absorption.[16]
Furthermore, sodium oleate is utilized in the development of lipid-based drug delivery systems, such as nanoemulsions and liposomes, where it functions as an emulsifier or stabilizer.[16][17] It is also a well-documented penetration enhancer for transdermal drug delivery, acting by disrupting the highly ordered lipid structure of the stratum corneum and increasing its fluidity and permeability to drugs.[17]
Caption: Sodium oleate as a transdermal penetration enhancer.
Beyond its role as an excipient, sodium oleate can modulate key cellular signaling pathways, a factor that must be considered in drug development.[2] It has been shown to influence pathways such as the Sterol Regulatory Element-Binding Protein-1 (SREBP-1), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[2] This biological activity underscores the importance of a thorough understanding of both the physicochemical and biological properties of sodium oleate for its safe and effective application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nanotrun.com [nanotrun.com]
- 4. nbinno.com [nbinno.com]
- 5. Sodium oleate | 143-19-1 [chemicalbook.com]
- 6. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sds.mcmaster.ca [sds.mcmaster.ca]
- 9. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 10. guidechem.com [guidechem.com]
- 11. nanotrun.com [nanotrun.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. justagriculture.in [justagriculture.in]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Laboratory Synthesis of Sodium Oleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of sodium oleate (B1233923). Sodium oleate, the sodium salt of oleic acid, is a widely used anionic surfactant and emulsifier with significant applications in fields ranging from nanoparticle synthesis to drug delivery systems.[1] The protocols detailed herein are designed to be reproducible and scalable for research purposes.
Physicochemical Properties and Stoichiometry
A thorough understanding of the physicochemical properties of the reactants and products is crucial for a successful synthesis. The most common method for preparing sodium oleate is the saponification of oleic acid with sodium hydroxide (B78521).[1][2] This reaction is typically performed in an alcoholic solution to ensure the miscibility of the reactants.[1][2]
Table 1: Physicochemical Data of Reactants and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 13-14 |
| Sodium Hydroxide | NaOH | 40.00 | 318 |
| Sodium Oleate | C₁₈H₃₃NaO₂ | 304.44 | 232-235[1][2] |
| Ethanol (B145695) | C₂H₅OH | 46.07 | -114 |
Experimental Protocols
Two common laboratory-scale synthesis protocols for sodium oleate are detailed below.
Protocol 1: Synthesis via Saponification with a Set Molar Ratio
This protocol is adapted from a procedure reported by the Royal Society of Chemistry and involves the reaction of oleic acid and sodium hydroxide in a hydroalcoholic solution.[1]
Materials:
-
Oleic acid (C₁₈H₃₄O₂)
-
Sodium hydroxide (NaOH)
-
70% Ethanol (C₂H₅OH) in water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve 0.71 g (17.6 mmol) of sodium hydroxide in 50 mL of 70% ethanol.[1]
-
To this solution, add 5.56 mL (17.6 mmol) of oleic acid.[1]
-
Stir the reaction mixture overnight at room temperature using a magnetic stirrer.[1]
-
After the reaction is complete, remove the solvent under vacuum using a rotary evaporator.[1] The resulting product will be a crude, white, soapy solid.
Theoretical Yield Calculation: Based on the 1:1 stoichiometry between oleic acid and sodium hydroxide, and assuming oleic acid is the limiting reagent (17.6 mmol), the theoretical yield of sodium oleate is: 17.6 mmol * 304.44 g/mol = 5.36 g
Protocol 2: Synthesis via pH-Controlled Neutralization
This protocol involves the neutralization of an ethanolic solution of oleic acid with a sodium hydroxide solution until a neutral pH is achieved.[3]
Materials:
-
Oleic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Prepare a 15% (v/v) solution of oleic acid in ethanol.
-
Separately, prepare a 5% (w/v) solution of sodium hydroxide in deionized water.[3]
-
Under constant stirring, slowly add the 5% NaOH solution to the oleic acid solution.[3]
-
Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH reaches 7, indicating the complete neutralization of the oleic acid.[3]
-
Once the reaction is complete, the solvent can be removed by evaporation, preferably under vacuum, to obtain the sodium oleate product.[2][4]
Purification and Characterization
Purification by Recrystallization
The crude sodium oleate can be purified by recrystallization from ethanol to remove unreacted starting materials and other impurities.[1][5]
Materials:
-
Crude sodium oleate
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolve the crude sodium oleate in a minimum amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.[1]
-
Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.[1]
-
After the solution has reached room temperature, place it in an ice bath to facilitate further crystallization.[1]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[1]
-
Dry the purified sodium oleate crystals in a vacuum oven at a temperature below its melting point until a constant weight is achieved.[1][5]
Characterization
The identity and purity of the synthesized sodium oleate can be confirmed using various analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to verify the conversion of oleic acid to sodium oleate. The spectrum of oleic acid shows a characteristic C=O stretching band of the carboxylic acid at approximately 1710 cm⁻¹.[1] Upon formation of the carboxylate salt (sodium oleate), this peak will shift to a lower wavenumber, typically in the range of 1560-1610 cm⁻¹, representing the asymmetric stretching of the carboxylate anion.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the oleate backbone and the absence of impurities.[1]
Visualizations
References
An In-depth Technical Guide on the Chemical Structure and Molecular Weight of Sodium Oleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the chemical structure and molecular weight of sodium oleate (B1233923), a compound of significant interest in various scientific and industrial applications, including pharmaceuticals.
Chemical Identity and Structure
Sodium oleate is the sodium salt of oleic acid, a monounsaturated omega-9 fatty acid.[1] Its chemical structure consists of a long, nonpolar hydrocarbon tail and a polar carboxylate head group, making it an anionic surfactant.[1] The presence of a cis-double bond in the hydrocarbon chain at the ninth carbon position is a key feature of its stereochemistry.[2]
IUPAC Name: sodium (9Z)-octadec-9-enoate[1][2]
Chemical Formula: C₁₈H₃₃NaO₂[1][3]
Structural Representation:
The molecule comprises an 18-carbon chain with a carboxylate group at one end, a methyl group at the other, and a cis-double bond between carbons 9 and 10. The sodium ion is ionically bonded to the oxygen of the carboxylate group.
Physicochemical Properties
Sodium oleate typically appears as a white to yellowish powder or a light tan solid with a slight tallow-like odor.[1][3][4] It is soluble in water and alcohol.[3][5]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₃NaO₂ | [2][3][6] |
| Molecular Weight | 304.44 g/mol | [2][3][6] |
| CAS Number | 143-19-1 | [1][2][3] |
| Appearance | White to yellowish powder; light tan solid | [1][3][4] |
| Melting Point | 232-235 °C | [3][4][5] |
| Solubility | Soluble in water and alcohol | [3][5] |
Derivation of Molecular Weight from Chemical Structure
The molecular weight of sodium oleate is calculated from the sum of the atomic weights of its constituent atoms, as dictated by its molecular formula: C₁₈H₃₃NaO₂.
The logical relationship for this calculation is illustrated in the diagram below.
Caption: Derivation of Sodium Oleate's Molecular Weight.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium oleate | 143-19-1 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 6. Sodium oleate (Oleic acid sodium) | Na+K+ ATPase | 143-19-1 | Invivochem [invivochem.com]
Sodium Oleate as a Surfactant: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium oleate (B1233923), an anionic surfactant pivotal in pharmaceutical formulations and advanced drug development. We delve into its core mechanism of action, physicochemical properties, and its modulatory role in key signaling pathways. This document serves as a resource for professionals seeking to leverage the unique attributes of sodium oleate in their research and development endeavors.
Core Mechanism of Action
Sodium oleate (C₁₈H₃₃NaO₂) is the sodium salt of oleic acid, a monounsaturated fatty acid.[1] Its efficacy as a surfactant stems from its amphiphilic nature . The molecule consists of two distinct parts: a long, nonpolar hydrocarbon chain (the oleate tail) that is hydrophobic (lipophilic or oil-attracting) and a polar, ionic carboxylate group (the head) that is hydrophilic (water-attracting).[2][3] This dual characteristic allows sodium oleate to operate at the interface between immiscible phases, such as oil and water, fundamentally altering their interaction.
Interfacial Tension Reduction: At an oil-water interface, sodium oleate molecules orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This adsorption at the interface reduces the interfacial tension, making it easier to mix the two phases.[3][4]
Micelle Formation: In aqueous solutions, as the concentration of sodium oleate increases, it reaches a critical point known as the Critical Micelle Concentration (CMC) .[5] Below the CMC, the molecules exist primarily as individual monomers.[5] Above the CMC, they spontaneously self-assemble into spherical structures called micelles.[3][5] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell, interacting with the surrounding aqueous environment.[3] This process is crucial for solubilizing hydrophobic substances, such as poorly water-soluble active pharmaceutical ingredients (APIs), within the micellar core, thereby enhancing their apparent solubility and bioavailability.[2][6]
Emulsification: Sodium oleate is an excellent emulsifying agent, particularly for creating stable oil-in-water (o/w) emulsions.[4][7] It achieves this by adsorbing at the surface of oil droplets, forming a protective layer. The negatively charged carboxylate headgroups create electrostatic repulsion between the droplets, preventing them from coalescing and leading to a stable dispersion.[4]
Quantitative Data and Physicochemical Properties
The functional properties of sodium oleate are defined by key physicochemical parameters. Understanding these values is essential for the rational design of drug delivery systems and other formulations.
Table 1: General Physicochemical Properties of Sodium Oleate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 143-19-1 | [1][7] |
| Molecular Formula | C₁₈H₃₃NaO₂ | [1][8] |
| Molecular Weight | 304.44 g/mol | [7][8] |
| Appearance | White to yellowish powder or lumps | [1][7] |
| Solubility | Soluble in water and alcohol | [1][8] |
| Hydrophilic-Lipophilic Balance (HLB) | Indicates suitability as an o/w emulsifier | [2] |
| pKa of Oleic Acid | ~4.8 |[4] |
Table 2: Critical Micelle Concentration (CMC) of Sodium Oleate Under Various Conditions
| CMC Value | Conditions | Reference(s) |
|---|---|---|
| ~1 x 10⁻³ mol/L | Varies with purity | [2][9] |
| 0.33 g/L (~1.08 x 10⁻³ M) | pH 10.0 | [2][10] |
| 912 ± 2 mg/L (~2.99 x 10⁻³ M) | 25 °C | [11][12] |
| 0.4 x 10⁻³ mol/dm³ | 25 °C | [13] |
| Increases with pH | pH range 7-12 | [2][14] |
| Increases with temperature | Alcohol-water systems |[2][5] |
Table 3: Influence of pH on Sodium Oleate Emulsion Properties
| pH of Aqueous Phase | Predominant Species | Zeta Potential (mV) | Emulsion Stability | Reference |
|---|---|---|---|---|
| < 4.0 | Oleic Acid (non-ionic) | Close to 0 | Unstable | [4] |
| 4.0 - 6.0 | Oleic Acid / Oleate | -20 to -40 | Moderately Stable | [4] |
| > 7.0 | Oleate (anionic) | < -40 | Highly Stable |[4] |
Experimental Protocols
Accurate characterization of sodium oleate solutions is critical for their effective application. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is highly suitable for ionic surfactants like sodium oleate.[5]
-
Principle: The electrical conductivity of a surfactant solution changes with its concentration. Below the CMC, conductivity increases linearly as sodium oleate dissociates into Na⁺ and oleate⁻ ions. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have lower mobility and bind some counterions (Na⁺). The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.[5]
-
Materials:
-
Sodium Oleate
-
High-purity deionized water
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Prepare a stock solution of sodium oleate at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.
-
Equilibrate each solution to a constant temperature.
-
Measure the electrical conductivity of each solution, ensuring the probe is clean and calibrated. Start with the most dilute solution and progress to the most concentrated.
-
Plot the measured conductivity as a function of sodium oleate concentration.
-
The plot will show two distinct linear regions. Fit straight lines to both regions.
-
The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).
-
Protocol 2: Synthesis of Monodisperse Palladium (Pd) Nanoparticles
This protocol uses sodium oleate as both a reducing and stabilizing agent.[15][16]
-
Principle: In this reductive method, sodium oleate reduces a palladium(II) precursor to palladium (Pd⁰) nanoparticles. Simultaneously, the oleate ions and a co-surfactant (CTAC) adsorb onto the nanoparticle surface, preventing aggregation and ensuring the formation of a stable, monodisperse colloidal suspension.[15][16]
-
Materials:
-
Palladium(II) precursor solution (e.g., H₂PdCl₄)
-
Sodium oleate (NaOL)
-
Hexadecyltrimethylammonium chloride (CTAC)
-
Deionized water
-
-
Methodology:
-
Solution Preparation: Prepare separate aqueous solutions of the Palladium precursor, NaOL, and CTAC at the desired concentrations.
-
Mixing: In a reaction vessel, combine the CTAC and NaOL solutions and mix thoroughly.
-
Initiation: Add the Palladium precursor solution to the surfactant mixture under vigorous stirring at room temperature.
-
Reaction: Allow the reaction to proceed. The formation of nanoparticles is often indicated by a color change in the solution.
-
Purification: Collect the synthesized nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with an ethanol/water mixture to remove unreacted precursors and excess surfactants.
-
Characterization: Analyze the size, shape, and stability of the nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
-
Visualizations: Workflows and Signaling Pathways
Head
Tail
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head [label="Hydrophilic\nCarboxylate Head\n(COO⁻Na⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
tail [label="Hydrophobic\nOleate Tail\n(C₁₇H₃₃)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
Relevance in Drug Development and Research
Sodium oleate is more than a simple excipient; its interactions at a cellular level have significant implications for drug development.
Enhancing Drug Solubility and Bioavailability:
A primary application of sodium oleate is to improve the solubility of hydrophobic drugs.[2][6] By encapsulating these drugs within micelles, it increases their dissolution in aqueous environments, which can lead to improved absorption and bioavailability.[2][4] It is a key component in lipid-based drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[6][17]
Penetration Enhancer:
In transdermal drug delivery, sodium oleate and its free acid form, oleic acid, act as penetration enhancers. They work by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[17] This increases the fluidity and permeability of the skin, facilitating the diffusion of drug molecules.[17]
Modulation of Cellular Signaling:
It is critical for drug development professionals to recognize that the oleate anion can modulate key cellular signaling pathways. Studies have shown that oleate can activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[2] These pathways are central regulators of cell proliferation, survival, and apoptosis.[2] Activation of the PI3K/Akt pathway by oleate has been linked to increased cell proliferation and reduced apoptosis, while activation of the MAPK pathway can also promote cell growth.[2] This biological activity must be considered when designing drug delivery systems to avoid unintended effects on cell signaling.[2]
Interaction with Lipid Membranes:
Sodium oleate can interact directly with and integrate into cellular lipid membranes.[1][18] This interaction can alter membrane properties, including fluidity and permeability.[19] At lower pH levels, oleic acid tends to incorporate into the membrane structure, while at higher pH, it can disrupt membrane integrity.[19][20] This pH-dependent behavior offers potential for designing pH-responsive drug delivery systems.[19]
Conclusion
Sodium oleate is a versatile and effective anionic surfactant with a well-established role in pharmaceutical sciences.[2] Its fundamental ability to reduce interfacial tension, form micelles, and stabilize emulsions makes it an invaluable tool for enhancing the solubility and delivery of poorly soluble drugs.[2][17] However, its utility extends beyond its physical surfactant properties. Researchers and drug development professionals must also consider its biological activity, including its potential to modulate critical cellular signaling pathways and interact with lipid membranes. A thorough understanding of both the physicochemical and biological characteristics of sodium oleate is essential for its safe and effective application in advanced drug development.
References
- 1. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Sodium Oleate - High-Quality Emulsifier at Best Price [acmesynthetic.com]
- 9. researchgate.net [researchgate.net]
- 10. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Sodium Oleate Surfactant Concentration Grafted onto SiO2 Nanoparticles in Polymer Flooding Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of highly monodisperse Pd nanoparticles using a binary surfactant combination and sodium oleate as a reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 19. Elucidating the pH Effects on Oleic Acid and Interactions with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Sodium Oleate in Biotechnological Advancement: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Sodium oleate (B1233923), the sodium salt of the monounsaturated fatty acid oleic acid, has emerged as a versatile and indispensable tool in the field of biotechnology. Its unique amphiphilic nature, possessing both a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, underpins its widespread utility as a surfactant, emulsifier, and bioactive molecule.[1] This technical guide provides a comprehensive overview of the fundamental applications of sodium oleate in biotechnology, with a focus on its roles in drug delivery, cell culture, and the modulation of cellular signaling pathways.
Enhancing Drug Delivery Systems
Sodium oleate is a critical excipient in pharmaceutical formulations, primarily aimed at improving the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its ability to self-assemble into micelles above a certain concentration (the critical micelle concentration or CMC) allows for the encapsulation of hydrophobic drugs, thereby increasing their solubility and bioavailability.[1]
Lipid-Based Nanoparticle Formulations
Sodium oleate is instrumental in the formulation of various lipid-based drug delivery systems, including nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[3] It functions as an effective emulsifier, creating stable oil-in-water nanoemulsions that can encapsulate lipophilic drugs.[3] Furthermore, oleate-capped nanoparticles, particularly those with magnetic or plasmonic properties, are being explored for targeted therapies and diagnostic applications.[4] The lipid coating provided by sodium oleate is biocompatible and can enhance the encapsulation of hydrophobic drugs, protect them from degradation, and facilitate targeted delivery.[4]
Penetration Enhancer
In transdermal drug delivery, sodium oleate and its acidic form, oleic acid, act as penetration enhancers. They disrupt the highly organized lipid structure of the stratum corneum, increasing its fluidity and permeability to allow for the enhanced diffusion of drug molecules through the skin.[3]
Quantitative Data on Sodium Oleate Properties:
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻³ mol/L | Varies with purity | [1] |
| 0.33 g/L | pH 10.0 | [1] | |
| Increases with pH | pH range 7-12 | [1] | |
| Increases with temperature | Alcohol-water systems | [1] | |
| Molecular Formula | C18H33NaO2 | [5] | |
| Molecular Weight | 304.45 | [5] | |
| Melting Point | 205 °C | [5] |
A Key Supplement in Cell Culture
Sodium oleate is a valuable supplement in mammalian cell culture, especially in serum-free media formulations.[6] It provides an essential monounsaturated fatty acid that is integral for cellular energy storage, maintaining membrane structure, and serving as a precursor for various signaling molecules.[6]
Enhancing Cell Growth and Viability
Supplementation with sodium oleate has been shown to improve cell yields and can protect cells from the cytotoxic effects of saturated fatty acids like palmitate.[6] It is crucial for the growth and productivity of various cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells, which are widely used in the biomanufacturing of recombinant proteins and monoclonal antibodies.[6]
Effects of Sodium Oleate on Mammalian Cells:
| Cell Line | Concentration (µM) | Exposure Time | Viability Assay | Observed Effect | Reference |
| HepG2 | 10 - 500 | 8 hours | MTT | No significant change in cell viability. | [7] |
| HepG2 | 250 - 500 | 24 hours | MTT | Decrease in cell viability, but higher than palmitate-treated cells. | [7] |
| HUVEC | up to 100 | up to 72 hours | Trypan Blue Exclusion | No detectable toxic effect on cell number or viability. | [6] |
| MDA-MB-231 | 100 | 6 days (post 24h treatment) | Cell Counting | Increased long-term serum-free survival. | [6] |
Modulation of Cellular Signaling Pathways
Beyond its structural and nutritive roles, sodium oleate is a bioactive molecule that can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.[6] For instance, oleate has been shown to regulate genes controlled by the mitogen-activated protein kinase (MAPK), insulin, and hypoxia signaling pathways in HepG2 cells.[8] It can also induce anti-inflammatory responses.[9] In some contexts, sodium oleate has been identified as a Na+/K+ ATPase activator.[10][11]
In L02 hepatocytes, sodium oleate-induced steatosis has been linked to the TLR2/NF-κB mediated inflammatory pathway.[12] Conversely, in human umbilical vein endothelial cells (HUVECs), oleate has been shown to inhibit the expression of adhesion molecules by attenuating the activation of NF-κB.[13]
Experimental Protocols
Preparation of BSA-Conjugated Sodium Oleate for Cell Culture
This protocol describes the preparation of a sodium oleate solution complexed with bovine serum albumin (BSA) for use in cell culture experiments.[6]
Materials:
-
Sodium oleate powder
-
0.1 M NaOH
-
Fatty acid-free BSA
-
Phosphate Buffered Saline (PBS) or desired cell culture medium
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 100 mM Sodium Oleate Stock Solution: Dissolve the appropriate amount of sodium oleate powder in 0.1 M NaOH in a sterile conical tube.[6]
-
Prepare a 10% BSA Solution: Dissolve fatty acid-free BSA in PBS or your cell culture medium to a final concentration of 10% (w/v). Mix gently to avoid foaming and sterile filter the solution using a 0.22 µm filter.[6]
-
Complex Sodium Oleate with BSA: While stirring the 10% BSA solution at 37°C, slowly add the 100 mM sodium oleate stock solution to achieve the desired final molar ratio (e.g., 4:1 oleate:BSA).[6]
-
Continue stirring the solution at 37°C for at least 1 hour to allow for complex formation.[6]
-
Sterilization and Storage: Sterile filter the final BSA-conjugated sodium oleate solution using a 0.22 µm filter. Store the solution at 4°C for short-term use or at -20°C for long-term storage.[6]
Synthesis of Monodisperse Oleate-Capped Nanoparticles via Thermal Decomposition
This protocol outlines a general method for synthesizing monodisperse, oleate-capped nanocrystals.[4][14]
Materials:
-
Metal chloride (e.g., FeCl₃)
-
Sodium oleate
-
Solvents for precursor synthesis (e.g., ethanol, water, hexane)
-
High-boiling point organic solvent (e.g., 1-octadecene)
-
Polar solvent for precipitation (e.g., ethanol)
Procedure:
-
Synthesis of Metal-Oleate Precursor:
-
Dissolve the metal chloride salt and sodium oleate in a suitable solvent mixture (e.g., water, ethanol, and hexane).[14]
-
Mix the solutions under vigorous stirring at a moderately elevated temperature (e.g., 50-70°C) for several hours (e.g., 4 hours).[4]
-
Separate the resulting waxy metal-oleate complex.[4]
-
Wash the precursor multiple times with deionized water to remove byproducts and then dry under vacuum.[4]
-
-
Thermal Decomposition of Precursor:
-
Add the dried metal-oleate precursor to a high-boiling point solvent in a reaction flask.[4]
-
Heat the mixture to a high temperature (e.g., >300°C) under an inert atmosphere (e.g., nitrogen).[4]
-
Maintain the temperature for a specific duration to allow for nanoparticle growth.[14]
-
Cool the reaction mixture to room temperature.[14]
-
-
Purification:
Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Cells cultured in a 96-well plate
-
BSA-conjugated sodium oleate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Remove the old medium and replace it with a medium containing different concentrations of sodium oleate. Include a vehicle control (medium with BSA only).[6]
-
Incubation: Incubate the plate for the desired time periods (e.g., 8, 24, or 48 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Calculation: Calculate cell viability as a percentage of the vehicle control.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A secretome profile indicative of oleate-induced proliferation of HepG2 hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Sodium Oleate: A Dual-Action Compound Enhancing Antibiotic Efficacy While Inducing Hepatotoxicity_Chemicalbook [chemicalbook.com]
- 13. atvb.ahajournals.org [atvb.ahajournals.org]
- 14. benchchem.com [benchchem.com]
Sodium Oleate CAS number and material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sodium oleate (B1233923), focusing on its core chemical and safety properties. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and practical safety guidance.
Chemical Identification
Sodium oleate is the sodium salt of oleic acid, a monounsaturated fatty acid.
| Identifier | Value |
| CAS Number | 143-19-1[1][2][3][4] |
| EC Number | 205-591-0[2] |
| Molecular Formula | C₁₈H₃₃NaO₂[4] |
| Molecular Weight | 304.44 g/mol [2][5][6] |
| Synonyms | Oleic acid, sodium salt; cis-9-Octadecenoic acid sodium salt[2][7] |
Physicochemical Properties
Sodium oleate is a white to yellowish powder or a light tan solid with a slight tallow-like odor.[1][8][9] It is soluble in alcohol and water, though it may partially decompose in water.[1][8][7]
| Property | Value |
| Appearance | White to yellowish powder or light brown/tan solid[1][8][7] |
| Odor | Slight tallow-like odor[1][5][9] |
| Melting Point | 232-235 °C[1][2][8] |
| Solubility | Soluble in water (approx. 10 g/100 mL) and alcohol.[8][5] |
| Density | > 1.1 g/cm³ at 20°C[7][9] |
| pH | Aqueous solutions are alkaline[1][5] |
Material Safety and Handling
While some classifications consider sodium oleate non-hazardous, it is crucial to handle it with care, following standard laboratory safety protocols.[10] It can be irritating to the eyes and skin, and ingestion may cause adverse effects.[7][9]
Hazard Identification and Classification
-
GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It can also be harmful to aquatic life with long-lasting effects (H412).[3][11]
-
Toxicity: Fatty acid salts generally have low acute toxicity.[7] However, accidental ingestion can be harmful.[7]
Safe Handling and Storage
Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[6][10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[13][10] |
Toxicological Data
The toxicological data for sodium oleate is primarily from animal studies.
| Test | Species | Route | Value |
| LD50 | Mouse | Intravenous | 152 mg/kg[7] |
| LD | Rabbit | Intravenous | 150 mg/kg[7] |
Experimental Protocols
Detailed experimental protocols for toxicological assessment are extensive. Below is a summarized methodology for a typical acute oral toxicity study, which would be adapted for a substance like sodium oleate.
Methodology for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425):
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) from a single strain are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.
-
Fasting: Animals are fasted (food, but not water) prior to dosing.
-
Dose Preparation: Sodium oleate is prepared in a suitable vehicle at the appropriate concentrations.
-
Administration: A single dose is administered to an animal using a stomach tube (gavage).
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Subsequent animals are dosed one at a time at higher or lower dose levels depending on the outcome for the previous animal.
-
Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
This provides a general framework; specific parameters would be defined in a detailed study protocol.
Disposal Considerations
Dispose of sodium oleate and its containers in accordance with local, regional, and national regulations.[14][15] Avoid release to the environment.[3][14] Contaminated packaging should be treated as the product itself.[15]
References
- 1. Sodium oleate | 143-19-1 [chemicalbook.com]
- 2. オレイン酸ナトリウム ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sodium Oleate | 143-19-1 | TCI AMERICA [tcichemicals.com]
- 4. larodan.com [larodan.com]
- 5. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.mcmaster.ca [sds.mcmaster.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. Sodium Oleate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Emulsifying Properties of Sodium Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oleate (B1233923), the sodium salt of oleic acid, is a well-established anionic surfactant extensively utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3] Its chemical formula is C₁₈H₃₃NaO₂.[4][5] The molecule's amphiphilic nature, which consists of a long, hydrophobic (lipophilic) hydrocarbon tail and a hydrophilic carboxylate headgroup, is the foundation of its efficacy as a primary emulsifying agent, particularly for oil-in-water (O/W) emulsions.[1][6][7] This guide provides a comprehensive technical overview of the core emulsifying properties of sodium oleate, factors influencing its performance, quantitative data, and detailed experimental protocols relevant to research and development.
Core Physicochemical and Emulsifying Properties
The effectiveness of sodium oleate as an emulsifier is defined by its fundamental physicochemical characteristics. A key parameter is the Hydrophilic-Lipophilic Balance (HLB), an empirical scale that indicates the surfactant's preference for oil or water. With an HLB value of approximately 18, sodium oleate is strongly hydrophilic, making it an excellent choice for stabilizing oil-in-water (O/W) emulsions.[7][8][9]
Table 1: General and Physicochemical Properties of Sodium Oleate
| Property | Value | Reference(s) |
| IUPAC Name | sodium (9Z)-octadec-9-enoate | [5][10] |
| CAS Number | 143-19-1 | [2][5] |
| Molecular Formula | C₁₈H₃₃NaO₂ | [2][5][10] |
| Molecular Weight | 304.44 g/mol | [2][5] |
| Appearance | White to yellowish powder or flakes | [2][5][11] |
| Melting Point | 232-235 °C | [12] |
| Solubility | Soluble in water and alcohol | [11][13] |
| HLB Value | 18 | [7][8][9] |
Mechanism of Emulsion Stabilization
Sodium oleate stabilizes immiscible liquids like oil and water through a multi-step process. Its action is primarily centered on the oil-water interface, where it reduces interfacial tension and creates a barrier to prevent droplet coalescence.[1][6]
-
Adsorption at the Interface : When introduced into an oil and water system, the amphiphilic sodium oleate molecules preferentially migrate to the oil-water interface. The hydrophobic hydrocarbon tail orients itself into the oil phase, while the hydrophilic carboxylate head remains in the aqueous phase.[1][6]
-
Reduction of Interfacial Tension : This molecular arrangement at the interface disrupts the cohesive forces between water molecules and between oil molecules, significantly lowering the interfacial tension (the energy required to increase the surface area between the two phases).[1][3] This reduction in energy facilitates the breakup of large oil droplets into smaller ones during homogenization, forming a dispersion.[1]
-
Electrostatic Repulsion : The hydrophilic carboxylate headgroups are negatively charged. As these groups coat the surface of the oil droplets, they impart a net negative surface charge. This results in strong electrostatic repulsion between the droplets, creating an energy barrier that prevents them from aggregating and coalescing, thus ensuring the kinetic stability of the emulsion.[1]
Factors Influencing Emulsifying Properties
The stability and characteristics of emulsions formed with sodium oleate are critically dependent on several formulation and process parameters.[1]
Concentration and Critical Micelle Concentration (CMC)
Below a specific concentration known as the Critical Micelle Concentration (CMC), sodium oleate exists as individual monomers.[14] As the concentration increases to the CMC, these monomers spontaneously self-assemble into spherical structures called micelles.[6][14] Above the CMC, the surface tension of the solution reaches a plateau, and the system can solubilize hydrophobic substances within the micellar cores.[5][7] The emulsifying capacity is directly related to the surfactant concentration available to cover the surface of the oil droplets.
The CMC of sodium oleate is not a fixed value; it is influenced by factors such as purity, pH, temperature, and the presence of electrolytes.[14][15]
Table 2: Critical Micelle Concentration (CMC) of Sodium Oleate Under Various Conditions
| CMC Value | Conditions | Reference(s) |
| ~1 x 10⁻³ mol/L | Varies with purity | [7][15] |
| 0.33 g/L (~1.08 x 10⁻³ M) | pH 10.0 | [7][16] |
| Increases with pH | pH range 7-12 | [7][17] |
| Increases with temperature | Alcohol-water systems | [7][14] |
Effect of pH
The pH of the aqueous phase is a dominant factor governing the emulsifying performance of sodium oleate.[1] The pKa of its corresponding fatty acid, oleic acid, is approximately 4.8.[1]
-
At low pH (< 4.0) : The carboxylate group is protonated, forming non-ionic oleic acid, which is a poor emulsifier due to the lack of electrostatic repulsion.[1]
-
At neutral and high pH (> 7.0) : The carboxylate group is fully ionized, existing as the oleate anion. This provides a strong negative charge on the oil droplets, leading to high electrostatic repulsion and the formation of highly stable emulsions.[1]
Table 3: Influence of pH on Sodium Oleate Emulsion Properties
| pH Range | Predominant Species | Zeta Potential (mV) | Emulsion Stability | Rationale |
| < 4.0 | Oleic Acid (non-ionic) | Close to 0 | Unstable | Lack of electrostatic repulsion.[1] |
| 4.0 - 6.0 | Oleic Acid / Oleate | -20 to -40 | Moderately Stable | Partial ionization provides some repulsion.[1] |
| > 7.0 | Oleate (anionic) | < -40 | Highly Stable | Strong electrostatic repulsion between droplets.[1] |
Temperature
Temperature can have a complex effect on emulsion stability. Increasing the temperature generally decreases the viscosity of the continuous phase, which can accelerate creaming according to Stokes' law.[18] However, it can also influence surfactant solubility and adsorption kinetics at the interface. For sodium oleate, the CMC has been observed to increase with temperature in some systems.[7][14] Freeze-thaw cycles are often used in accelerated stability testing as they represent significant stress on the emulsion structure.[18][19]
Ionic Strength
The presence of electrolytes (salts) in the aqueous phase can significantly impact the stability of emulsions stabilized by ionic surfactants like sodium oleate. The addition of salts like sodium chloride reduces the electrostatic repulsion between droplets by compressing the electrical double layer around them.[20] This can lead to increased flocculation and coalescence, ultimately destabilizing the emulsion.[1][20]
Quantitative Data on Emulsion Characteristics
The physical characteristics of an emulsion, such as droplet size and zeta potential, are key indicators of its stability and performance.[21][22]
Table 4: Example Emulsion Properties as a Function of Formulation Parameters
| Sodium Oleate Conc. (wt%) | Oil/Water Ratio | Droplet Size (nm) | Zeta Potential (mV) | Stability Observation |
| 1.0 | 10/90 | 200 - 350 | < -40 | Stable, but prone to rapid creaming.[1] |
| 1.0 | 20/80 | 250 - 450 | < -40 | Good stability.[1] |
| 1.0 (at pH < 4) | 20/80 | > 1000 (coalescence) | ~ 0 | Unstable.[1] |
| 1.0 (at pH > 7) | 20/80 | 250 - 450 | < -40 | Highly Stable.[1] |
Note: Data are illustrative and compiled from typical findings. Actual values will depend on the specific oil phase, homogenization conditions, and other formulation components.
Applications in Drug Development
Sodium oleate is a valuable excipient in the formulation of lipid-based drug delivery systems for poorly soluble drugs.[2][23]
-
Nanoemulsions : It is an effective emulsifier for creating O/W nanoemulsions that can encapsulate lipophilic drugs, enhancing their solubility and oral bioavailability.[23][24]
-
Bioavailability Enhancement : Sodium oleate has been shown to inhibit UGT enzymes responsible for the first-pass metabolism of certain drugs, leading to increased systemic exposure.[23][25]
-
Penetration Enhancer : In transdermal delivery, sodium oleate and oleic acid can disrupt the ordered lipid structure of the stratum corneum, increasing its fluidity and permeability to drugs.[23]
-
Signaling Pathway Modulation : Researchers should be aware that as a fatty acid salt, oleate delivered to cells can potentially modulate key signaling pathways, including SREBP-1, MAPK, and PI3K/Akt, which could have unintended biological consequences.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 4. Sodium oleate [tiiips.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. parchem.com [parchem.com]
- 9. 143-19-1 CAS MSDS (Sodium oleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sodium Oleate - High-Quality Emulsifier at Best Price [acmesynthetic.com]
- 12. Sodium oleate | 143-19-1 [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agnopharma.com [agnopharma.com]
- 19. benchchem.com [benchchem.com]
- 20. Salts levels may affect lipid emulsion stability: Study [foodnavigator.com]
- 21. researchgate.net [researchgate.net]
- 22. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. nbinno.com [nbinno.com]
- 25. pubs.acs.org [pubs.acs.org]
The Role of Sodium Oleate in the Activation of Protein Kinase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and cellular migration. The activation of PKC is a complex process, traditionally associated with second messengers like diacylglycerol (DAG) and calcium ions (Ca²⁺). However, emerging evidence has highlighted the significant role of unsaturated fatty acids, particularly oleic acid (the conjugate base of which is oleate), in modulating PKC activity. This technical guide provides an in-depth exploration of the mechanisms by which sodium oleate (B1233923) activates Protein Kinase C, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Mechanism of Action: How Sodium Oleate Activates PKC
Sodium oleate, the sodium salt of the monounsaturated omega-9 fatty acid oleic acid, can directly and indirectly activate Protein Kinase C. The mechanisms of activation are multifaceted and can be influenced by the cellular context and the presence of other cofactors.
Direct Activation: Unsaturated fatty acids, including oleic acid, have been shown to directly activate purified PKC in the absence of its canonical activators, phospholipids (B1166683) and Ca²⁺.[1] This activation is specific to cis-unsaturated fatty acids; saturated fatty acids like stearic acid and trans-unsaturated fatty acids like elaidic acid have little to no effect.[1] The proposed mechanism involves the interaction of the monomeric form of oleic acid with the regulatory domain of PKC, inducing a conformational change that alleviates autoinhibition and exposes the catalytic site.[2]
Synergistic Activation with Diacylglycerol (DAG): The activation of PKC by oleic acid is dramatically enhanced by the presence of diacylglycerol (DAG).[1] In the presence of DAG, the concentration of oleic acid required for half-maximal activation is significantly reduced.[1] This synergistic action suggests that oleic acid and DAG cooperate to fully activate PKC. Oleic acid can increase the affinity of PKC for Ca²⁺, allowing for robust activation even at basal intracellular Ca²⁺ levels when DAG is also present.[3]
Indirect Activation and Cellular Translocation: In intact cells, sodium oleate promotes the translocation of PKC from the cytosol to the cell membrane, a key step in its activation.[4] This process can be mediated by several factors: the direct effect of oleate on PKC, the synthesis of DAG from oleate, and an oleate-induced rise in cytosolic calcium concentration.[5] The activation of PKC by sodium oleate in a cellular context is therefore a complex interplay of direct binding and the generation of other second messengers.
Quantitative Data on PKC Activation by Sodium Oleate
The following table summarizes the quantitative data from various studies on the activation of different PKC isoforms by oleic acid.
| PKC Isoform(s) | Experimental System | Activator(s) | Key Quantitative Parameter | Value | Reference(s) |
| Purified Protein Kinase C | In vitro | Oleic Acid | Ka | 50 µM | [6] |
| Purified Protein Kinase C | In vitro | Arachidonic Acid | Ka | 53 µM | [6] |
| Rat Brain PKC | In vitro | Oleic Acid + 9.7 µM Diolein | EC50 | 5 µM | [1] |
| Bovine Spleen PKC | In vitro | Oleic Acid + 9.7 µM Diolein | EC50 | 9 µM | [1] |
| Purified Ca²⁺-dependent PKC (α, βI, βII) | In vitro | Oleate | EC50 | 50 µM | [4] |
| Purified Ca²⁺-dependent PKC (α, βI, βII) | In vitro | Oleate | Vmax | 50% of maximal activation | [4] |
| Purified Ca²⁺-independent PKC (predominantly δ) | In vitro | Oleate | EC50 | 5 µM | [4] |
| Purified Ca²⁺-independent PKC (predominantly δ) | In vitro | Oleate | Vmax | 100% of maximal activation | [4] |
| PKC α, β, and γ subspecies | In vitro | Oleic Acid | Concentration for maximum activation | ~20-50 µM | [3] |
Signaling Pathways Involving Sodium Oleate-Mediated PKC Activation
Sodium oleate-induced PKC activation can trigger downstream signaling cascades, influencing various cellular processes. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.
Experimental Protocols
Experimental Workflow: In Vitro PKC Kinase Activity Assay
Protocol 1: In Vitro PKC Kinase Activity Assay with Sodium Oleate
This protocol is a synthesized method based on principles described in the literature for measuring the phosphotransferase activity of purified PKC in the presence of sodium oleate.[7][8][9]
Materials:
-
Purified active PKC enzyme
-
Sodium Oleate stock solution (in an appropriate solvent, e.g., water or DMSO, and sonicated to ensure dispersion)
-
PKC substrate peptide (e.g., MARCKS-derived peptide)
-
Assay Dilution Buffer (ADB): 20 mM HEPES, pH 7.4, 1-2 mM DTT
-
Cofactor solution (if required for specific PKC isoform): e.g., 1.4 mM phosphatidylserine (B164497) / 38 µM diacylglycerol vesicles, 100 µM Ca²⁺
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10X ATP/Mg²⁺ mixture: 1 mM ATP, 50 mM MgCl₂
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Preparation of Reagents:
-
Dilute the purified PKC enzyme in ADB to the desired concentration immediately before use.
-
Prepare serial dilutions of the sodium oleate stock solution in ADB.
-
Prepare the substrate peptide solution in ADB.
-
Prepare the 10X ATP/Mg²⁺ mixture and add [γ-³²P]ATP to achieve a final specific activity of 200-500 cpm/pmol.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine the following in order:
-
ADB to make up the final volume.
-
Cofactor solution (if applicable).
-
Substrate peptide.
-
Sodium oleate solution at various concentrations (or vehicle control).
-
Diluted PKC enzyme.
-
-
The typical final reaction volume is 50-80 µL.
-
-
Initiate Reaction:
-
Pre-incubate the reaction mixture for 5 minutes at 30°C.
-
Start the phosphorylation reaction by adding the 10X ATP/Mg²⁺ mixture containing [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.
-
-
Stop Reaction:
-
Terminate the reaction by spotting a 25 µL aliquot of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
-
Washing:
-
Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid.
-
Wash the papers three to four times for 5 minutes each with gentle stirring in fresh 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) for 2 minutes to dry the papers.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³²P incorporated into the substrate using the specific activity of the [γ-³²P]ATP.
-
Express PKC activity as picomoles of phosphate (B84403) transferred per minute per milligram of enzyme (pmol/min/mg).
-
Experimental Workflow: PKC Translocation Assay by Western Blot
Protocol 2: PKC Translocation Assay by Western Blot
This protocol outlines the steps to assess the translocation of PKC from the cytosol to the membrane fraction in response to sodium oleate treatment.[4][10]
Materials:
-
Cultured cells (e.g., human platelets, hepatocytes)
-
Sodium Oleate solution (complexed with BSA for cell culture)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., hypotonic buffer containing protease and phosphatase inhibitors)
-
Ultracentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the PKC isoform of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with sodium oleate-BSA complex at the desired concentration and for various time points. Include a vehicle-treated control (BSA alone).
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer on ice.
-
Homogenize the cell lysate.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Protein Quantification:
-
Carefully collect the cytosolic fraction.
-
Resuspend the membrane pellet in lysis buffer.
-
Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for both cytosolic and membrane fractions.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific PKC isoform overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software to determine the relative amounts of the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio of the PKC isoform upon sodium oleate treatment indicates translocation.
-
Conclusion and Future Directions
Sodium oleate is a potent and specific activator of Protein Kinase C, acting through both direct and indirect mechanisms. Its ability to synergize with diacylglycerol and its isoform-specific effects highlight the complexity of lipid-mediated signaling in cellular regulation. The provided protocols offer a framework for investigating the intricate role of sodium oleate in PKC activation and its downstream consequences.
For drug development professionals, understanding the interplay between fatty acids and PKC signaling is crucial. The development of isoform-specific PKC modulators that mimic or antagonize the effects of lipids like oleate could offer novel therapeutic strategies for a range of diseases, including cancer, cardiovascular disorders, and metabolic syndromes. Further research is warranted to fully elucidate the structural basis of oleate-PKC interaction and to explore the therapeutic potential of targeting this axis.
References
- 1. Fatty acid activation of protein kinase C: dependence on diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C activation by cis-fatty acid in the absence of Ca2+ and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective regulation of protein kinase C isoenzymes by oleic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct activation of purified protein kinase C by unsaturated fatty acids (oleate and arachidonate) in the absence of phospholipids and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 10. benchchem.com [benchchem.com]
The Solubility of Sodium Oleate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium oleate (B1233923), the sodium salt of oleic acid, is an anionic surfactant with a wide range of applications in research and industry, from its role as a fundamental component of soaps to its use as an emulsifier in drug delivery systems. Its amphiphilic nature, possessing a long, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxylate headgroup, governs its solubility and self-assembly behavior in various media. This technical guide provides an in-depth overview of the solubility of sodium oleate in different organic solvents, complete with quantitative data, detailed experimental protocols, and a visualization of its molecular behavior in non-polar environments.
Quantitative Solubility Data
The solubility of sodium oleate is highly dependent on the polarity of the solvent. It is generally soluble in polar protic solvents and less soluble to insoluble in non-polar solvents. The following table summarizes the available quantitative and qualitative solubility data for sodium oleate in a range of common organic solvents.
| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Notes |
| Methanol | Polar Protic | High | 5.0[1] | Soluble, may require heat to achieve a clear, colorless solution.[1] |
| Ethanol | Polar Protic | High | ~5.0[1] | Soluble in approximately 20 parts of ethanol; the resulting solution is neutral as hydrolysis does not occur.[1][2][3] |
| Benzene | Non-polar Aromatic | Low | Insoluble[1][2][4] | - |
| Ether (Diethyl Ether) | Polar Aprotic | Low | Insoluble / Slightly Soluble[1][2][3] | - |
| Petroleum Ether | Non-polar Alkane | Low | Almost Insoluble[1][3] | - |
| Methylene Chloride | Polar Aprotic | Medium | Used as a solvent for gas chromatography with a maximum use temperature of 150°C.[2] | Specific solubility data not readily available. |
Note: The solubility of sodium oleate can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of water.
Experimental Protocol: Determination of Sodium Oleate Solubility by the Gravimetric Method
This protocol outlines a standard laboratory procedure for determining the solubility of sodium oleate in an organic solvent at a specific temperature. The gravimetric method is a reliable and straightforward technique that involves preparing a saturated solution, separating the undissolved solute, and quantifying the dissolved solute by evaporating the solvent.
Materials and Equipment:
-
Sodium oleate (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (solvent-compatible, appropriate pore size to retain undissolved particles)
-
Pre-weighed, solvent-resistant evaporation dishes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of sodium oleate to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a period to allow the undissolved sodium oleate to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any fine, undissolved particles.
-
-
Quantification of Dissolved Solute:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sodium oleate. The temperature should be chosen based on the boiling point of the solvent.
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried sodium oleate residue on the analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved sodium oleate by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
The solubility can then be expressed in various units, such as grams of sodium oleate per 100 mL of solvent or grams of sodium oleate per 100 g of solvent (if the density of the solvent is known).
-
Visualization of Molecular Behavior
In non-polar organic solvents, where the polar headgroup of sodium oleate is thermodynamically unfavorable to interact with the solvent molecules, sodium oleate molecules self-assemble into structures known as reverse micelles . In these aggregates, the hydrophilic carboxylate headgroups are sequestered in a polar core, while the hydrophobic hydrocarbon tails extend outwards into the non-polar solvent. This arrangement is the inverse of micelle formation in water.
The following diagram, generated using the DOT language, illustrates the logical workflow for the formation of reverse micelles.
Formation of a reverse micelle in a non-polar solvent.
This guide provides a foundational understanding of the solubility of sodium oleate in organic solvents. For specific applications, it is recommended to determine the solubility experimentally under the precise conditions of use. Further research into the phase behavior of sodium oleate in various binary and ternary solvent systems will continue to enhance its utility in advanced formulations and material science.
References
A Technical Guide to Research-Grade Sodium Oleate: Purity Specifications and Analytical Methodologies
For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount. This guide provides a comprehensive overview of the purity specifications for research-grade sodium oleate (B1233923), an essential anionic surfactant in pharmaceutical formulations. It details the analytical methodologies used to determine its purity and identifies potential impurities, offering a technical resource for ensuring the quality and reliability of this critical excipient.
Sodium oleate (C18H33NaO2), the sodium salt of oleic acid, is widely utilized in drug development as a solubilizing agent, emulsifier, and stabilizer, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] Its amphiphilic nature, consisting of a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate head, allows it to reduce surface and interfacial tension, making it invaluable in various drug delivery systems like nanoemulsions and lipid-based formulations.[1][2][4] Given its direct impact on the stability, bioavailability, and efficacy of the final drug product, stringent purity specifications are crucial.[2][5]
Purity Specifications of Research-Grade Sodium Oleate
The purity of research-grade sodium oleate is typically defined by an assay of the sodium oleate content, often expressed as a percentage. However, specifications can also include limits on impurities such as free alkali, other fatty acid salts, and water content. The table below summarizes typical specifications from various suppliers.
| Parameter | Specification | Supplier/Reference |
| Assay (Titration) | ≥ 99% | Oxford Fine Chem Lab[6] |
| ≥ 98% | CDH Fine Chemical[7] | |
| > 97.0% (T) | Tokyo Chemical Industry | |
| ≥ 97% | Spectrum Chemical[8] | |
| ≥ 95% | Chem-Impex[3] | |
| Assay (as fatty acid) | Min 82% | Oxford Fine Chem Lab[6], Loba Chemie[9] |
| ≥ 82% | Sigma-Aldrich | |
| Free alkali (as NaOH) | Max. 0.5% | Oxford Fine Chem Lab[6], Sigma-Aldrich |
| Chloride (Cl) | Max. 0.2% | Oxford Fine Chem Lab[6] |
| ≤ 2000 mg/kg | Sigma-Aldrich | |
| Heavy metals (as Pb) | 0.005 | Oxford Fine Chem Lab[6] |
Common Impurities
Impurities in sodium oleate can arise from the manufacturing process, which typically involves the saponification of oleic acid, or from degradation during storage.[10][11][12] Common impurities include:
-
Other Fatty Acid Salts: If the oleic acid used in synthesis is not pure, other fatty acid sodium salts, such as palmitate and stearate, may be present.[10]
-
Oleic Acid and Sodium Bicarbonate: Decomposition due to reaction with carbon dioxide and water vapor from the air can lead to the formation of oleic acid and sodium bicarbonate.[10]
-
Water: The presence of water can affect the stability and performance of the sodium oleate.
-
Unnamed Decomposition Products: An alkaline environment can facilitate partial decomposition, leading to impurities that cause a yellow color and a characteristic odor.[10]
Analytical Methodologies for Purity Assessment
Several analytical techniques are employed to assess the purity of sodium oleate and to identify and quantify impurities. The choice of method depends on the specific information required, such as total purity assay versus a detailed impurity profile.[5]
Potentiometric Titration
Potentiometric titration is a widely used and highly accurate method for determining the total sodium oleate content.[5][13] This method is recognized by the USP-NF for assay determination.[5][13]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sodium oleate sample in a suitable solvent, such as glacial acetic acid.[5]
-
Titration: Immerse the electrode of a potentiometric titrator into the sample solution.[5]
-
Titrate the solution with a standardized 0.1 N perchloric acid solution.[5]
-
Endpoint Determination: Record the volume of titrant added at the equivalence point, which is identified by the inflection point of the titration curve.[5]
-
Blank Correction: Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.[5]
-
Calculation: Calculate the purity of sodium oleate based on the volume of perchloric acid consumed.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of sodium oleate and potential non-volatile impurities.[5]
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water with an appropriate buffer.
-
Standard Solution Preparation: Prepare a series of standard solutions of high-purity sodium oleate at known concentrations to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sodium oleate sample in the mobile phase. The solution may require filtration through a 0.45 µm syringe filter before injection.[14]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to oleate based on the retention time of the reference standard. Calculate the sample's purity by comparing its peak area to the calibration curve. Impurities can be quantified based on their peak areas relative to the main peak.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective method for identifying and quantifying volatile impurities, particularly other fatty acids that may be present in the sodium oleate sample.[5]
Experimental Protocol:
-
Derivatization (Methyl Esterification):
-
Accurately weigh approximately 25 mg of the sodium oleate sample into a reaction vial.[5]
-
Add an internal standard (e.g., methyl heptadecanoate).[5]
-
Add 2 mL of a derivatizing agent, such as 14% boron trifluoride-methanol solution (BF3-methanol).[5]
-
Heat the vial at 60°C for 30 minutes.[5]
-
After cooling, add 1 mL of heptane (B126788) and 1 mL of a saturated sodium chloride solution.[5]
-
Vortex the mixture and allow the layers to separate.[5]
-
Transfer the upper heptane layer, containing the fatty acid methyl esters (FAMEs), to a clean vial.[5]
-
Dry the heptane extract over anhydrous sodium sulfate.[5]
-
-
GC-MS Analysis:
Role in Drug Development and Signaling Pathways
The use of highly pure sodium oleate is critical in drug development to ensure reproducible formulation performance and to avoid unintended biological effects.[1][3] Sodium oleate's ability to enhance the solubility of hydrophobic drugs can significantly improve their bioavailability.[1][3] However, researchers should be aware that oleate itself can modulate cellular signaling pathways. While detailed mechanisms are complex and context-dependent, sodium oleate has been reported to influence pathways such as SREBP-1, MAPK, and PI3K/Akt, which are involved in cellular metabolism and growth.[1] The potential for the excipient to have biological activity underscores the need for high purity and thorough characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. CAS-143-19-1, Sodium Oleate Pure Manufacturers, Suppliers & Exporters in India | 221135 [cdhfinechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Online COA, Online COAs, Certificate of Analysis, Online Certificate of Analysis [lobachemie.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 12. Sodium oleate - Descrizione [tiiips.com]
- 13. Sodium Oleate [doi.usp.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Natural Sources and Production of Sodium Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oleate (B1233923), the sodium salt of oleic acid, is an anionic surfactant and emulsifier with significant applications in pharmaceutical formulations and drug delivery systems.[1][2] Its amphiphilic nature, characterized by a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate headgroup, allows it to effectively reduce surface and interfacial tension.[1] This property is pivotal for its function in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive overview of the natural sources of the precursor oleic acid, the industrial production of sodium oleate, detailed experimental protocols, and its role in modulating key cellular signaling pathways relevant to drug development.
Natural Sources of Oleic Acid
Oleic acid is a monounsaturated omega-9 fatty acid that is abundantly found in nature, occurring in various animal and vegetable fats and oils.[4][5] It is the most common fatty acid in human cells.[4] The primary sources of oleic acid are vegetable oils, with olive oil containing a particularly high concentration.[4][6]
Quantitative Data on Oleic Acid Content in Natural Sources
The following table summarizes the percentage of oleic acid found in the total fat content of various natural sources.
| Natural Source | Oleic Acid Content (% of total fat) |
| Olive Oil | ~80%[4][6] |
| Almond Oil | ~80%[4][6] |
| Hazelnuts | ~79%[4][6] |
| Apricot Kernel Oil | ~70%[4][6] |
| Avocado Oil | 65-70%[4][6] |
| Pecans | ~65%[4][6] |
| Almonds | ~62%[4][6] |
| Macadamia Nuts | ~60%[4][6] |
| Cashews | ~60%[4][6] |
| Cheese | ~58%[4][6] |
| Beef | ~51%[4] |
| Eggs | 45-48%[4][6] |
| Argan Oil | ~45%[4] |
| Sesame Oil | ~39%[4] |
| Chicken and Turkey Fat | 37-56%[5] |
| Lard | 44-47%[5] |
| Sunflower Oil | ~20%[4] |
| Milk | ~20%[4] |
| Grapeseed Oil | ~16%[4] |
Production of Sodium Oleate
The most common industrial method for producing sodium oleate is through the saponification of oleic acid.[7] This process involves the neutralization reaction between oleic acid and a sodium base, typically sodium hydroxide (B78521) (NaOH).[8][9]
Saponification Reaction Workflow
The saponification process is a straightforward chemical reaction that yields sodium oleate and water. The reaction is typically carried out in an alcoholic solution to ensure the miscibility of the reactants.[10]
Experimental Protocols
Synthesis of Sodium Oleate via Saponification
This protocol is adapted from a procedure reported by the Royal Society of Chemistry.[11]
Materials:
-
Oleic acid (C₁₈H₃₄O₂)
-
Sodium hydroxide (NaOH)
-
70% Ethanol (C₂H₅OH) in water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve 0.71 g (17.6 mmol) of sodium hydroxide in 50 mL of 70% ethanol.[11]
-
To this solution, add 5.56 mL (17.6 mmol) of oleic acid.[11]
-
Stir the reaction mixture overnight at room temperature using a magnetic stirrer.[11]
-
After the reaction is complete, remove the solvent under vacuum using a rotary evaporator. The resulting product will be a white, soapy solid.[10][11]
Purification of Sodium Oleate by Recrystallization
Materials:
-
Crude sodium oleate
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolve the crude sodium oleate in a minimum amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.[10][12]
-
Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.[10][12]
-
After the solution has reached room temperature, place it in an ice bath to facilitate further crystallization.[10][12]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[10][12]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[10][12]
-
Dry the purified sodium oleate crystals in a vacuum oven at a temperature below its melting point (232-235 °C).[8][10]
Purity Analysis of Sodium Oleate
The identity and purity of the synthesized sodium oleate can be confirmed using various analytical techniques.
| Analytical Method | Principle | Primary Use |
| Potentiometric Titration | Measures the amount of a titrant of known concentration that reacts with the analyte. For sodium oleate, this typically involves the determination of the sodium content.[13][14] | Assay of total sodium oleate content (purity).[2][13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the conversion of oleic acid to sodium oleate by observing a shift in the C=O stretching band from approximately 1710 cm⁻¹ (carboxylic acid) to the 1560-1610 cm⁻¹ range (carboxylate anion).[10] | Confirmation of synthesis and identification of functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR can be used to confirm the structure of the oleate backbone and the absence of impurities.[10] | Structural confirmation and impurity profiling. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[13] | Quantification of sodium oleate and detection of non-volatile impurities.[13][15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture, which are then ionized and sorted by their mass-to-charge ratio for identification and quantification. Derivatization to a volatile form (e.g., methyl ester) is required.[13] | Identification and quantification of volatile impurities and related fatty acid composition.[13] |
Role in Drug Development and Cellular Signaling
Sodium oleate is a valuable excipient in drug delivery systems, acting as an emulsifier, penetration enhancer, and bioavailability modulator.[16] Oleate, the active component, can also modulate cellular signaling pathways, which has significant implications for drug therapy.
Mechanisms of Action in Drug Delivery
Sodium oleate enhances drug delivery through several mechanisms:
-
Enhancement of Drug Solubility: By forming micelles, sodium oleate creates a hydrophobic microenvironment that can solubilize lipophilic drug molecules, improving dissolution and absorption.[3][13]
-
Inhibition of UGT Enzymes: Sodium oleate can inhibit UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the first-pass metabolism of many drugs, leading to increased systemic drug exposure.[16]
-
Penetration Enhancer: Sodium oleate and oleic acid disrupt the highly ordered lipid structure of the stratum corneum, increasing its fluidity and permeability to drugs for enhanced transdermal delivery.[10][17]
Modulation of Cellular Signaling Pathways
Oleic acid has been shown to influence several key signaling pathways.
Oleic acid is a ligand for the G protein-coupled receptor 40 (GPR40).[7][16] Activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium concentration ([Ca²⁺]i) via a phospholipase C (PLC)-mediated pathway, which in turn can stimulate insulin (B600854) release.[4][7]
In skeletal muscle cells, oleic acid can stimulate the cAMP/protein kinase A (PKA) pathway, leading to the phosphorylation and activation of Sirtuin 1 (SIRT1).[8][18] Activated SIRT1 then deacetylates and activates the transcriptional coactivator PGC-1α, which promotes the expression of genes involved in fatty acid oxidation.[8][18]
Oleic acid can also influence the PI3K/Akt and MAPK signaling pathways, which are crucial in cell proliferation, survival, and migration, particularly in cancer cells.[6][19] In some cancer cell lines, oleic acid has been shown to activate these pathways, potentially through GPR40 and EGFR transactivation, leading to increased cell migration and invasion.[6][20] Conversely, in other contexts, oleic acid has demonstrated anti-tumorigenic activities dependent on the PTEN/AKT/mTOR signaling pathway.[21]
Conclusion
Sodium oleate, derived from the abundant natural precursor oleic acid, is a versatile and valuable compound for pharmaceutical research and development. Its production via saponification is a well-established and scalable process. For drug development professionals, a thorough understanding of its properties as a drug delivery vehicle and its potential to modulate key cellular signaling pathways is crucial for the rational design of effective and safe therapeutic formulations. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for further research and application of sodium oleate in the pharmaceutical sciences.
References
- 1. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleate inhibits hepatic autophagy through p38 mitogen-activated protein kinase (MAPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sodium Oleate: A Dual-Action Compound Enhancing Antibiotic Efficacy While Inducing Hepatotoxicity_Chemicalbook [chemicalbook.com]
- 15. Linoleic acid induces migration and invasion through FFAR4- and PI3K-/Akt-dependent pathway in MDA-MB-231 breast cancer cells | springermedicine.com [springermedicine.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer [mdpi.com]
Sodium Oleate micelle formation and critical micelle concentration
An In-depth Technical Guide to Sodium Oleate (B1233923) Micelle Formation and Critical Micelle Concentration for Researchers, Scientists, and Drug Development Professionals.
Introduction
Sodium oleate, the sodium salt of oleic acid, is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals, materials science, and colloid chemistry. Its amphiphilic nature, characterized by a long hydrophobic oleate tail and a hydrophilic carboxylate headgroup, allows it to self-assemble in aqueous solutions to form micelles. This guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium oleate, detailing the thermodynamics of micelle formation, factors influencing the CMC, experimental protocols for its determination, and its applications in drug delivery.
The Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental property of any surfactant. It is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form organized structures known as micelles. Below the CMC, sodium oleate molecules exist primarily as individual monomers. As the concentration increases and surpasses the CMC, these molecules self-assemble into micelles to minimize the contact between their hydrophobic tails and water, while the hydrophilic headgroups remain exposed to the aqueous environment.
The formation of micelles is a dynamic process, and the CMC is a key parameter for understanding and utilizing the properties of surfactants. In drug delivery, for instance, the hydrophobic core of sodium oleate micelles can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.
Quantitative Data on the CMC of Sodium Oleate
The CMC of sodium oleate is not a fixed value but is influenced by several factors, including temperature, pH, and the presence of electrolytes. The following tables summarize quantitative data on the CMC of sodium oleate under various conditions.
Table 1: General CMC Values for Sodium Oleate
| Parameter | Value | Conditions |
| CMC | ~1 x 10⁻³ mol/L | Varies with purity |
| CMC | 0.33 g/L | pH 10.0 |
| CMC | 912 ± 2 mg/L | 25 °C |
Table 2: Effect of Temperature on the CMC of Sodium Oleate in an Aqueous Solution
| Temperature (°C) | Temperature (K) | CMC (mol/L) |
| 30 | 303 | 0.0012 |
| 35 | 308 | 0.0013 |
| 40 | 313 | 0.0015 |
| 45 | 318 | 0.0017 |
For ionic surfactants like sodium oleate, the CMC generally increases with temperature in alcohol-water systems.
Table 3: Effect of pH on the CMC of Sodium Oleate at 25°C
| pH | CMC (mol/L) |
| 7 | ~1.7 x 10⁻⁵ |
| 8 | ~2.0 x 10⁻⁵ |
| 9 | ~3.0 x 10⁻⁵ |
| 10 | ~5.0 x 10⁻⁵ |
| 11 | ~7.0 x 10⁻⁵ |
| 12 | ~9.0 x 10⁻⁵ |
The CMC of sodium oleate increases with increasing pH in the range of 7 to 12. This is due to the ionization of the carboxylic acid headgroup, which is pH-dependent. At higher pH values, the headgroups are more ionized, leading to greater electrostatic repulsion between them, which hinders micelle formation and thus increases the CMC.
Table 4: Effect of Electrolytes on the CMC of Ionic Surfactants (General Trend)
| Electrolyte | Concentration | Effect on CMC |
| NaCl | Increasing | Decreases |
| KCl | Increasing | Decreases |
The addition of electrolytes to an ionic surfactant solution typically leads to a decrease in the CMC. The counterions from the electrolyte shield the electrostatic repulsion between the charged headgroups of the surfactant molecules, thereby promoting micelle formation at a lower concentration.
Thermodynamics of Micellization
The process of micellization is governed by thermodynamic principles, primarily the hydrophobic effect. The transfer of the hydrophobic tails of the surfactant monomers from the aqueous environment to the non-polar interior of the micelle leads to a significant increase in the entropy of the system, which is the primary driving force for micelle formation.
The Gibbs free energy of micellization (ΔG_mic) can be expressed as:
ΔG_mic = RT ln(CMC)
where R is the gas constant and T is the temperature in Kelvin. A negative ΔG_mic indicates a spontaneous micellization process.
The enthalpy of micellization (ΔH_mic) can be determined from the temperature dependence of the CMC. For many ionic surfactants, the enthalpy of micellization is initially negative (exothermic) at lower temperatures and becomes positive (endothermic) at higher temperatures.
The entropy of micellization (ΔS_mic) is generally positive, reflecting the increase in disorder of the water molecules when the hydrophobic tails are removed from the aqueous environment.
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of sodium oleate. The most common methods rely on detecting a sharp change in a physicochemical property of the surfactant solution as a function of its concentration.
Surface Tension Measurement
This method is based on the principle that surfactants reduce the surface tension of a solvent. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of sodium oleate in deionized water at a concentration significantly above the expected CMC. Prepare a series of solutions with decreasing concentrations by serial dilution.
-
Tensiometer Calibration: Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).
-
Measurement:
-
Measure the surface tension of the pure solvent (deionized water).
-
Starting with the most dilute solution, measure the surface tension of each sodium oleate solution.
-
Thoroughly clean the platinum ring or plate and the sample vessel between each measurement to avoid cross-contamination.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the sodium oleate concentration. The resulting plot will typically show two linear regions. The point of intersection of these two lines is the critical micelle concentration.
Conductivity Measurement
This method is suitable for ionic surfactants like sodium oleate. The electrical conductivity of the solution changes with the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as sodium oleate dissociates into ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counterions.
Methodology:
-
Preparation of Solutions: Prepare a series of sodium oleate solutions in deionized water covering a concentration range below and above the expected CMC.
-
Conductivity Meter Calibration: Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measurement:
-
Measure the conductivity of the pure solvent (deionized water).
-
Measure the conductivity of each prepared sodium oleate solution, ensuring thermal equilibrium is reached for each measurement.
-
-
Data Analysis: Plot the specific conductivity as a function of the sodium oleate concentration. The plot will exhibit two linear regions with different slopes. The concentration at which the break in the plot occurs corresponds to the CMC.
Visualizations
Logical Relationship: Factors Affecting CMC
Caption: Factors influencing the Critical Micelle Concentration of sodium oleate.
Experimental Workflow: CMC Determination by Surface Tension
Caption: Workflow for determining CMC using the surface tension method.
Experimental Workflow: CMC Determination by Conductivity
Caption: Workflow for determining CMC using the conductivity method.
Role of Sodium Oleate Micelles in Drug Delivery
Sodium oleate's ability to form micelles makes it a valuable excipient in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Enhancement of Drug Solubility
A primary application of sodium oleate is to enhance the solubility of hydrophobic drugs. By forming micelles, it creates a hydrophobic microenvironment within the micellar core that can solubilize lipophilic drug molecules, leading to improved dissolution and subsequent absorption. The extent of solubility enhancement depends on the concentration of sodium oleate and the physicochemical properties of the drug.
Potential Modulation of Signaling Pathways
It is important for drug development professionals to consider that oleate, the conjugate base of oleic acid, can modulate cellular signaling pathways. While the direct impact of sodium oleate micelles on these pathways is an area of ongoing research, the delivery of oleate to cells could have unintended consequences. Some of the key pathways that may be influenced by oleic acid include:
-
SREBP-1 (Sterol Regulatory Element-Binding Protein 1) Pathway: This pathway is involved in lipid metabolism. Oleic acid has been shown to influence the activity of SREBP-1, which could have implications for diseases related to lipid dysregulation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Oleic acid has been reported to modulate MAPK signaling, which could be relevant in the context of cancer therapy.
-
PI3K/Akt (Phosphatidylinositol 3-Kinase/Protein Kinase B) Pathway: This pathway plays a central role in cell growth, survival, and metabolism. Oleic acid can influence the PI3K/Akt pathway, which is another important consideration in drug development, especially for oncology applications.
The ability of sodium oleate-based formulations to deliver oleate to cells necessitates careful consideration of these potential off-target effects during the drug development process.
Signaling Pathway Diagram: Potential Influence of Oleate
Caption: Potential influence of oleate released from micelles on cellular signaling pathways.
Conclusion
Sodium oleate is a versatile and effective anionic surfactant with a well-established role in pharmaceutical sciences. Its ability to form micelles above a critical concentration is a key property that enables the solubilization of poorly water-soluble drugs, making it a valuable tool for drug delivery. A thorough understanding of the factors influencing its CMC and the experimental methods for its determination is crucial for the rational design and optimization of drug formulations. Furthermore, researchers and drug development professionals must be mindful of the potential for oleate to modulate cellular signaling pathways, a factor that requires careful consideration in the development of safe and effective drug delivery systems.
Navigating the Safe Use of Sodium Oleate in the Laboratory: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium Oleate (B1233923) (C₁₈H₃₃NaO₂), the sodium salt of oleic acid, is a versatile anionic surfactant and emulsifier with broad applications in scientific research and pharmaceutical development. From the synthesis of advanced nanomaterials to its use in innovative drug delivery systems, its utility in the laboratory is well-established. However, ensuring the health and safety of laboratory personnel is paramount when handling any chemical substance. This technical guide provides a comprehensive overview of the health and safety considerations for using Sodium Oleate, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of its interactions and handling procedures.
While generally considered non-hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, prudent laboratory practices should always be observed.[1][2] Unpredictable reactions among chemicals are always a possibility, and treating all laboratory substances with caution is a fundamental principle of lab safety.[1]
Section 1: Hazard Identification and Safety Profile
Sodium Oleate is a white to yellowish powder with a slight tallow-like odor.[1][2] Although not classified as a hazardous substance, it is a combustible solid and may emit toxic fumes when heated to decomposition.[1][2][3] Dust from the product may cause respiratory, skin, and eye irritation.[4]
1.1: GHS Classification and Precautionary Statements
According to multiple safety data sheets, Sodium Oleate is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008 and the GHS.[3][4][5][6] Therefore, it does not have assigned GHS hazard pictograms or signal words. However, some sources suggest it may cause skin, eye, and respiratory irritation, highlighting the importance of appropriate handling procedures.[7][8]
1.2: Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of Sodium Oleate is essential for its safe handling and use in experimental design.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₃NaO₂ | [3][4] |
| Molecular Weight | 304.44 g/mol | [3][5] |
| Appearance | White to yellowish powder | [1][2] |
| Odor | Slight soap-like or tallow-like | [1][2] |
| Melting Point | 232-235 °C (450-455 °F) | [1][3] |
| Flash Point | 149 °C (Closed Cup) | [1][2] |
| Solubility | Soluble in alcohol. Soluble in water with some decomposition. | [1][2] |
| Stability | Stable under recommended storage conditions. Air and light sensitive. | [3][8] |
1.3: Toxicological Data
Toxicological information for Sodium Oleate is somewhat limited and not always consistent across all safety data sheets. The following data provides an overview of its known acute toxicity.
| Route of Exposure | Species | LD50 (Lethal Dose, 50%) | References |
| Intravenous | Mouse | 152 mg/kg | [9] |
| Intravenous | Rabbit | 150 mg/kg | [9] |
Section 2: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for minimizing risk and ensuring a safe laboratory environment.
2.1: Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling Sodium Oleate, particularly in its powdered form, to minimize exposure.
| PPE Category | Item | Specifications & Use | References |
| Eye Protection | Safety glasses with side-shields or goggles | Should conform to EN 166 (EU) or NIOSH (US) standards. Essential to prevent eye contact with dust particles. | [3][10] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are suitable. Gloves must be inspected before use. | [3][10] |
| Body Protection | Laboratory coat, long-sleeved clothing | Provides a barrier against accidental spills and skin contact. | [2][10] |
| Respiratory Protection | Dust mask or respirator (e.g., N95 or P1) | Recommended when handling the powder, especially if dust is generated. | [3][10] |
2.2: Handling and Storage
Handling:
-
Work in a well-ventilated area to avoid the accumulation of dust.[10]
-
Avoid generating dust when handling the solid material.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3]
-
Protect from air and light.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[1][2]
Section 3: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
3.1: First-Aid Measures
| Exposure Route | First-Aid Procedure | References |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. | [3][4] |
| Skin Contact | Wash the skin with plenty of soap and water. | [3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. | [1][4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or a doctor if you feel unwell. | [3][4] |
3.2: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]
-
Special Hazards: When heated to decomposition, it may emit toxic fumes of carbon oxides and sodium oxides.[1][2][3]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3][4]
3.3: Accidental Release Measures
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Do not let the product enter drains.[3]
-
Methods for Cleaning Up: Sweep up the material and shovel it into a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1][2][3]
Section 4: Experimental Protocols in the Laboratory
Sodium Oleate is utilized in a variety of laboratory procedures. The following protocols provide detailed methodologies for its common applications.
4.1: Protocol for the Synthesis of Sodium Oleate-Stabilized Iron Oxide Nanoparticles
This protocol is adapted from the thermal decomposition method.
Materials:
-
Iron(III) chloride (FeCl₃)
-
Sodium Oleate
-
1-octadecene
-
Oleic acid
-
Deionized water
Procedure:
-
Preparation of Iron Oleate Precursor:
-
In a round-bottom flask, dissolve iron(III) chloride and Sodium Oleate in a mixture of deionized water, ethanol, and hexane.[1]
-
Reflux the mixture for 4 hours with stirring.[1]
-
After cooling, separate the organic (hexane) phase containing the iron oleate complex.
-
Wash the organic phase three times with deionized water.
-
Evaporate the hexane under reduced pressure to obtain the iron oleate precursor.[1]
-
-
Nanoparticle Synthesis:
-
In a three-neck flask, dissolve the iron oleate precursor and oleic acid in 1-octadecene.
-
Heat the mixture to 120°C under a vacuum for 1 hour to remove water and oxygen.[1]
-
Switch to an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to the desired reaction temperature (e.g., 320°C) at a controlled rate.[1]
-
Maintain the reaction at this temperature for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle growth.[1]
-
Cool the reaction mixture to room temperature.
-
-
Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oleate promotes the proliferation of breast cancer cells via the G protein-coupled receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Sodium Oleate Surfactant Concentration Grafted onto SiO2 Nanoparticles in Polymer Flooding Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Synthesis and Application of Sodium Oleate in Nanoparticle Formulation
Sodium oleate (B1233923), the sodium salt of oleic acid, is a pivotal anionic surfactant in the field of nanotechnology, primarily utilized for the synthesis and stabilization of various nanoparticles. Its amphiphilic nature, consisting of a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, allows it to function as a stabilizer, size and shape control agent, and in some cases, a reducing agent.[1][2] In drug delivery, the biocompatible lipid coating provided by sodium oleate can enhance the encapsulation of hydrophobic drugs, improve drug solubility, and facilitate targeted delivery.[2][3]
These application notes provide detailed protocols for the synthesis of sodium oleate-stabilized nanoparticles, summarize key quantitative data from literature, and illustrate the underlying mechanisms and workflows.
Protocol 1: Synthesis of Sodium Oleate-Stabilized Iron Oxide Nanoparticles via Thermal Decomposition
This protocol details the synthesis of monodisperse, oleate-capped iron oxide (Fe₃O₄) nanoparticles using a thermal decomposition method. This technique offers precise control over nanoparticle size and shape.[4][5]
Principle: The synthesis involves two main stages. First, an iron-oleate precursor complex is formed by reacting an iron salt with sodium oleate. Second, this precursor is thermally decomposed in a high-boiling point solvent, leading to the nucleation and controlled growth of iron oxide nanocrystals. The oleate ions cap the nanoparticle surface, providing stability and preventing aggregation.[2][4]
Materials and Equipment:
-
Iron(III) chloride (FeCl₃)
-
Sodium oleate
-
1-Octadecene
-
Oleic acid
-
Ethanol
-
Hexane (B92381) or Toluene
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple or thermometer
-
Heating mantle with magnetic stirrer
-
Nitrogen or Argon gas inlet (for inert atmosphere)
-
Centrifuge
Experimental Protocol:
Part A: Preparation of Iron-Oleate Precursor
-
Dissolution: In a flask, dissolve Iron(III) chloride and sodium oleate in a solvent mixture (e.g., a combination of ethanol, deionized water, and hexane).[4]
-
Reaction: Heat the mixture to a moderately elevated temperature (e.g., 50-70°C) and reflux for several hours (e.g., 4 hours) with vigorous stirring.[2][4] The formation of a waxy precipitate indicates the creation of the iron-oleate complex.
-
Separation: After cooling the mixture to room temperature, separate the organic phase (e.g., hexane) containing the iron-oleate complex.[4]
-
Washing: Wash the organic phase multiple times with deionized water to remove impurities and byproducts like NaCl.[2][4]
-
Drying: Evaporate the organic solvent under reduced pressure to obtain the dried, waxy iron-oleate precursor.[4]
Part B: Nanoparticle Synthesis by Thermal Decomposition
-
Reaction Setup: In a three-neck flask equipped with a condenser and thermocouple, add the dried iron-oleate precursor, oleic acid, and a high-boiling point solvent such as 1-octadecene.[1][4]
-
Degassing: Heat the mixture to a lower temperature (e.g., 120°C) under vacuum for approximately one hour to remove water and oxygen.[4]
-
Inert Atmosphere: Switch the atmosphere to an inert gas like nitrogen or argon.[4]
-
Heating Ramp: Heat the mixture to a high temperature (e.g., 320°C) at a controlled rate with continuous, vigorous stirring.[1][4]
-
Growth Phase: Maintain the reaction at the high temperature for a specific duration (e.g., 30-60 minutes) to allow for the controlled growth of the nanoparticles.[1][4]
-
Cooling: After the growth phase, remove the heat source and allow the reaction mixture to cool to room temperature.[1]
Part C: Purification of Nanoparticles
-
Precipitation: Add an excess of a polar anti-solvent, such as ethanol, to the cooled crude nanoparticle solution to induce precipitation.[4]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 6000-10000 rpm) to pellet the nanoparticles.[4]
-
Washing: Discard the supernatant, which contains unreacted precursors and excess oleate. Re-disperse the nanoparticle pellet in a suitable solvent (like hexane or toluene) and repeat the precipitation and centrifugation steps at least three times to ensure high purity.[2][4]
-
Final Product: After the final wash, the purified nanoparticles can be re-dispersed in a non-polar solvent for storage or dried to a powder.[1][2]
Protocol 2: Surface Functionalization of Nanoparticles with Sodium Oleate
This protocol provides a general method for coating pre-existing nanoparticles (e.g., SiO₂, metal oxides) with sodium oleate through physical adsorption.
Principle: Nanoparticles are dispersed in an aqueous solution containing sodium oleate. The oleate ions adsorb onto the nanoparticle surface, driven by electrostatic and other interactions, forming a stabilizing layer.[6]
Materials and Equipment:
-
Pre-synthesized nanoparticles (e.g., SiO₂)
-
Sodium oleate
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Ultrasonicator
-
Centrifuge
Experimental Protocol:
-
Prepare Sodium Oleate Solution: Dissolve a desired concentration of sodium oleate (e.g., 1-10 mg/mL) in deionized water. Gentle heating can aid dissolution.[6]
-
Disperse Nanoparticles: Disperse the nanoparticles in deionized water. Use an ultrasonicator for 15-30 minutes to ensure a homogenous suspension and break up aggregates.[6]
-
Functionalization: Slowly add the sodium oleate solution to the nanoparticle suspension while stirring.[6]
-
Incubation: Continue stirring the mixture at room temperature for 2-24 hours to facilitate the adsorption of sodium oleate onto the nanoparticle surfaces.[6]
-
Purification:
-
Drying and Storage: After the final wash, the nanoparticle pellet can be re-dispersed in a minimal amount of deionized water or dried in an oven (e.g., at 60°C) or via lyophilization for storage.[6]
Data Presentation: Influence of Synthesis Parameters
The concentration of sodium oleate and its ratio to other precursors are critical parameters that influence the final properties of the synthesized nanoparticles.
Table 1: Effect of Sodium Oleate Concentration on SiO₂ Nanoparticle Properties
| Sample | Grafted Surfactant (wt %) | Mean Particle Size (d₅₀, nm) | Zeta Potential @ pH 7 (mV) |
|---|---|---|---|
| SiO₂ | 0 | 11 | -22.33 |
| SNP-2 | 2.45 | 63.6 | -31.45 |
| SNP-4 | 4.08 | 89.3 | -42.21 |
| SNP-8 | 8.31 | 90.7 | -57.91 |
Data adapted from Llanos et al., ACS Omega (2018).[4] This table demonstrates that increasing sodium oleate concentration leads to a more negative zeta potential, indicating enhanced colloidal stability, though it may also increase the hydrodynamic size.[4]
Table 2: Influence of Oleic Acid/Sodium Oleate Ratio on Iron Oxide Nanoparticle Shape and Size
| Sample | Oleic Acid (mmol) | Sodium Oleate (mmol) | Average Size (nm) | Shape |
|---|---|---|---|---|
| S270 | 10 | 0 | 27 | Spherical |
| C094 | 5 | 5 | 13.5 | Cubic |
| C096 | 7.5 | 2.5 | 13.8 | Cubic |
Data adapted from Johansson et al., Nanotechnology (2015).[4] This table illustrates how the presence and ratio of sodium oleate to oleic acid can direct the morphology of iron oxide nanoparticles from spherical to cubic.[4][5]
Characterization
-
Transmission Electron Microscopy (TEM): Used to visualize the size, shape, and morphology of the synthesized nanoparticles.[2]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in a dispersion.[3]
-
Zeta Potential: Measures the surface charge of the nanoparticles, providing an indication of their colloidal stability. A highly negative or positive value suggests good stability.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the successful coating of sodium oleate on the nanoparticle surface by identifying characteristic peaks of the oleate molecule, such as the symmetric stretching vibration of the carboxylate group (COO⁻).[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Precise control over shape and size of iron oxide nanocrystals suitable for assembly into ordered particle arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Sodium Oleate in Lipid-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oleate (B1233923), the sodium salt of oleic acid, is an anionic surfactant widely utilized in the pharmaceutical sciences as a versatile excipient in the development of lipid-based drug delivery systems.[1][2] Its amphiphilic nature, characterized by a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate headgroup, enables it to effectively reduce surface and interfacial tension.[1] This property is instrumental in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] Sodium oleate is employed in various formulations, including nanoemulsions, self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes, where it can function as an emulsifier, stabilizer, and penetration enhancer.[2][4] Beyond its physicochemical roles, oleate can also modulate cellular signaling pathways, which has significant implications for drug delivery and therapeutic efficacy.[1]
Data Presentation
Physicochemical Properties of Sodium Oleate
The efficacy of sodium oleate as a pharmaceutical excipient is defined by key physicochemical parameters that are crucial for the rational design of drug delivery systems.[1]
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻³ mol/L | Varies with purity | [1][5] |
| 0.33 g/L | pH 10.0 | [6] | |
| Increases with pH | pH range 7-12 | [1] | |
| Increases with temperature | Alcohol-water systems | [1] | |
| Melting Point | 232-235 °C | - | [7] |
| Solubility | Soluble in water and ethanol | - | [8] |
| Insoluble in benzene | - | [8] |
Influence of Sodium Oleate on Nanoparticle Properties
The concentration and presence of sodium oleate can significantly impact the characteristics of lipid-based nanoparticles.
Table 1: Effect of Sodium Oleate Concentration on SiO₂ Nanoparticle Properties
| Sample | Grafted Surfactant (wt %) | Mean Particle Size (d₅₀, nm) | Zeta Potential @ pH = 7 (mV) |
| SiO₂ | 0 | 11 | -22.33 |
| SNP-2 | 2.45 | 63.6 | -31.45 |
| SNP-4 | 4.08 | 89.3 | -42.21 |
| SNP-8 | 8.31 | 90.7 | -57.91 |
| Data adapted from Llanos et al., ACS Omega (2018).[9] |
Table 2: Influence of Sodium Oleate and Oleic Acid on Iron Oxide Nanoparticle Shape and Size
| Sample | Oleic Acid (mmol) | Sodium Oleate (mmol) | Average Size (nm) | Shape |
| S270 | 10 | 0 | 27 | Spherical |
| C094 | 5 | 5 | 13.5 | Cubic |
| C096 | 7.5 | 2.5 | 13.8 | Cubic |
| Data adapted from Johansson et al., Nanotechnology (2015).[9] |
Table 3: Characterization of Simvastatin-Loaded Liposomes
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Unmodified Liposomes | 115.2 ± 7.94 | -9.67 ± 3.01 | 78.93 ± 6.72 |
| Sodium Oleate-Modified Liposomes | 119 ± 9.37 | -31.05 ± 2.38 | 84.96 ± 2.51 |
| PLGA-Modified Liposomes | 151.1 ± 7.35 | -18.68 ± 1.41 | 83.63 ± 5.56 |
| Data from a study on simvastatin-loaded liposomes for triple-negative breast cancer.[10][11] |
Experimental Protocols
Protocol 1: Preparation of Sodium Oleate-Stabilized Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using the emulsion solvent evaporation method.[12]
Materials:
-
Solid lipid (e.g., glyceryl behenate)
-
Drug to be encapsulated
-
Sodium Oleate
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Ultrasonicator
Procedure:
-
Preparation of the Lipid Phase: Dissolve the solid lipid and the drug in ethanol. Heat the mixture to 80°C while stirring to ensure complete dissolution and formation of a homogenous lipid phase.[12]
-
Preparation of the Aqueous Phase: Dissolve sodium oleate in deionized water. Heat the aqueous phase to 80°C.[12]
-
Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under continuous high-speed stirring.
-
Homogenization: Subject the resulting pre-emulsion to high-shear homogenization or ultrasonication for a specified time (e.g., 5-15 minutes) to reduce the particle size.[13]
-
Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature while stirring. The solid lipid will precipitate, leading to the formation of SLNs.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous medium. Wash the pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.[14]
-
Storage: Resuspend the purified SLNs in a suitable medium or lyophilize for long-term storage.
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method
This protocol is designed to evaluate the release profile of a drug from sodium oleate-based nanoparticles.[12][15][16]
Materials:
-
Drug-loaded nanoparticle dispersion
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) or other suitable release medium (pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of Dialysis Bags: Cut the dialysis tubing into appropriate lengths and hydrate (B1144303) according to the manufacturer's instructions.
-
Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the drug-loaded nanoparticle dispersion into a dialysis bag and securely seal both ends.
-
Initiation of Release Study: Place the sealed dialysis bag into a vessel containing a defined volume of the release medium (e.g., 50-100 mL) to ensure sink conditions.[17] The vessel should be placed in a shaking incubator or water bath maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Maintaining Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.[17]
-
Drug Quantification: Analyze the collected samples for drug content using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxicity of sodium oleate-based drug delivery systems on a selected cell line.[18][19][20]
Materials:
-
Cell line of interest (e.g., cancer cell line, normal cell line)
-
Complete cell culture medium
-
Sodium oleate-based nanoparticle formulation (with and without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[21]
-
Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the nanoparticle formulations (and control groups: untreated cells, cells treated with free drug, and cells treated with blank nanoparticles).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.[20]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[21]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[21]
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanotrun.com [nanotrun.com]
- 8. Sodium Oleate: A Dual-Action Compound Enhancing Antibiotic Efficacy While Inducing Hepatotoxicity_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Sodium oleate functionalized simvastatin liposomes: boosting endosomal escape and anticancer efficacy in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jddtonline.info [jddtonline.info]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT (Assay protocol [protocols.io]
Application of Sodium Oleate in inducing experimental steatosis in vitro.
Application Notes: Sodium Oleate (B1233923) in Experimental Steatosis
Introduction
Metabolic dysfunction-associated fatty liver disease (MAFLD), formerly non-alcoholic fatty liver disease (NAFLD), is characterized by the accumulation of lipid droplets within hepatocytes, a condition known as hepatic steatosis.[1] To study the cellular mechanisms of steatosis and screen for potential therapeutics, robust in vitro models are essential.[2] Sodium oleate, the sodium salt of the monounsaturated omega-9 fatty acid oleic acid, is widely used to induce experimental steatosis in cultured liver cells.[3][4] When complexed with bovine serum albumin (BSA) to ensure bioavailability, sodium oleate treatment leads to a dose-dependent increase in intracellular lipid droplet formation, mimicking the steatotic phenotype observed in MAFLD.[5][6][7] This model is a valuable tool for investigating lipotoxicity, metabolic pathways, and cellular responses to lipid overload.[5][6]
Mechanism of Action
Exposing hepatocytes to high concentrations of free fatty acids (FFAs) like sodium oleate overwhelms their capacity for fatty acid oxidation and triglyceride exportation.[2] This leads to the esterification of excess FFAs into triglycerides, which are subsequently stored in cytoplasmic lipid droplets, the hallmark of steatosis.[3][8]
Oleate-induced steatosis in in vitro models, such as the HepG2 human hepatoma cell line, has been shown to trigger several pathophysiological changes that mirror those seen in clinical NAFLD[5][9]:
-
Pro-inflammatory Response: Increased production and secretion of tumor necrosis factor-alpha (TNF-α).[5]
-
Altered Lipid Metabolism: Decreased expression of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation.[5]
-
Oxidative Stress: A significant rise in lipid peroxidation.[5]
-
Apoptosis: Dose-dependent induction of apoptosis, mediated by the activation of caspase-9.[5]
-
Reduced Proliferation: Decreased cell proliferation associated with increased levels of the cell cycle inhibitor p27.[9]
When used in combination with saturated fatty acids like palmitic acid, typically in a 2:1 oleate to palmitate ratio, the model can also be used to study pathways like ferroptosis, a form of iron-dependent cell death driven by reactive oxygen species (ROS).[1][10][11]
Data Summary
Table 1: Common Cell Lines for Sodium Oleate-Induced Steatosis
| Cell Line | Description | Typical Oleate Conc. | Notes | References |
| HepG2 | Human hepatocellular carcinoma | 0.1 - 2.0 mM | Most widely used model; resembles lipid metabolism of healthy hepatocytes. | [2][3][5] |
| L02 | Human normal hepatocyte | Not specified, used with OA | A non-cancerous human liver cell line. | [3] |
| Primary Hepatocytes | From human, chicken, etc. | 1.0 mM (in FFA mix) | More physiologically relevant but limited by availability and variability. | [2][10][11] |
| LMH | Leghorn Male Hepatoma (Chicken) | 0.375 - 0.45 mM | An avian model for studying hepatic steatosis. | [3] |
| iPSC-HLCs | iPSC-derived hepatocyte-like cells | 75 µM (in FFA mix) | Provides a reproducible and potentially patient-specific model system. | [2][12] |
Table 2: Quantitative Effects of Oleate Treatment on HepG2 Cells
| Parameter | Oleate Conc. | Duration | Observation | References |
| Lipid Accumulation | 0.1 - 2.0 mM | 24 hours | Dose-dependent increase in intracellular lipid droplets. | [5][7] |
| Cell Proliferation | 0.1 - 1.0 mM | 24 hours | Dose-dependent decrease in cell proliferation (MTT assay). | [5] |
| Apoptosis | 0.1 - 1.0 mM | 24 hours | Dose-dependent increase in apoptosis, plateauing >1 mM. | [5] |
| TNF-α Production | 0.5 - 2.0 mM | 24 hours | Significant increase in intracellular TNF-α. | [5] |
| PPARα Expression | 0.5 - 2.0 mM | 24 hours | Significant decrease in PPARα protein expression. | [5] |
| Lipid Peroxidation | 0.5 - 2.0 mM | 24 hours | Significant, dose-dependent increase in lipid peroxides. | [5] |
Experimental Protocols
Protocol 1: Preparation of BSA-Conjugated Sodium Oleate
This protocol is essential for preparing a stable and bioavailable solution of sodium oleate, as free fatty acids have low solubility in aqueous cell culture media.[13] The fatty acid is complexed with fatty acid-free BSA.[4]
Materials:
-
Sodium Oleate powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or desired cell culture medium
-
Sterile conical tubes
-
Water bath or heating block (70°C and 37°C)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare 100 mM Sodium Oleate Stock: Dissolve the appropriate amount of sodium oleate powder in 0.1 M NaOH in a sterile conical tube. To aid dissolution, incubate the solution at 70°C for 15-30 minutes, vortexing intermittently until the solution is clear.[6][13]
-
Prepare 10% (w/v) BSA Solution: Dissolve fatty acid-free BSA in PBS or cell culture medium. Mix gently by inversion to avoid foaming. Sterile filter the solution using a 0.22 µm filter.[13] For long-term applications, it is recommended to dissolve the BSA overnight on a shaker at 37°C.[4]
-
Complex Sodium Oleate with BSA: Warm the 10% BSA solution to 37°C. While stirring the BSA solution, slowly add the 100 mM sodium oleate stock solution to achieve the desired final oleate:BSA molar ratio (e.g., 4:1 or 5:1).[13][14]
-
Incubation: Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complex formation.[13][14]
-
Sterilization and Storage: Sterile filter the final BSA-conjugated sodium oleate solution using a 0.22 µm filter.[13] The solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.[13]
Protocol 2: Induction of Steatosis in HepG2 Cells
This protocol describes the induction of steatosis in HepG2 cells using the prepared BSA-conjugated sodium oleate.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
BSA-conjugated sodium oleate solution (from Protocol 1)
-
Vehicle control (BSA solution without sodium oleate)
-
Culture plates (e.g., 24-well or 96-well plates)
Procedure:
-
Cell Seeding: Seed HepG2 cells in the desired culture plate format (e.g., 100,000 cells/well in a 24-well plate) and allow them to attach and reach approximately 80% confluence.[5][15]
-
Serum Starvation (Optional but Recommended): Before treatment, it is common to synchronize the cells by incubating them in serum-free or low-serum (e.g., 1% FBS) medium for 12-24 hours.[5][6]
-
Treatment: Remove the starvation medium and replace it with fresh medium containing the desired final concentration of BSA-conjugated sodium oleate (e.g., 0.1 mM to 1.0 mM).[5][7] A vehicle control group treated with an equivalent amount of BSA solution without oleate must be included.[5]
-
Incubation: Incubate the cells for the desired period, typically 24 hours, at 37°C and 5% CO₂.[5][15]
-
Assessment: After incubation, the cells are ready for analysis of lipid accumulation, cell viability, or other downstream assays.
Protocol 3: Quantification of Lipid Accumulation by Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of steatosis.[1][16]
Materials:
-
Treated and control cells in culture plates
-
Phosphate Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde (Fixative)
-
Oil Red O staining solution (prepare fresh from a stock solution)
-
60% or 70% Isopropanol (B130326)
-
Hematoxylin (B73222) (for counterstaining nuclei, optional)
-
100% Isopropanol (for dye elution)
Procedure:
-
Wash: Carefully remove the culture medium and gently wash the cells twice with PBS.[15]
-
Fixation: Add fixative (e.g., 10% formalin) to each well and incubate at room temperature for at least 1 hour.[5][15]
-
Wash: Discard the fixative and wash the cells with distilled water.[15]
-
Isopropanol Rinse: Add 60-70% isopropanol to each well and incubate for 5 minutes. Remove the isopropanol.[15]
-
Staining: Add the working Oil Red O solution to cover the cell monolayer and incubate at room temperature for 30 minutes.[15]
-
Wash: Remove the Oil Red O solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization: At this point, lipid droplets can be visualized under a microscope as red-orange droplets within the cytoplasm. Nuclei can be counterstained with hematoxylin for 3 minutes if desired.[15]
-
Quantification:
-
After the final wash and complete drying, add 100% isopropanol to each well to elute the Oil Red O dye from the lipid droplets.[5]
-
Incubate for 10-15 minutes with gentle shaking.[13]
-
Transfer the colored isopropanol solution to a new 96-well plate.
-
Measure the absorbance at a wavelength of 500-520 nm using a microplate reader.[7][17] The absorbance value is directly proportional to the amount of intracellular lipid.
-
Visualizations
References
- 1. A Model of Experimental Steatosis In Vitro: Hepatocyte Cell Culture in Lipid Overload-Conditioned Medium [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. agilent.com [agilent.com]
- 9. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells [escholarship.org]
- 10. Sodium Butyrate Alleviates Free Fatty Acid-Induced Steatosis in Primary Chicken Hepatocytes via Regulating the ROS/GPX4/Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An in vitro model of hepatic steatosis using lipid loaded induced pluripotent stem cell derived hepatocyte like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Oleate in Islet Insulin Secretion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oleate (B1233923), a long-chain monounsaturated fatty acid, is a critical signaling molecule in metabolic regulation. In pancreatic β-cells, it serves as a potent modulator of insulin (B600854) secretion, primarily acting through the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). Understanding the mechanisms and protocols for utilizing sodium oleate in insulin secretion assays is paramount for research into type 2 diabetes and the development of novel therapeutics. These application notes provide detailed protocols for preparing and using sodium oleate in islet insulin secretion experiments, along with a summary of its effects and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of sodium oleate on insulin secretion as reported in various studies. These data highlight the context-dependent nature of oleate's effects, particularly its potentiation of glucose-stimulated insulin secretion (GSIS).
Table 1: Effect of Oleate on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
| Species | Oleate Concentration | Glucose Concentration (Low) | Glucose Concentration (High) | Fold Change in Insulin Secretion (High Glucose + Oleate vs. High Glucose Alone) | Reference |
| Human | 0.4 mmol/L | 2.8 mmol/L | 16.7 mmol/L | Significant potentiation of GSIS | [1] |
| Rat | 1.3 µmol/min (infusion) | 2.8 mmol/L | 13 and 22 mmol/L | Marked decrease after 48h infusion | [2][3] |
| Mouse | 0.5 mmol/L | 4.5 mmol/L | 15 mmol/L | Reduced glucose-evoked insulin secretion after 72h exposure | [4][5] |
Table 2: Effects of Chronic Oleate Exposure on Insulin Secretion
| Cell Type/Islet | Oleate Concentration | Exposure Duration | Effect on Basal Insulin Secretion | Effect on Glucose-Stimulated Insulin Secretion (GSIS) | Reference |
| MIN6 Cells | 0.4 mmol/L | 48 hours | Increased | Decreased | [2][6] |
| Human Islets | 0.4 mmol/L | 48 hours | No significant change | Significantly reduced | [1] |
| Rat Islets | 1.3 µmol/min (infusion) | 48 hours | - | Markedly decreased | [2][3] |
| INS-1 832/13 Cells | 0.16 mM or 0.3 mM | Long-term | Increased | Decreased | [7][8] |
Experimental Protocols
Protocol 1: Preparation of Sodium Oleate-BSA Complex
Free fatty acids like sodium oleate have low solubility in aqueous solutions and can be toxic to cells in their free form. Therefore, they must be complexed to fatty acid-free Bovine Serum Albumin (BSA) for in vitro experiments.
Materials:
-
Sodium Oleate powder
-
Fatty acid-free BSA
-
Sterile water
-
0.22 µm filter
-
Heating water bath or block
-
Shaking water bath
Procedure:
-
Prepare 10% BSA Solution: Dissolve fatty acid-free BSA in sterile water to a final concentration of 10% (w/v). Gently stir until fully dissolved, warming to 37°C can aid dissolution. Filter sterilize the solution using a 0.22 µm filter. This solution can be prepared in advance and stored at 4°C.
-
Prepare Sodium Oleate Stock: Prepare a stock solution of sodium oleate in 50% ethanol. For example, to make a 100 mM stock, dissolve 30.44 mg of sodium oleate in 1 mL of 50% ethanol. This must be made fresh on the day of the experiment.
-
Complexation: a. Pre-warm the 10% BSA solution to 37°C. b. Slowly add the sodium oleate stock solution to the pre-warmed BSA solution while continuously stirring or vortexing. The final molar ratio of oleate to BSA should be between 3:1 and 6:1. c. Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexation. d. The final concentration of the oleate-BSA complex should be prepared in the desired cell culture or assay medium.
-
Control Preparation: Prepare a control solution by adding the same volume of 50% ethanol (without sodium oleate) to the 10% BSA solution and incubating under the same conditions.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol describes a static incubation method to assess the effect of sodium oleate on insulin secretion from isolated pancreatic islets.[9][10][11]
Materials:
-
Isolated pancreatic islets (human or rodent)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 11.1 mM glucose
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, pH 7.4
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
Sodium Oleate-BSA complex (from Protocol 1)
-
Control BSA solution (from Protocol 1)
-
24-well plates
-
Acid-ethanol solution (75% ethanol, 1.5% HCl) for insulin extraction
-
Insulin ELISA kit
Procedure:
-
Islet Recovery: After isolation, allow islets to recover overnight in culture medium at 37°C and 5% CO2.
-
Islet Picking: Hand-pick islets of similar size into a fresh dish. For a typical experiment, use 10-20 islets per well in triplicate for each condition.
-
Pre-incubation: a. Transfer the picked islets into a tube containing low glucose KRBH. b. Incubate for 30-60 minutes at 37°C to allow the islets to equilibrate and establish a basal rate of insulin secretion. c. Gently centrifuge the islets and remove the supernatant.
-
Static Incubation: a. Resuspend the islets in the appropriate treatment solutions prepared in KRBH buffer. Example treatment groups:
- Low Glucose (2.8 mM) + Control BSA
- High Glucose (16.7 mM) + Control BSA
- High Glucose (16.7 mM) + Sodium Oleate-BSA complex (e.g., 0.5 mM oleate) b. Aliquot the islet suspension into a 24-well plate (10-20 islets per well). c. Incubate for 60 minutes at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, gently collect the supernatant from each well. This contains the secreted insulin. Store at -20°C until analysis.
-
Insulin Content Extraction (Optional but Recommended): a. To normalize secreted insulin to total insulin content, add acid-ethanol solution to the remaining islets in each well. b. Incubate overnight at -20°C to extract intracellular insulin. c. Centrifuge the lysate and collect the supernatant.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants (secreted insulin) and the acid-ethanol extracts (insulin content) using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express secreted insulin as a percentage of total insulin content (secreted + intracellular) or normalize to the number of islets or DNA content.
Signaling Pathways and Visualizations
Sodium oleate enhances glucose-stimulated insulin secretion primarily through the activation of the G protein-coupled receptor GPR40 (FFAR1).[12][13][14] The binding of oleate to GPR40 initiates a signaling cascade that potentiates the effects of glucose metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-term exposure of mouse pancreatic islets to oleate or palmitate results in reduced glucose-induced somatostatin and oversecretion of glucagon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactive Oxygen Species Stimulate Insulin Secretion in Rat Pancreatic Islets: Studies Using Mono-Oleoyl-Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Stable Oil-in-Water Emulsions with Sodium Oleate
Introduction
Sodium oleate (B1233923), the sodium salt of oleic acid, is an anionic surfactant widely employed as an effective emulsifying agent for the stabilization of oil-in-water (O/W) emulsions.[1] Its amphiphilic structure, featuring a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate headgroup, allows it to adsorb at the oil-water interface.[1] This adsorption reduces the interfacial tension between the two immiscible liquids, facilitating the dispersion of oil droplets within the continuous aqueous phase.[1] Emulsion stability is further conferred by the electrostatic repulsion between the negatively charged carboxylate groups on the surface of adjacent oil droplets, which prevents them from coalescing.[1]
The physical characteristics and long-term stability of sodium oleate-stabilized emulsions are critically influenced by several formulation and process parameters, including the concentration of sodium oleate, the oil-to-water ratio, the pH of the aqueous phase, and the presence of electrolytes.[1] These application notes provide a comprehensive guide and detailed protocols for researchers, scientists, and drug development professionals to formulate and characterize stable oil-in-water emulsions using sodium oleate.
Mechanism of Emulsion Stabilization
Sodium oleate stabilizes oil-in-water emulsions through a multi-step process that begins with its dissolution in the aqueous phase and subsequent migration to the oil-water interface. The process is visualized below.
Quantitative Data on Emulsion Properties
The following tables summarize the impact of key formulation variables on the properties of sodium oleate-stabilized O/W emulsions.
Table 1: Effect of Sodium Oleate Concentration on Emulsion Properties
Oil Phase: Mineral Oil, Oil/Water Ratio: 20/80
| Sodium Oleate Conc. (wt%) | Droplet Size (nm) | Zeta Potential (mV) | Stability Observation |
| 0.5 | 500 - 800 | -35 to -45 | Moderate, some creaming after 24 hours.[1] |
| 1.0 | 250 - 450 | -45 to -55 | Good, stable for several days.[1] |
| 2.0 | 150 - 300 | -50 to -60 | Excellent, minimal change over a week.[1] |
| 5.0 | 100 - 200 | > -60 | Highly stable.[1] |
Table 2: Influence of Aqueous Phase pH on Emulsion Stability
The pKa of oleic acid is approximately 4.8.[1] The pH of the aqueous phase dictates the degree of ionization of the carboxyl group, which is critical for electrostatic stabilization.[1]
| pH | Predominant Species | Zeta Potential (mV) | Emulsion Stability | Rationale |
| < 4.0 | Oleic Acid (non-ionic) | Close to 0 | Unstable | Lack of sufficient electrostatic repulsion.[1] |
| 4.0 - 6.0 | Oleic Acid / Oleate | -20 to -40 | Moderately Stable | Partial ionization provides some repulsion.[1] |
| > 7.0 | Oleate (anionic) | < -40 | Highly Stable | Strong electrostatic repulsion between droplets.[1] |
Table 3: Effect of Oil-to-Water Ratio on Emulsion Properties
Sodium Oleate Concentration: 1.0 wt%
| Oil/Water Ratio | Droplet Size (nm) | Viscosity | Stability Observation |
| 10/90 | 200 - 350 | Low | Stable, but prone to rapid creaming.[1] |
| 20/80 | 250 - 450 | Moderate | Good stability.[1] |
| 40/60 | 400 - 600 | High | Stable, less creaming due to higher viscosity.[1] |
| 60/40 | > 800 | Very High | Prone to phase inversion.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water Emulsion
This protocol describes a general method for preparing an O/W emulsion using high-shear homogenization.
Materials:
Equipment:
-
High-Shear Homogenizer (e.g., rotor-stator) or Microfluidizer[1]
-
Magnetic stirrer with hot plate
-
Beakers and graduated cylinders
-
Analytical balance
Experimental Workflow Diagram:
Procedure:
-
Preparation of Aqueous Phase: Accurately weigh the desired amount of sodium oleate and dissolve it in deionized water. Gentle heating (e.g., to 60-70°C) and stirring can be used to ensure complete dissolution and form a clear solution.[1]
-
Preparation of Oil Phase: Measure the desired volume or weight of the oil phase.
-
Heating: Separately heat both the aqueous and oil phases to a consistent temperature, typically between 60-70°C.[1] This reduces the viscosity of the phases and facilitates efficient emulsification.
-
Coarse Emulsion Formation: While stirring the aqueous phase with a magnetic stirrer, slowly pour the heated oil phase into the aqueous phase. Continue stirring until a uniform, coarse emulsion is formed.[1]
-
Homogenization:
-
High-Shear Homogenizer: Immediately transfer the coarse emulsion to a high-shear homogenizer. Process the emulsion at a speed of 5,000-10,000 rpm for 5-10 minutes.[3] The optimal speed and duration will depend on the specific equipment, formulation, and desired droplet size.
-
Microfluidizer (for smaller droplets): For nanoemulsions with very small droplet sizes (e.g., <200 nm), the coarse emulsion can be passed through a high-pressure microfluidizer (e.g., 10,000-20,000 psi) for one or more passes.[1]
-
-
Cooling: Allow the final emulsion to cool down to room temperature while maintaining gentle stirring to ensure homogeneity.[1]
-
Characterization: Proceed with the characterization of the freshly prepared emulsion as described in Protocol 2.
Protocol 2: Characterization of Emulsion Properties and Stability
This protocol outlines methods to assess the key physical properties and long-term stability of the prepared O/W emulsion.
A. Macroscopic Observation
-
Transfer a known volume of the emulsion into a sealed, transparent container, such as a graduated cylinder or a glass vial.[1]
-
Store the samples at controlled temperatures (e.g., 4°C, 25°C, and 40°C) to assess stability under different conditions.[4]
-
Visually inspect the emulsions at regular intervals (e.g., 1h, 24h, 1 week, 1 month) for any signs of physical instability.[1]
-
Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion.[1][5]
-
Sedimentation: The settling of droplets at the bottom (less common for O/W emulsions).[5]
-
Flocculation: The aggregation of droplets into clusters without the rupture of the interfacial film.[5]
-
Coalescence: The merging of smaller droplets into larger ones, leading to eventual phase separation.[5]
-
Phase Separation: Complete separation of the oil and water phases.[1]
-
-
Quantify the degree of creaming by measuring the height of the cream layer relative to the total height of the emulsion.[1]
B. Droplet Size and Zeta Potential Analysis
These measurements provide quantitative insights into the physical stability of the emulsion.
Equipment:
-
Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI).[1]
-
Zeta Potential Analyzer (often integrated with DLS instruments).[1]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the emulsion with deionized water (that has been pH-adjusted to match the emulsion's continuous phase, if necessary).[1] Dilution is crucial to prevent multiple scattering effects that can interfere with the measurement.[1][6]
-
Droplet Size Measurement: Use the DLS instrument to measure the Z-average hydrodynamic diameter of the oil droplets and the Polydispersity Index (PDI). A low PDI (typically < 0.3) indicates a narrow droplet size distribution, which is often desirable for stability.[1][]
-
Zeta Potential Measurement: Utilize a zeta potential analyzer to measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential value.[1] For O/W emulsions stabilized by anionic surfactants like sodium oleate, a highly negative zeta potential (e.g., more negative than -30 mV) generally indicates good electrostatic stability.[8]
-
Time-course Analysis: Repeat these measurements over the storage period to monitor changes in droplet size and zeta potential.[1] An increase in the average droplet size over time is a direct indicator of instability mechanisms such as coalescence or Ostwald ripening.[1]
Conclusion
Sodium oleate is a versatile and highly effective emulsifier for creating stable oil-in-water emulsions.[1][9] The ultimate stability and physical properties of these emulsions are finely tunable by the careful optimization of formulation variables, primarily the sodium oleate concentration, oil-to-water ratio, and the pH of the aqueous phase.[1] Higher concentrations of sodium oleate and a pH well above the pKa of oleic acid lead to smaller droplet sizes and stronger electrostatic repulsion, enhancing stability. The protocols provided here offer a robust starting point for the rational design and development of stable O/W emulsions tailored for a wide array of applications in research, pharmaceuticals, and various industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. agnopharma.com [agnopharma.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Synthesis and purification of Sodium oleate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Experimental Use of Sodium Oleate in Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to a vast array of cellular functions and represent a major class of targets for drug discovery.[1] However, their hydrophobic nature poses significant challenges for extraction from the lipid bilayer while preserving their native structure and function.[2] Detergents are essential amphipathic molecules that solubilize membrane proteins by creating a mimic of the native membrane environment.[2][3] This document provides detailed application notes and protocols on the experimental use of sodium oleate (B1233923), an anionic fatty acid salt, for the extraction of membrane proteins. While less conventional than detergents like Sodium Dodecyl Sulfate (SDS), sodium oleate presents a potentially milder alternative for specific applications.[2]
Principles of Detergent-Mediated Membrane Protein Extraction
The primary role of a detergent in membrane protein extraction is to partition into the biological membranes, disrupt the lipid bilayer, and form micelles that encapsulate the hydrophobic transmembrane domains of the protein, thereby shielding them from the aqueous environment.[2][4] The selection of an appropriate detergent is a critical step that often requires empirical testing, as no single detergent is optimal for all membrane proteins.[2][5]
Detergents are broadly classified based on the nature of their polar head group:
-
Ionic (Anionic or Cationic): These possess a charged head group. Anionic detergents, such as SDS and sodium deoxycholate, are potent solubilizing agents but can be denaturing.[2][3]
-
Non-ionic: These have an uncharged, hydrophilic head group and are generally milder, tending to preserve the native protein structure.[3][6]
-
Zwitterionic: These contain both positive and negative charges and exhibit properties of both ionic and non-ionic detergents.[3]
Sodium oleate, the sodium salt of a monounsaturated fatty acid, is an anionic surfactant.[2][3] Its amphipathic nature allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC) and enables it to solubilize membrane proteins.[2] Potential advantages of sodium oleate include it being potentially less denaturing than harsher detergents like SDS.[2] However, there is limited literature on its specific use for membrane protein extraction, necessitating significant optimization.[2]
Quantitative Data: A Comparative Overview of Detergents
The choice of detergent is guided by several key physicochemical parameters. The following table summarizes these properties for different classes of detergents to provide a comparative context for considering sodium oleate.
| Detergent Class | Example Detergent | Typical CMC (mM) | Typical Aggregation Number | General Properties |
| Anionic (Alkyl Sulfates) | Sodium Dodecyl Sulfate (SDS) | 1-10 | 60-100 | Strong, often denaturing. Effective for solubilization.[2] |
| Anionic (Bile Salts) | Sodium Deoxycholate | 2-6 | 4-10 | Milder than alkyl sulfates, with a rigid sterol backbone.[2] |
| Anionic (Fatty Acid Salts) | Sodium Oleate | ~1.5 | Varies | Potentially mild, pH-sensitive, and sensitive to divalent cations.[2] |
| Non-ionic (Polyoxyethylene) | Triton (B1239919) X-100 | 0.2-0.9 | 100-155 | Mild, non-denaturing, and preserves protein structure.[2] |
| Non-ionic (Alkyl Glycosides) | n-Dodecyl-β-D-maltoside (DDM) | 0.1-0.2 | 75-125 | Very mild, excellent for stabilizing proteins for structural studies.[2] |
| Zwitterionic | CHAPS | 4-8 | 10 | Mild and effective at breaking protein-protein interactions.[2] |
Note: CMC (Critical Micelle Concentration) and Aggregation Number can vary with temperature, pH, and ionic strength.[2]
Experimental Protocols
A well-defined protocol is crucial for reproducible protein extraction.[3] Below are detailed methodologies for a general workflow and a specific, albeit hypothetical, protocol for using a sodium oleate-based lysis buffer.
General Workflow for Membrane Protein Extraction
The process of isolating membrane proteins typically involves cell lysis, membrane fractionation, and finally, solubilization of the target protein.
Protocol 1: Extraction of Membrane Proteins Using Sodium Oleate
This protocol provides a starting point for the extraction of membrane proteins using sodium oleate. The optimal conditions, particularly the concentration of sodium oleate, will need to be determined empirically for each specific protein.[2]
Materials:
-
Isolated membrane pellet
-
Solubilization Buffer:
-
50 mM Tris-HCl, pH 8.0 (or other suitable buffer, ensure pH > 7.5)[2]
-
150 mM NaCl (to reduce non-specific ionic interactions)[2]
-
10% (v/v) Glycerol (B35011) (as a stabilizer)[2]
-
Protease inhibitor cocktail[2]
-
-
Sodium Oleate stock solution (e.g., 10% w/v in water)[2]
Procedure:
-
Determine Protein Concentration: Determine the protein concentration of the isolated membrane preparation using a suitable protein assay.[3]
-
Prepare Solubilization Buffer: Prepare the Solubilization Buffer and cool to 4°C.
-
Resuspend Membrane Pellet: Resuspend the membrane pellet in the Solubilization Buffer to a final protein concentration of 5-10 mg/mL.[2]
-
Add Sodium Oleate: Add the sodium oleate stock solution to the resuspended membranes to achieve the desired final concentration. A starting point is to test a range of concentrations from 0.5% to 2.0% (w/v).[2]
-
Incubation: Incubate the suspension for 1-2 hours at 4°C with gentle end-over-end rotation.[2]
-
Clarification: Clarify the solubilized mixture by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[2]
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. The pellet contains unsolubilized material.[2]
-
Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of the extraction.[2]
Mechanism of Detergent-Mediated Solubilization
The solubilization of membrane proteins by detergents is a stepwise process. Initially, detergent monomers insert into the lipid bilayer. As the detergent concentration increases, the membrane becomes saturated, leading to the formation of mixed micelles containing lipids, proteins, and detergent, thereby extracting the protein from its native environment.[2][7]
Troubleshooting and Optimization
The extraction of membrane proteins is often challenging and requires optimization.[2][8]
| Issue | Potential Cause | Suggested Solution |
| Low Extraction Efficiency | Insufficient detergent concentration, short incubation time, non-optimal buffer conditions. | - Increase the concentration of sodium oleate.[2]- Increase the incubation time.[2]- Adjust the pH or ionic strength of the buffer.[2] |
| Protein Denaturation/Aggregation | Harsh solubilization conditions. | - Decrease the concentration of sodium oleate.[2]- Decrease the incubation time or temperature.[2]- Add stabilizing agents like glycerol or specific lipids to the buffer.[2]- Consider a detergent exchange step to a milder, non-ionic detergent after initial solubilization.[2] |
Concluding Remarks
Sodium oleate, as an anionic fatty acid salt, offers a potential alternative for membrane protein extraction, particularly in cases where milder conditions are desired compared to traditional anionic detergents like SDS.[2] The protocols and principles outlined in this document provide a foundational framework for researchers to explore the use of sodium oleate.[2] However, due to the limited specific data available, rigorous empirical optimization is paramount to achieve high yields of stable and functional protein.[2]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 5. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 1. Solubilization of large unilamellar liposomes (prepared by reverse-phase evaporation) by triton X-100, octyl glucoside, and sodium cholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Coating SiO2 Nanoparticles with Sodium Oleate for Enhanced Polymer Flooding
Audience: Researchers, scientists, and professionals in the fields of enhanced oil recovery (EOR), nanotechnology, and polymer chemistry.
Introduction: The functionalization of silica (B1680970) (SiO2) nanoparticles with surfactants such as sodium oleate (B1233923) presents a promising avenue for improving the efficiency of polymer flooding in enhanced oil recovery. This document provides detailed protocols and data for the preparation, characterization, and application of sodium oleate-coated SiO2 nanoparticles in conjunction with polymer solutions to enhance oil displacement from reservoir formations. The coating of SiO2 nanoparticles with sodium oleate modifies their surface properties, leading to reduced interfacial tension (IFT) between oil and water, and alteration of rock wettability, which collectively contribute to a significant increase in oil recovery.
I. Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization and performance evaluation of sodium oleate-coated SiO2 nanoparticles.
Table 1: Physicochemical Properties of Unmodified and Sodium Oleate-Coated SiO2 Nanoparticles [1][2]
| Nanoparticle Type | Sodium Oleate Loading (wt%) | Mean Particle Size (nm) | Surface Area (m²/g) | Zeta Potential @ pH 7 (mV) |
| Unmodified SiO2 | 0 | 11 | 380 | - |
| SNP-2 | 2.45 | - | - | -42.21 |
| SNP-4 | 4.08 | 89.3 | - | -42.21 |
| SNP-8 | 8.31 | 161.5 | - | - |
Data not available for all parameters across all nanoparticle types in the provided search results.
Table 2: Interfacial Tension (IFT) Reduction and Oil Recovery Enhancement [1][2][3][4][5]
| Displacement Fluid | IFT Reduction vs. HPAM Solution (%) | Oil Recovery Increase vs. Water Flooding (%) | Oil Recovery Increase vs. Polymer Flooding (%) |
| HPAM Solution | - | - | - |
| HPAM + Unmodified SiO2 | - | 61 | - |
| HPAM + SNP-2 (2.45 wt%) | 16 | - | - |
| HPAM + SNP-4 (4.08 wt%) | 20 | - | - |
| HPAM + SNP-8 (8.31 wt%) | 43 | 77 | 23 |
II. Experimental Protocols
Protocol 1: Synthesis of Sodium Oleate
This protocol describes the synthesis of sodium oleate from oleic acid and sodium chloride.
Materials:
-
Oleic Acid
-
Sodium Chloride (NaCl)
-
Ethanol
-
Deionized Water
-
Magnetic stirrer and heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Prepare an ethanolic solution of oleic acid.
-
Prepare an aqueous solution of sodium chloride.
-
While stirring vigorously, slowly add the NaCl solution to the oleic acid solution.
-
Continue stirring the mixture at a controlled temperature to facilitate the reaction.
-
The resulting sodium oleate will precipitate.
-
Filter the precipitate and wash it with deionized water to remove any unreacted starting materials.
-
Dry the synthesized sodium oleate in an oven at a suitable temperature.
Protocol 2: Coating of SiO2 Nanoparticles with Sodium Oleate
This protocol details the functionalization of SiO2 nanoparticles with sodium oleate via physical adsorption.[1][2][3]
Materials:
-
SiO2 nanoparticles (e.g., with a surface area of 380 m²/g and a mean particle size of 11 nm)[1]
-
Synthesized sodium oleate
-
Deionized water
-
Ultrasonic bath
-
Magnetic stirrer
Procedure:
-
Disperse a known amount of SiO2 nanoparticles in deionized water using an ultrasonic bath to ensure a uniform suspension.
-
Prepare sodium oleate solutions of varying concentrations (e.g., to achieve final loadings of 2.45, 4.08, and 8.31 wt% with respect to the mass of nanoparticles).[1][2]
-
Add the sodium oleate solution to the SiO2 nanoparticle suspension while stirring.
-
Continue stirring the mixture for a sufficient time to allow for the physical adsorption of sodium oleate onto the surface of the SiO2 nanoparticles. The interaction is believed to be governed by the linking of hydroxyl bonds and oxygen groups from sodium oleate with the Si-OH groups on the nanoparticle surface.[1][3]
-
The resulting suspension contains the sodium oleate-coated SiO2 nanoparticles.
Protocol 3: Characterization of Coated Nanoparticles
This protocol outlines the key characterization techniques to verify the successful coating and determine the properties of the functionalized nanoparticles.
1. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of sodium oleate coated on the SiO2 nanoparticles.
-
Procedure: Heat a sample of the dried, coated nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature. The weight loss at temperatures corresponding to the decomposition of sodium oleate indicates the loading percentage.
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of sodium oleate on the nanoparticle surface.
-
Procedure: Acquire FTIR spectra of the unmodified SiO2, pure sodium oleate, and the coated nanoparticles. Look for characteristic peaks of sodium oleate (e.g., C=O and COO- vibrations) in the spectrum of the coated nanoparticles that are absent in the spectrum of the unmodified SiO2.[1][6]
3. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Purpose: To determine the hydrodynamic size and surface charge of the nanoparticles in suspension.
-
Procedure: Disperse the nanoparticles in a suitable solvent (e.g., deionized water) and analyze the suspension using a DLS instrument. The zeta potential provides an indication of the colloidal stability of the nanoparticle suspension.
Protocol 4: Evaluation of Coated Nanoparticles in Polymer Flooding
This protocol describes the methodology to assess the performance of the sodium oleate-coated SiO2 nanoparticles in enhancing oil recovery.
Materials:
-
Partially hydrolyzed polyacrylamide (HPAM)
-
Sodium oleate-coated SiO2 nanoparticles
-
Crude oil
-
Brine (simulating reservoir water)
-
Micromodel or core flooding apparatus
-
Interfacial tensiometer
-
Contact angle goniometer
Procedure:
-
Preparation of Nanofluid: Disperse the desired concentration of sodium oleate-coated SiO2 nanoparticles into the HPAM polymer solution.
-
Interfacial Tension (IFT) Measurement: Measure the IFT between the crude oil and the prepared nanofluid using an interfacial tensiometer. A reduction in IFT is expected.[1][3]
-
Wettability Alteration Study: Measure the contact angle of a drop of the nanofluid on an oil-wet surface (e.g., a quartz slide aged in crude oil). A decrease in the contact angle indicates a shift towards more water-wet conditions.
-
Displacement Tests:
-
Saturate a micromodel or core plug with brine, followed by crude oil to establish residual oil saturation.
-
Inject brine (water flooding) until no more oil is produced.
-
Inject the HPAM polymer solution (polymer flooding) and measure the oil recovery.
-
In a separate experiment, after water flooding, inject the HPAM solution containing the sodium oleate-coated SiO2 nanoparticles and measure the final oil recovery.[1][2]
-
Compare the oil recovery factors from the different flooding stages to quantify the enhancement provided by the coated nanoparticles.
-
III. Diagrams
Caption: Experimental workflow for coating SiO2 nanoparticles and application.
Caption: Mechanism of enhanced oil recovery using coated nanoparticles.
References
- 1. Effect of Sodium Oleate Surfactant Concentration Grafted onto SiO2 Nanoparticles in Polymer Flooding Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Sodium Oleate Surfactant Concentration Grafted onto SiO2 Nanoparticles in Polymer Flooding Processes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Activation of Protein Kinase C in Hepatocytes with Sodium Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and metabolism. In hepatocytes, the activation of PKC is a critical event in lipid metabolism and insulin (B600854) signaling. Sodium oleate (B1233923), the sodium salt of the monounsaturated fatty acid oleic acid, has been identified as a significant activator of PKC in liver cells.[1][2] Understanding the protocol for consistent and reproducible PKC activation is paramount for researchers investigating lipid-induced cellular responses and developing therapeutics for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).
The activation of PKC by sodium oleate in hepatocytes is a multi-faceted process. It involves the direct effect of the fatty acid, the synthesis of diacylglycerol (DAG) from oleate, and an increase in cytosolic calcium concentration.[1] This activation is characterized by the translocation of PKC isoforms, notably the beta isoenzyme, from the cytosol to cellular membranes.[1] These application notes provide a detailed protocol for the preparation of sodium oleate, its application to hepatocytes for PKC activation, and subsequent methods for quantifying this activation.
Data Presentation
The following tables summarize the dose- and time-dependent effects of sodium oleate on various parameters in hepatocyte cell lines, providing a baseline for experimental design.
Table 1: Dose-Dependent Effects of Sodium Oleate on HepG2 Cells (24-hour treatment)
| Concentration of Sodium Oleate (µM) | Cell Viability (% of Control) | Lipid Accumulation (Fold Change) | Caspase 3 Activity (Fold Change) |
| 10 | No significant change | ~1.5 | ~1.2 |
| 50 | No significant change | ~2.0 | ~1.3 |
| 100 | No significant change | ~2.5 | ~1.5 |
| 250 | Slight decrease | ~3.5 | ~1.7 |
| 500 | Significant decrease | ~4.0 | ~2.0 |
Data compiled from studies on HepG2 cells and may serve as a reference for primary hepatocytes.[3]
Table 2: Time-Dependent Effects of Sodium Oleate on PKC Translocation in Platelets
| Incubation Time | PKC Alpha Translocation (Cytosol to Membrane) | PKC Beta II Translocation (Cytosol to Membrane) | PKC Delta Translocation (Cytosol to Membrane) |
| Short-term | Observable increase | Observable increase | Observable increase |
| Long-term | Sustained increase | Sustained increase | Sustained increase |
This data from platelets demonstrates the time-dependent nature of oleate-induced PKC translocation and can be extrapolated for hepatocyte studies.[4]
Experimental Protocols
Protocol 1: Preparation of BSA-Conjugated Sodium Oleate Solution
This protocol is crucial for preparing a stable and bioavailable solution of sodium oleate for cell culture, as free fatty acids have low solubility in aqueous media.[5]
Materials:
-
Sodium Oleate powder
-
0.1 M NaOH
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or desired cell culture medium
-
Sterile conical tubes
-
Water bath or heating block (70°C)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 100 mM Sodium Oleate Stock Solution: Dissolve the appropriate amount of sodium oleate powder in 0.1 M NaOH in a sterile conical tube. Incubate the solution at 70°C for 15 minutes with intermittent vortexing until the sodium oleate is completely dissolved.[5]
-
Prepare a 10% BSA Solution: Dissolve fatty acid-free BSA in PBS or your cell culture medium to a final concentration of 10% (w/v). Mix gently to avoid foaming and sterile filter the solution.[5]
-
Complex Sodium Oleate with BSA: While stirring the 10% BSA solution at 37°C, slowly add the 100 mM sodium oleate stock solution to achieve the desired final molar ratio (e.g., 4:1 oleate:BSA). Continue stirring at 37°C for at least 1 hour to facilitate complex formation.[5]
-
Sterilization and Storage: Sterile filter the final BSA-conjugated sodium oleate solution. Store at 4°C for short-term use or at -20°C for long-term storage.[5]
Protocol 2: Treatment of Hepatocytes with Sodium Oleate
Materials:
-
Cultured hepatocytes (e.g., primary hepatocytes or HepG2 cells)
-
Complete cell culture medium
-
BSA-conjugated sodium oleate solution (from Protocol 1)
-
Vehicle control (medium with BSA only)
Procedure:
-
Plate hepatocytes at the desired density and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare different concentrations of BSA-conjugated sodium oleate in complete cell culture medium. A typical dose range to test is 10 µM to 500 µM.[3]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of sodium oleate. Include a vehicle control group treated with medium containing BSA only.
-
Incubate the cells for the desired time periods (e.g., 8, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[3]
Protocol 3: Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for a radioactive PKC activity assay. Non-radioactive ELISA-based kits are also commercially available and can be used as an alternative.
Materials:
-
Treated and control hepatocytes
-
Lysis Buffer (e.g., 20 mM MOPS, 50 mM β-glycerolphosphate, 50 mM sodium fluoride, 1 mM sodium vanadate, 5 mM EGTA, 2 mM EDTA, 1% NP40, 1 mM DTT, and protease inhibitors)
-
PKC substrate peptide
-
Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in Lysis Buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein. Determine the protein concentration of the lysate.
-
Assay Reaction: In a microcentrifuge tube, add the substrate cocktail, lipid activator, and your cell lysate (containing PKC).
-
Initiate Reaction: Start the kinase reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP. Incubate at 30°C for 10-15 minutes.
-
Stop Reaction and Spot: Stop the reaction and spot an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) will be proportional to the PKC activity.
Protocol 4: Western Blot for Phosphorylated PKC
Activation of PKC often correlates with its phosphorylation. This protocol outlines the key steps for detecting phosphorylated PKC (p-PKC) by Western blot.
Materials:
-
Treated and control hepatocyte lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST is recommended to avoid background from phosphoproteins in milk)[6][7]
-
Primary antibody against phosphorylated PKC (pan- or isoform-specific)
-
Primary antibody against total PKC (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the PKC activity assay protocol, ensuring the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-PKC diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total PKC for normalization.
Visualization
Signaling Pathway Diagram
Caption: Signaling pathway of PKC activation by sodium oleate in hepatocytes.
Experimental Workflow Diagram
Caption: Experimental workflow for analyzing sodium oleate-induced PKC activation.
References
- 1. Oleic acid promotes changes in the subcellular distribution of protein kinase C in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of protein kinase C by oleic acid. Determination and analysis of inhibition by detergent micelles and physiologic membranes: requirement for free oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective regulation of protein kinase C isoenzymes by oleic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
Application Notes: Utilizing Sodium Oleate to Model Fatty Acid Metabolism in HepG2 Cells
References
- 1. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Sodium Oleate-Stabilized Magnetic Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the synthesis and stabilization of magnetic nanoparticles (MNPs) using sodium oleate (B1233923), including detailed experimental protocols, comparative data, and visual workflows. These nanoparticles have significant potential in various biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2][3]
Introduction
Magnetic nanoparticles, particularly iron oxide nanoparticles such as magnetite (Fe₃O₄), are of great interest in biomedical research due to their unique superparamagnetic properties, biocompatibility, and the ability to be manipulated by an external magnetic field.[4][5] Proper surface functionalization is crucial to prevent agglomeration and ensure stability in physiological conditions. Sodium oleate, the sodium salt of oleic acid, is an effective anionic surfactant for stabilizing MNPs.[6][7] It can form a protective layer on the nanoparticle surface, enhancing their dispersibility in both aqueous and non-polar solvents and providing a platform for further functionalization.[7][8]
This document outlines two primary methods for the preparation of sodium oleate-stabilized magnetic nanoparticles: Co-precipitation and Thermal Decomposition .
Synthesis Methods and Experimental Protocols
Co-precipitation Method
The co-precipitation method is a widely used, relatively simple, and scalable technique for synthesizing iron oxide nanoparticles.[9][10][11] It involves the precipitation of iron (II) and iron (III) salts from an aqueous solution in the presence of a base. Sodium oleate is typically added in-situ to coat the nanoparticles as they form.
This protocol is adapted from methods described for the synthesis of superparamagnetic iron oxide nanoparticles.[9][12]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Sodium oleate (C₁₈H₃₃NaO₂)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%) or Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Permanent magnet for magnetic separation
-
Centrifuge
Procedure:
-
Preparation of Iron Salt Solution: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio in the three-neck flask.[10] A typical concentration is 7.5 g of FeCl₂·4H₂O and 10.1 g of FeCl₃·6H₂O in 25 mL of distilled water.[12] Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen and maintain an inert atmosphere throughout the reaction to prevent the oxidation of Fe²⁺.[13]
-
Heating: Heat the solution to a specified temperature (e.g., 75-90°C) with vigorous stirring.[13][14]
-
Precipitation: Rapidly add a base, such as ammonium hydroxide or sodium hydroxide, to the heated iron salt solution until the pH reaches approximately 8-11.[15] This will cause the immediate formation of a black precipitate of magnetite (Fe₃O₄).
-
Stabilizer Addition: Immediately after precipitation, add a solution of sodium oleate in deionized water to the reaction mixture. The amount of sodium oleate can be varied to control the nanoparticle coating and stability.
-
Aging: Continue stirring the mixture at the elevated temperature for 1-2 hours to allow for crystal growth and coating of the nanoparticles.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the sodium oleate-coated magnetic nanoparticles from the solution using a strong permanent magnet (magnetic decantation).
-
Wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and excess surfactant.[13] Sonication can be used between washing steps to aid in redispersion.[13]
-
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60°C) or under vacuum.[12]
Caption: Workflow for the synthesis of sodium oleate-stabilized MNPs via co-precipitation.
Thermal Decomposition Method
The thermal decomposition method generally produces highly monodisperse nanoparticles with excellent crystallinity.[16] This method involves the high-temperature decomposition of an organometallic precursor, such as an iron-oleate complex, in a high-boiling point organic solvent.
This protocol is a generalized procedure based on established methods for synthesizing high-quality iron oxide nanoparticles.[16][17]
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate (>97% purity)
-
Oleic acid
-
1-Octadecene (B91540) (or another high-boiling point solvent)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with temperature controller
-
Schlenk line (for inert atmosphere and vacuum)
-
Separatory funnel
-
Rotary evaporator
-
Centrifuge
Procedure:
Part 1: Formation of the Iron-Oleate Precursor
-
In a flask, dissolve sodium oleate (e.g., 3.65 g) and FeCl₃·6H₂O (e.g., 1.1 g) in a solvent mixture of ethanol (e.g., 8 mL), deionized water (e.g., 6 mL), and hexane (e.g., 14 mL).[17]
-
Heat the mixture to 70°C with vigorous stirring and maintain this temperature for 4 hours.[17] This reaction forms the iron-oleate complex.
-
After cooling to room temperature, transfer the mixture to a separatory funnel. The iron-oleate complex will be in the upper organic (hexane) layer.
-
Wash the organic layer several times with deionized water to remove unreacted salts.
-
Isolate the organic layer and remove the hexane using a rotary evaporator to obtain the waxy iron-oleate complex.[17]
Part 2: Nanoparticle Synthesis
-
In a three-neck flask, combine the prepared iron-oleate complex with oleic acid (e.g., 0.64 mL) and 1-octadecene (e.g., 25.3 mL).[17]
-
Heat the mixture under a nitrogen atmosphere with continuous stirring.
-
Raise the temperature to 320°C and maintain it for 30 minutes. The solution will turn black, indicating the formation of Fe₃O₄ nanoparticles.[17]
-
Cool the reaction mixture to room temperature.
-
Add excess ethanol to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet several times with ethanol to remove the solvent and excess oleic acid.
-
Redisperse the final product in a non-polar solvent like hexane or toluene for storage.[17]
Caption: Workflow for the synthesis of MNPs via thermal decomposition of an iron-oleate complex.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The properties of the synthesized nanoparticles are highly dependent on the reaction conditions. The following tables summarize key parameters from various studies.
Table 1: Co-precipitation Synthesis Parameters and Resulting Nanoparticle Properties
| Precursors (Fe²⁺:Fe³⁺) | Base | Stabilizer | Temp. (°C) | Time (h) | Avg. Size (nm) | Saturation Magnetization (emu/g) | Reference |
| FeCl₂/FeCl₃ | NH₄OH | Sodium Oleate | 80 | 1.5 | ~7 | ~53 | [12] |
| FeCl₂/FeCl₃ | NaOH | Sodium Oleate | 74 | 4 | ~5 | N/A | [7] |
| FeCl₂/FeCl₃ | NH₄OH | Oleic Acid | 90 | 0.25 | 10-12 | N/A | [10][13] |
N/A: Data not available in the cited source.
Table 2: Thermal Decomposition Synthesis Parameters and Resulting Nanoparticle Properties
| Precursor | Solvent | Stabilizer | Temp. (°C) | Time (min) | Avg. Size (nm) | Reference |
| Iron-Oleate Complex | 1-Octadecene | Oleic Acid | 320 | 30 | 18 | [17] |
| Iron-Oleate Complex | 1-Octadecene | Oleic Acid | 320 | 30 | ~10 | [16] |
| Iron-Oleate Complex | 1-Octadecene / 1-Hexadecene | Oleic Acid / Sodium Oleate | Reflux | 30 | 5-27 | [18] |
Mechanism of Stabilization by Sodium Oleate
Sodium oleate stabilizes the magnetic nanoparticles through the chemisorption of its carboxylate head group onto the surface of the iron oxide nanoparticles.[12] The hydrophobic hydrocarbon tails then extend outwards, providing steric hindrance and preventing the nanoparticles from agglomerating.
In aqueous media, a bilayer of sodium oleate can form on the nanoparticle surface. The first layer adsorbs via the carboxylate groups, with the hydrophobic tails oriented outwards. A second layer then adsorbs through hydrophobic interactions between the tails, exposing the carboxylate groups of the second layer to the aqueous environment, which imparts hydrophilicity and colloidal stability.[8][14]
Caption: Schematic of sodium oleate stabilization on an MNP surface for different solvent environments.
Applications in Drug Development
Sodium oleate-stabilized magnetic nanoparticles are versatile platforms for various applications in drug development and therapy.
-
Targeted Drug Delivery: The magnetic nature of the nanoparticles allows for their accumulation at a specific target site (e.g., a tumor) using an external magnetic field.[2][5] This enhances the local concentration of a conjugated drug, increasing its efficacy while reducing systemic side effects.[5]
-
Magnetic Hyperthermia: When subjected to an alternating magnetic field, superparamagnetic nanoparticles generate heat.[1][4] This property can be exploited for magnetic hyperthermia therapy, where localized heating is used to destroy cancer cells.
-
Contrast Agents for MRI: Iron oxide nanoparticles are effective T2 contrast agents for magnetic resonance imaging, improving the diagnosis and monitoring of diseases.[3]
-
Biomolecule Separation: The nanoparticles can be functionalized with antibodies or other ligands to specifically bind to and separate target cells, proteins, or nucleic acids from biological samples.[2]
The oleate coating provides a hydrophobic layer that can be used to encapsulate hydrophobic drugs or can be further modified to attach targeting ligands and hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time.[10]
References
- 1. Magnetic Hyperthermia Nanoarchitectonics via Iron Oxide Nanoparticles Stabilised by Oleic Acid: Anti-Tumour Efficiency and Safety Evaluation in Animals with Transplanted Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Iron Oxide Nanoparticles for Magnetically-Guided and Magnetically-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of magnetite nanoparticles by co-precipitation method coated with biocompatible compounds and evaluation of in-vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnetite Nanoparticles: Synthesis and Applications in Optics and Nanophotonics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Precise control over shape and size of iron oxide nanocrystals suitable for assembly into ordered particle arrays - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Oleate as a Hydrophobic Finishing Agent for Textiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oleate (B1233923), the sodium salt of oleic acid, is a well-established anionic surfactant that has found utility in the textile industry as a cost-effective and readily available waterproofing agent. Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, allows it to align on textile fiber surfaces, thereby reducing surface energy and imparting water-repellent properties. This document provides detailed application notes and experimental protocols for the use of sodium oleate as a hydrophobic finishing agent in textile research. The information is compiled from various studies and established testing methodologies to guide researchers in applying and evaluating the efficacy of sodium oleate-based waterproofing treatments.
Principle of Action
The waterproofing mechanism of sodium oleate on textiles is based on the alteration of the surface energy of the fabric. The hydrophobic hydrocarbon tails of the sodium oleate molecules orient themselves away from the textile fibers and towards the air, creating a low-energy surface that repels water. For this to be effective, the sodium oleate is often used in conjunction with a metallic salt, such as aluminum or zirconium salts. In a two-step process, the textile is first impregnated with a solution of the metallic salt, followed by a treatment with a sodium oleate solution. This results in the in-situ formation of an insoluble metallic oleate soap on the fabric, which is a highly effective water-repellent agent.
Data Presentation
The following tables summarize quantitative data from various studies on the performance of oleate-based and other water-repellent finishes on textiles. While specific data for sodium oleate alone is limited in publicly available literature, the provided data for similar systems offers a benchmark for expected performance.
Table 1: Water Contact Angle of Textiles Treated with Hydrophobic Finishes
| Fabric Type | Finishing Agent | Concentration (g/L) | Curing Temperature (°C) | Curing Time (min) | Water Contact Angle (°) |
| Cotton | Fluorocarbon (FC) | 50 | 160 | 3 | >140 |
| Cotton | Fluorocarbon + Booster | 50 | 160 | 3 | >140 |
| Cotton | Fluorocarbon + Crosslinker | 50 | 160 | 3 | >140 |
| Cotton | Fluorine-containing water-repellent agent | - | - | - | 156.7 (initial) |
Table 2: Durability of Water Repellent Finishes on Cotton Fabric (Water Contact Angle after Washing)
| Finishing Agent | Number of Washes | Water Contact Angle (°) |
| Fluorine-containing water-repellent agent | 5 | 148.9 |
| Fluorine-containing water-repellent agent | 10 | 145.2 |
| Fluorine-containing water-repellent agent | 20 | 138.6 |
| Fluorine-containing water-repellent agent | 30 | 130.1 |
Table 3: Spray Test Ratings for Water Repellent Finishes on Textiles
| Fabric Type | Finishing Agent | Concentration (g/L) | Curing Temperature (°C) | Curing Time (min) | Spray Rating (Initial) | Spray Rating (After 5 Washes) |
| Woven Cotton | Fluorocarbon (FC) | 50 | 160 | 3 | 100 | 90 |
| Woven Cotton | Fluorocarbon + Booster | 50 | 160 | 3 | 100 | 90 |
| Woven Cotton | Fluorocarbon + Crosslinker | 50 | 160 | 3 | 100 | 100 |
| Single Jersey Cotton | Fluorocarbon (FC) | 50 | 160 | 3 | 90 | 80 |
| Single Jersey Cotton | Fluorocarbon + Booster | 50 | 160 | 3 | 100 | 90 |
| Single Jersey Cotton | Fluorocarbon + Crosslinker | 50 | 160 | 3 | 100 | 90 |
Experimental Protocols
Protocol 1: Preparation of Sodium Oleate Solution
Materials:
-
Sodium oleate powder
-
Distilled water
Procedure:
-
Weigh the desired amount of sodium oleate powder.
-
In a beaker, add the sodium oleate powder to a calculated volume of distilled water to achieve the target concentration (e.g., 10 g/L, 30 g/L, 50 g/L).
-
Gently heat the solution while stirring until the sodium oleate is completely dissolved.
-
Allow the solution to cool to the desired application temperature.
Protocol 2: Two-Step Application of Sodium Oleate with a Metallic Salt
This protocol describes a common method for creating a durable water-repellent finish using a metallic salt and sodium oleate.
Materials:
-
Textile fabric (e.g., cotton, polyester)
-
Aluminum sulfate (B86663) (or other metallic salt like zirconium sulfate)
-
Sodium oleate
-
Distilled water
-
Padding machine or suitable immersion baths
-
Drying oven
Procedure:
-
Step 1: Metallic Salt Treatment
-
Prepare a solution of the metallic salt (e.g., 50 g/L aluminum sulfate) in distilled water.
-
Immerse the textile fabric in the metallic salt solution, ensuring thorough wetting.
-
Pass the fabric through a padding machine to achieve a specific wet pick-up percentage (e.g., 80-100%).
-
Dry the treated fabric in an oven at a moderate temperature (e.g., 60-80°C).
-
-
Step 2: Sodium Oleate Treatment
-
Prepare a sodium oleate solution of the desired concentration (e.g., 30 g/L) as described in Protocol 1.
-
Immerse the dried, metallic salt-treated fabric into the sodium oleate solution. The insoluble metallic oleate will precipitate onto the fibers.
-
Pass the fabric through a padding machine to remove excess solution.
-
Thoroughly rinse the fabric with water to remove any unreacted chemicals.
-
Dry the fabric in an oven. For some applications, a final curing step at a higher temperature (e.g., 120-150°C) may enhance the durability of the finish.
-
Protocol 3: Evaluation of Water Repellency - AATCC 22 Spray Test
Principle: This test measures the resistance of fabrics to wetting by water. It is especially suitable for measuring the water-repellent efficacy of finishes applied to fabrics.
Apparatus:
-
AATCC Spray Tester
-
Standard AATCC Spray Test Rating Chart
-
Beaker
-
Distilled water
Procedure:
-
Condition the test specimen at 65 ± 2% relative humidity and 21 ± 1°C for at least 4 hours.
-
Fasten the specimen securely in the hoop of the tester with the face of the fabric towards the spray.
-
Pour 250 mL of distilled water at 27 ± 1°C into the funnel of the tester.
-
Allow the water to spray onto the specimen for 25-30 seconds.
-
Once the spray has stopped, remove the hoop and tap the edge against a solid object, with the fabric facing down, to remove excess water.
-
Immediately compare the wetting pattern on the specimen with the AATCC Spray Test Rating Chart.
-
Assign a rating based on the chart (100 = no wetting, 90 = slight random sticking or wetting, 80 = wetting of upper surface at spray points, etc.).
Protocol 4: Evaluation of Hydrophobicity - Contact Angle Measurement
Principle: The contact angle is the angle at which a liquid/vapor interface meets a solid surface. A higher contact angle indicates lower wettability and greater hydrophobicity.
Apparatus:
-
Contact angle goniometer with a microsyringe
-
Distilled water
Procedure:
-
Place the conditioned fabric specimen on the sample stage of the goniometer.
-
Using the microsyringe, carefully deposit a small droplet of distilled water (typically 5-10 µL) onto the surface of the fabric.
-
The instrument's camera will capture the image of the droplet on the fabric surface.
-
Software is used to measure the angle between the baseline of the droplet and the tangent at the droplet's edge.
-
Record the contact angle. It is recommended to measure the contact angle at multiple locations on the fabric surface and calculate an average value.
Mandatory Visualization
Caption: Experimental workflow for waterproofing textiles with sodium oleate.
Conclusion
Sodium oleate, particularly when used in a two-step process with a metallic salt, can be an effective waterproofing agent for textiles. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the use of sodium oleate for creating hydrophobic textile finishes. The evaluation methods outlined are standard in the industry and will allow for the robust characterization of the performance of these treatments. Further research to generate more specific quantitative data on the performance of sodium oleate alone and in various formulations would be a valuable contribution to the field.
Application Notes and Protocols: Sodium Oleate in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Oleate (B1233923) (C18H33NaO2) is the sodium salt of oleic acid, a monounsaturated fatty acid abundant in natural sources like olive oil.[1][2] Within cosmetic science, it is a versatile and cost-effective ingredient valued for its multifunctional properties.[1] It primarily functions as a surfactant, emulsifier, cleansing agent, and viscosity modifier.[3][4] These notes provide an in-depth overview of its applications, relevant quantitative data, and detailed experimental protocols for its evaluation in cosmetic formulations.
Primary Functions and Applications
-
Emulsifying Agent : Sodium oleate is highly effective at stabilizing oil-in-water (O/W) emulsions, which form the basis of many creams and lotions.[3][5] Its amphiphilic nature allows it to reduce the interfacial tension between oil and water, preventing phase separation and ensuring product stability.[4]
-
Cleansing Surfactant : As a key component in soaps and cleansers, sodium oleate helps to remove dirt, sebum, and impurities from the skin.[2][6] Its surfactant properties allow it to emulsify oils on the skin's surface, which can then be washed away with water.[4]
-
Viscosity Control : In certain formulations, sodium oleate can act as a thickening or gelling agent, helping to achieve the desired texture and rheology of the final product.[4][6]
-
Skin Permeation Enhancement : The oleic acid component of sodium oleate is known to disrupt the stratum corneum, the outermost layer of the skin.[7][8] This action can enhance the penetration of other active ingredients into the epidermis, making it a useful excipient in advanced skincare formulations.[9][10]
-
Anti-Inflammatory Potential : Research indicates that oleic acid exhibits anti-inflammatory properties, with effects comparable to dexamethasone (B1670325) in some models.[11][12] This suggests a potential secondary benefit in formulations aimed at soothing irritated skin. The mechanism may involve glucocorticoid receptors and the inhibition of pro-inflammatory cytokines.[12]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of sodium oleate and its constituent oleic acid on skin barrier function and drug delivery.
Table 1: Effect of Sodium Oleate on Transdermal Delivery of Cromolyn Sodium (CS)
| Formulation (Enhancer:Drug Ratio) | Total CS Delivery (µg/cm²) (24h) | CS Retention in Skin (µg/cm²) |
| Propylene Glycol (Control) | 5.54 ± 1.06 | Not Reported |
| Sodium Oleate (1:2) | 359.79 ± 78.92 | 153.0 ± 24.93 |
| Data sourced from an in vitro study using Franz Diffusion Cells with porcine ear skin.[10] |
Table 2: Illustrative In Vitro Irritation Potential of Anionic Surfactants
| Test Method | Endpoint Measured | Example Result Interpretation |
| 3D Reconstructed Skin Model (e.g., EpiDerm™) | Tissue Viability (%) | Higher viability indicates lower irritation potential.[13] |
| IL-1α Release (pg/mL) | Lower cytokine release suggests milder potential.[13] | |
| MTT Assay on Keratinocytes | Cell Viability (NR₅₀) | A higher NR₅₀ value (concentration to reduce viability by 50%) indicates lower cytotoxicity.[14] |
| HET-CAM Test | Irritation Score (IS) | A lower score indicates less potential for eye/mucous membrane irritation.[15] |
| This table provides a conceptual framework for interpreting data from common in vitro safety tests for surfactants like sodium oleate. |
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability
This protocol outlines methods to assess the physical stability of an oil-in-water (O/W) cream formulated with sodium oleate as the primary emulsifier.
1. Objective: To predict the long-term shelf life of the emulsion under various stress conditions.
2. Materials:
-
Test emulsion samples
-
Control samples (a known stable formulation)
-
Glass beakers or jars
-
Incubator or oven (capable of 45-50°C)
-
Freezer (capable of -10°C)
-
Laboratory centrifuge with temperature control
-
Viscometer
-
pH meter
-
Microscope
3. Methodology:
-
A. Accelerated Thermal Stability Test:
-
Place 50g of the test emulsion in a sealed glass jar.
-
Store the sample at 45°C for 12 weeks.[16] (Note: 8 weeks at 45°C can be a predictor for one-year stability at room temperature, while 12 weeks can predict two years).[16]
-
At weeks 1, 2, 4, 8, and 12, remove the sample and allow it to equilibrate to room temperature for 24 hours.
-
Evaluate for changes in color, odor, pH, and viscosity.[17]
-
Visually inspect for signs of phase separation (creaming or coalescence).[18]
-
-
B. Freeze-Thaw Cycle Test:
-
Place 50g of the test emulsion in a sealed container.
-
Store the sample at -10°C for 24 hours.[19]
-
Remove the sample and allow it to thaw at room temperature (approx. 25°C) for 24 hours.[19] This completes one cycle.
-
Repeat this process for a total of three to five cycles.[18][19]
-
After the final cycle, evaluate the sample for physical changes as described in A.4 and A.5.
-
-
C. Centrifugation Test:
4. Data Analysis:
-
Record all measurements at each time point.
-
Compare the results of the test emulsion to the initial (time zero) measurements and the control formulation.
-
A stable formulation will show minimal changes in its physicochemical properties throughout the testing period.
Protocol 2: In Vitro Assessment of Skin Irritation Potential
This protocol uses a 3D reconstructed human epidermis (RhE) model to evaluate the potential of a sodium oleate-containing formulation to cause skin irritation.
1. Objective: To determine the cytotoxicity and inflammatory response of a topical formulation on a human skin equivalent, as an alternative to animal testing.[13]
2. Materials:
-
Reconstructed human epidermis tissue kits (e.g., EpiDerm™, EPISKIN™)
-
Assay medium provided with the kits
-
Test formulation
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate-Buffered Saline)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or acid-isopropanol
-
ELISA kit for Interleukin-1 alpha (IL-1α)
-
Multi-well plates (24- or 96-well)
-
Spectrophotometer (plate reader)
3. Methodology:
-
A. Tissue Dosing and Incubation:
-
Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.
-
Remove the medium and apply a defined amount (e.g., 25-50 µL) of the test formulation, positive control, and negative control directly to the tissue surface.
-
Incubate for a specified time (e.g., 60 minutes), followed by a rinse and a longer post-incubation period (e.g., 24-42 hours).[13]
-
-
B. Tissue Viability (MTT Assay):
-
After the post-incubation period, transfer the tissues to a multi-well plate containing MTT medium (e.g., 1 mg/mL).
-
Incubate for approximately 3 hours, allowing viable cells to convert the yellow MTT into a purple formazan (B1609692) salt.[21]
-
Extract the formazan salt from the tissues using isopropanol.
-
Measure the absorbance of the extracted solution using a spectrophotometer (e.g., at 570 nm).
-
Calculate cell viability as a percentage relative to the negative control.
-
-
C. Inflammatory Response (IL-1α Measurement):
-
Collect the assay medium from underneath the tissues after the post-incubation period.
-
Analyze the medium for IL-1α concentration using a validated ELISA kit according to the manufacturer's protocol.[13]
-
4. Data Analysis:
-
A formulation is typically classified as an irritant if the tissue viability falls below 50% of the negative control.
-
A significant increase in IL-1α release compared to the negative control can also indicate an inflammatory potential.
-
Compare the results to the positive control to ensure the assay is performing correctly.
Visualizations
// Nodes A [label="Concept & Objective\n(e.g., O/W Cream)", fillcolor="#4285F4"]; B [label="Prototype Formulation\n(Varying Sodium Oleate %)", fillcolor="#4285F4"]; C [label="Physicochemical Analysis\n(pH, Viscosity, Appearance)", fillcolor="#FBBC05"]; D [label="Emulsion Stability Testing\n(Protocol 1)", fillcolor="#EA4335"]; E [label="In Vitro Safety Assessment\n(Protocol 2 - Irritation)", fillcolor="#EA4335"]; F [label="Performance Testing\n(e.g., Hydration, Sensory)", fillcolor="#34A853"]; G [label="Data Review & Optimization", fillcolor="#FBBC05"]; H [label="Scale-Up & Final Product", fillcolor="#34A853"];
// Edges A -> B; B -> C [label="Initial Checks"]; C -> D; C -> E; D -> G [label="Stability Data"]; E -> G [label="Safety Data"]; B -> F; F -> G [label="Efficacy Data"]; G -> B [label="Reformulate"]; G -> H [label="Pass"]; } } Workflow for a cosmetic formulation with Sodium Oleate.
// Center Node SO [label="Sodium Oleate\n(Amphiphilic Molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doublecircle];
// Primary Functions Emulsify [label="Emulsification", fillcolor="#FBBC05", fontcolor="#202124"]; Cleanse [label="Cleansing", fillcolor="#FBBC05", fontcolor="#202124"]; Texture [label="Texture Modification", fillcolor="#FBBC05", fontcolor="#202124"]; Delivery [label="Active Delivery", fillcolor="#FBBC05", fontcolor="#202124"];
// Mechanisms IFT [label="Reduces Oil/Water\nInterfacial Tension", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Micelle [label="Forms Micelles to\nTrap Dirt/Oil", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Viscosity [label="Increases Viscosity", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; SC_Disrupt [label="Disrupts Stratum\nCorneum Lipids", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Outcomes Stable [label="Stable Cream/Lotion", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; CleanSkin [label="Clean Skin Surface", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; PleasingFeel [label="Pleasing Rheology", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; EnhancedEfficacy [label="Enhanced Efficacy\nof Actives", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections SO -> Emulsify -> IFT -> Stable; SO -> Cleanse -> Micelle -> CleanSkin; SO -> Texture -> Viscosity -> PleasingFeel; SO -> Delivery -> SC_Disrupt -> EnhancedEfficacy; } } Functional relationships of Sodium Oleate in cosmetics.
// Nodes OA [label="Oleic Acid (OA)\n(from Sodium Oleate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Skin Cell\n(e.g., Keratinocyte, Macrophage)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GR [label="Glucocorticoid\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(e.g., IL-6, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response\n(Redness, Irritation)", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges OA -> Cell; Cell -> GR [style=dashed, arrowhead=none]; Cell -> NFkB [style=dashed, arrowhead=none]; OA -> GR [label="Activates", color="#34A853"]; OA -> NFkB [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; GR -> NFkB [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; NFkB -> Cytokines [label="Promotes\nTranscription"]; Cytokines -> Inflammation [label="Induces"]; } } Anti-inflammatory mechanism of Oleic Acid in skin.
References
- 1. nbinno.com [nbinno.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Sodium Oleate | Cosmetic Ingredients Guide [ci.guide]
- 6. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 7. Anti-Inflammatory and Skin Barrier Repair Effects of Topical Application of Some Plant Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Effects of Sodium Salts of Fatty Acids and Their Derivatives on Skin Permeation of Cromolyn Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleic acid exhibits an expressive anti-inflammatory effect in croton oil-induced irritant contact dermatitis without the occurrence of toxicological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro skin irritation testing with human skin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation [morressier.com]
- 16. cheops-tsar.de [cheops-tsar.de]
- 17. ulprospector.com [ulprospector.com]
- 18. makingcosmetics.com [makingcosmetics.com]
- 19. m.youtube.com [m.youtube.com]
- 20. dgk-ev.de [dgk-ev.de]
- 21. episkin.com [episkin.com]
Troubleshooting & Optimization
How to improve the stability of Sodium Oleate solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of sodium oleate (B1233923) solutions over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of my sodium oleate solution?
A1: The stability of sodium oleate solutions is primarily influenced by several factors:
-
pH: The pH of the solution is critical. At acidic pH (below 7), sodium oleate can be protonated to form oleic acid, which is less soluble in water and can precipitate out. Maintaining a basic pH (typically 8-11) is crucial for stability.[1]
-
Oxidation: The unsaturated double bond in the oleate molecule is susceptible to oxidation by atmospheric oxygen.[2] This process can be accelerated by light, heat, and the presence of metal ions.
-
Hydrolysis: Sodium oleate can react with water (hydrolyze) to form oleic acid and sodium hydroxide (B78521).[2]
-
Contamination: The presence of contaminants, such as metal ions, can catalyze degradation reactions.[3] The quality of the water used is also important; deionized or distilled water is recommended to minimize ionic contamination.[4]
-
Temperature: Elevated temperatures can increase the rate of both oxidation and hydrolysis, leading to faster degradation of the solution.[4] For long-term storage, refrigeration or freezing is often recommended.[5]
-
Exposure to Air and Light: Both air (oxygen) and light (especially UV) can promote oxidative degradation of the oleate molecule.[6][7]
Q2: My sodium oleate solution has turned yellow and has a slight odor. What is the cause?
A2: The yellowing of a sodium oleate solution and the development of a characteristic odor are classic signs of oxidative degradation.[7] The double bond in the oleate chain is susceptible to oxidation, which can lead to the formation of various byproducts, including aldehydes and ketones, that impart color and odor.[2] This process is often referred to as rancidification.[8]
Q3: I've observed a white precipitate in my sodium oleate solution. What is it and how can I prevent it?
A3: A white precipitate in a sodium oleate solution is most commonly oleic acid. This occurs when the pH of the solution drops, causing the sodium oleate (a salt) to be converted into its less soluble free fatty acid form.[1] Another possibility is the reaction of sodium oleate with carbon dioxide from the air, forming sodium bicarbonate and oleic acid.[6][7]
To prevent precipitation:
-
Ensure the pH of the solution is maintained in the basic range (pH 8-11).
-
Use high-purity, deionized or distilled water to prepare your solutions.
-
Store the solution in a tightly sealed container to minimize exposure to atmospheric carbon dioxide.
Q4: Can I use antioxidants to improve the stability of my sodium oleate solution?
A4: Yes, using antioxidants is a highly effective method to prevent oxidative degradation. Common choices for lipid-containing systems include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[3] These phenolic antioxidants act as free radical scavengers, terminating the chain reactions of oxidation.[2] For aqueous solutions, it's also beneficial to include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[3][9]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or has a white precipitate. | 1. Low pH: The solution has become acidic, causing the precipitation of oleic acid. 2. Reaction with CO₂: Absorption of atmospheric CO₂ has lowered the pH. 3. Contamination: Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) forming insoluble oleate salts. | 1. Adjust the pH to a basic range (8-11) by adding a small amount of dilute NaOH solution. 2. Store the solution in a tightly sealed container, preferably under an inert gas like nitrogen or argon. 3. Prepare solutions using deionized or distilled water. |
| Solution has a yellow tint and/or an off-odor. | Oxidation: The unsaturated oleate molecules have been oxidized by exposure to air, light, or heat. | 1. Add an antioxidant such as BHT (0.01-0.1%) and a chelating agent like EDTA (1-5 mM). 2. Store the solution in an amber or opaque container to protect it from light. 3. Store at a low temperature (e.g., 4°C for short-term, -20°C for long-term).[5] 4. Prepare fresh solutions as needed and avoid long-term storage if possible. |
| Inconsistent experimental results between batches. | 1. Variability in raw materials: Inconsistent purity of sodium oleate or water quality.[4] 2. Degradation over time: Older solutions may have a lower effective concentration of sodium oleate. 3. Inaccurate preparation: Errors in weighing or pH adjustment. | 1. Use high-purity sodium oleate and deionized or distilled water for all preparations.[4] 2. Use freshly prepared solutions for critical experiments or establish a clear expiration date for stored solutions. 3. Calibrate balances and pH meters regularly. Ensure complete dissolution before use. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Sodium Oleate Solution
This protocol describes the preparation of a stock solution of sodium oleate with the addition of an antioxidant and a chelating agent to improve its stability over time.
Materials:
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High-purity sodium oleate powder
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Deionized or distilled water
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Butylated hydroxytoluene (BHT)
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Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt
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Ethanol (95% or absolute)
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Sodium hydroxide (NaOH) solution (e.g., 1 M)
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Sterile, airtight storage bottles (amber or wrapped in foil)
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Magnetic stirrer and stir bar
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pH meter
Procedure:
-
Prepare Stabilizer Stock Solutions:
-
Prepare the Sodium Oleate Solution:
-
Determine the desired final concentration and volume of your sodium oleate solution (e.g., 100 mL of a 100 mM solution).
-
Weigh out the required amount of sodium oleate (for 100 mL of 100 mM, this is 3.044 g).
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In a beaker with a magnetic stir bar, add approximately 80% of the final volume of deionized water (e.g., 80 mL).
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While stirring, slowly add the sodium oleate powder to the water.
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Gently heat the solution (e.g., to 40-50°C) to aid dissolution. Avoid boiling.
-
-
Add Stabilizers:
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Add EDTA: For a final concentration of 1 mM EDTA, add 1 mL of the 100 mM EDTA stock solution to the 100 mL sodium oleate solution.
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Add BHT: For a final concentration of 0.01% BHT, add 1 mL of the 1% BHT stock solution. It is recommended to use BHT in concentrations of 0.01-0.1%.[10]
-
-
Final pH and Volume Adjustment:
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution and adjust to between 9.0 and 10.0 using the NaOH solution. A basic pH is crucial for stability.
-
Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Mix well.
-
-
Storage:
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Filter the solution through a 0.22 µm or 0.45 µm filter if sterile conditions are required.
-
Transfer the solution to a clean, airtight, amber glass bottle. If an amber bottle is not available, wrap a clear bottle in aluminum foil.
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For enhanced stability, purge the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[5]
-
Visualizations
Degradation Pathways of Sodium Oleate
References
- 1. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Butylated Hydroxytoluene CAS#: 128-37-0 [m.chemicalbook.com]
- 7. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. avenalab.com [avenalab.com]
Troubleshooting Sodium Oleate emulsion instability and phase separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium oleate (B1233923) emulsions.
Troubleshooting Guide: Emulsion Instability and Phase Separation
Issue 1: Immediate Phase Separation After Homogenization
Question: My oil-in-water (O/W) emulsion with sodium oleate separates into distinct oil and water layers almost immediately after I stop homogenizing. What's causing this and how can I fix it?
Answer: Immediate phase separation, or breaking, indicates a fundamental instability in the emulsion formulation or preparation process. Here are the primary causes and troubleshooting steps:
-
Insufficient Emulsifier Concentration: The concentration of sodium oleate may be too low to adequately coat the oil droplets and reduce the interfacial tension between the oil and water phases.[1][2]
-
Solution: Gradually increase the concentration of sodium oleate. Ensure the concentration is above the critical micelle concentration (CMC) to ensure the formation of a stable interfacial film. The CMC for sodium oleate is approximately 0.33 g/L, but this can be influenced by factors like pH and temperature.[3][4]
-
-
Inadequate Homogenization: The energy input during homogenization might not be sufficient to break down the oil phase into small, stable droplets.[2]
-
Improper pH: The pH of the aqueous phase is critical for the stability of sodium oleate emulsions. Sodium oleate is the salt of a weak acid (oleic acid) and is most effective as an emulsifier at a pH above its pKa (approximately 4.8).[1]
-
Solution: Measure and adjust the pH of the aqueous phase to be above 7.0. At this pH, the carboxylate headgroup of sodium oleate is fully ionized, leading to strong electrostatic repulsion between oil droplets, which prevents coalescence.[1]
-
Issue 2: Creaming or Sedimentation Observed Over Time
Question: My sodium oleate emulsion appears stable initially, but after a few hours or days, a concentrated layer of oil droplets forms at the top (creaming). What is happening and how can I prevent it?
Answer: Creaming is a form of gravitational separation where the dispersed oil droplets, being less dense than the aqueous phase, rise to the top. While the emulsion has not broken, it is a sign of instability that can lead to coalescence.
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Large Droplet Size: Larger droplets have a greater tendency to cream due to buoyancy forces.
-
Solution: Refine your homogenization process to achieve a smaller and more uniform droplet size. Dynamic Light Scattering (DLS) can be used to measure the particle size distribution.
-
-
Low Viscosity of the Continuous Phase: A low viscosity aqueous phase allows for easier movement of the oil droplets.
-
Solution: Increase the viscosity of the continuous (aqueous) phase by adding a thickening agent or rheology modifier. This will slow down the movement of the oil droplets and hinder creaming.[2]
-
Issue 3: Gradual Increase in Droplet Size and Eventual Phase Separation
Question: My emulsion is stable for a short period, but over time, I observe an increase in oil droplet size, and eventually, the emulsion separates. Why is this happening?
Answer: This delayed phase separation is likely due to coalescence, where smaller droplets merge to form larger ones, or Ostwald ripening, where larger droplets grow at the expense of smaller ones.
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Suboptimal Emulsifier Concentration: Even if the initial emulsion is formed, an insufficient concentration of sodium oleate may not provide a robust enough interfacial film to prevent coalescence over time.
-
Solution: Experiment with slightly higher concentrations of sodium oleate to ensure complete and stable coverage of the oil droplets.
-
-
Presence of Electrolytes: The addition of salts (electrolytes) to the aqueous phase can disrupt the stability of the emulsion.[5][6] The ions from the salt can shield the negative charge of the oleate headgroups, reducing the electrostatic repulsion between droplets and leading to flocculation and coalescence.[6]
-
Solution: If possible, minimize or eliminate the use of electrolytes in your formulation. If they are necessary, you may need to increase the concentration of sodium oleate or add a co-surfactant to enhance stability.
-
-
Temperature Fluctuations: Changes in temperature during storage can affect emulsion stability.[7][8] Increased temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher chance of coalescence.[7]
-
Solution: Store the emulsion at a constant, controlled temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of emulsion stabilization by sodium oleate?
A1: Sodium oleate is an anionic surfactant with an amphiphilic structure, meaning it has a water-loving (hydrophilic) carboxylate headgroup and an oil-loving (hydrophobic) hydrocarbon tail.[1] When added to an oil and water mixture, the sodium oleate molecules orient themselves at the oil-water interface. The hydrophobic tails penetrate the oil droplets, while the hydrophilic heads remain in the aqueous phase.[1] This arrangement achieves two things:
-
Reduces Interfacial Tension: It lowers the energy required to create new surface area between the oil and water, making it easier to form small oil droplets.[1]
-
Provides Electrostatic Repulsion: The negatively charged carboxylate headgroups create a negative surface charge on the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from getting close enough to merge (coalesce).[1]
Q2: How does pH affect the stability of a sodium oleate emulsion?
A2: The pH of the aqueous phase is a critical factor because it determines the ionization state of the oleic acid's carboxyl group. The pKa of oleic acid is around 4.8.[1]
-
Below pH 4.0: The carboxyl group is predominantly in its non-ionic (protonated) form, oleic acid. This form lacks the charge necessary for electrostatic repulsion, leading to an unstable emulsion.[1]
-
Between pH 4.0 and 6.0: There is a mixture of oleic acid and the anionic oleate. This provides some electrostatic repulsion, resulting in a moderately stable emulsion.[1]
-
Above pH 7.0: The carboxyl group is almost entirely in its anionic (deprotonated) oleate form. This provides strong electrostatic repulsion between the oil droplets, resulting in a highly stable emulsion.[1]
Q3: Can I use tap water to prepare my sodium oleate emulsion?
A3: It is highly recommended to use deionized or distilled water. Tap water contains various dissolved salts (electrolytes), including divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can interact with the negatively charged oleate headgroups, neutralizing the surface charge of the oil droplets and causing the emulsion to break. For instance, calcium oleate is a water-in-oil emulsifier, and its formation can lead to phase inversion.[9]
Q4: What is the ideal temperature for preparing a sodium oleate emulsion?
A4: Pre-heating both the oil and aqueous phases separately to a temperature between 60-70°C is often recommended.[1] This helps to lower the viscosity of the phases, making the emulsification process more efficient. It's important to maintain a consistent temperature for both phases during mixing.
Quantitative Data
Table 1: Effect of pH on Sodium Oleate Emulsion Properties
| pH | Predominant Species | Zeta Potential (mV) | Emulsion Stability | Rationale |
| < 4.0 | Oleic Acid (non-ionic) | Close to 0 | Unstable | Lack of electrostatic repulsion.[1] |
| 4.0 - 6.0 | Oleic Acid / Oleate | -20 to -40 | Moderately Stable | Partial ionization provides some repulsion.[1] |
| > 7.0 | Oleate (anionic) | < -40 | Highly Stable | Strong electrostatic repulsion between droplets.[1] |
Table 2: Effect of Oil-to-Water Ratio on Emulsion Properties (at 1.0 wt% Sodium Oleate)
| Oil/Water Ratio | Droplet Size (nm) | Viscosity | Stability |
| 10/90 | 200 - 350 | Low | Stable, but prone to rapid creaming.[1] |
| 20/80 | 250 - 450 | Moderate | Good stability.[1] |
| 40/60 | 400 - 600 | High | Stable, less creaming due to higher viscosity.[1] |
| 60/40 | > 800 | Very High | Prone to phase inversion.[1] |
Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
Materials:
-
High-purity sodium oleate
-
Oil phase (e.g., mineral oil, olive oil)
-
Deionized water
-
High-shear homogenizer (e.g., rotor-stator) or microfluidizer
-
Beakers, graduated cylinders, magnetic stirrer, and hot plate
Methodology:
-
Preparation of Aqueous Phase: Dissolve the desired amount of sodium oleate in deionized water. Gentle heating and stirring can aid in dissolution. For a 1% (w/w) solution, dissolve 1 g of sodium oleate in 99 g of deionized water.[1] Adjust the pH to be above 7.0.
-
Preparation of Oil Phase: Measure the desired volume of the oil phase.
-
Pre-heating: Separately heat both the aqueous and oil phases to a consistent temperature, typically between 60-70°C.[1]
-
Coarse Emulsion Formation: While stirring the aqueous phase with a magnetic stirrer, slowly add the heated oil phase to form a coarse emulsion.[1]
-
Homogenization:
-
Cooling: Allow the emulsion to cool to room temperature while gently stirring.[1]
-
Characterization: Analyze the emulsion for droplet size, zeta potential, and stability over time.
Protocol 2: Characterization of Emulsion Stability
A. Macroscopic Observation:
-
Visually inspect the emulsion for any signs of instability such as creaming, sedimentation, flocculation, or phase separation immediately after preparation and at regular intervals during storage.
B. Droplet Size and Zeta Potential Analysis:
-
Objective: To measure the mean hydrodynamic diameter of the oil droplets and their surface charge (zeta potential). An increase in droplet size over time is indicative of coalescence, while a zeta potential close to zero suggests a higher likelihood of instability. For sodium oleate emulsions, a highly negative zeta potential (e.g., < -30 mV) is desirable for good stability.
-
Instrumentation: A Dynamic Light Scattering (DLS) instrument with the capability to measure zeta potential (e.g., a Zetasizer).
-
Methodology:
-
Sample Preparation: Dilute a small aliquot of the emulsion with deionized water (for particle size) or with the original continuous phase filtrate (for zeta potential) to a concentration suitable for the instrument to avoid multiple scattering effects.[7]
-
Droplet Size Measurement: Use the DLS instrument to measure the mean hydrodynamic diameter and the polydispersity index (PDI).
-
Zeta Potential Measurement: Use the same instrument to measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential.[1]
-
Visualizations
Caption: Troubleshooting workflow for sodium oleate emulsion instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Stability of Oil Body Emulsions from Diverse Plant Seeds Using Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salts levels may affect lipid emulsion stability: Study [foodnavigator.com]
- 7. benchchem.com [benchchem.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. www-stage.stem.org.uk [www-stage.stem.org.uk]
Optimizing Sodium Oleate for Nanoparticle Coating: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using sodium oleate (B1233923) for nanoparticle coating.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium oleate in nanoparticle synthesis?
Sodium oleate is a versatile anionic surfactant that serves multiple functions in nanoparticle synthesis, including:
-
Stabilizing Capping Agent: It attaches to the nanoparticle surface, preventing aggregation and ensuring a stable colloidal suspension.[1] The hydrophilic carboxylate head group interacts with the nanoparticle surface, while the hydrophobic tail extends into the solvent.[1]
-
Shape-Directing Agent: In certain syntheses, like that of iron oxide nanoparticles, the ratio of sodium oleate to oleic acid can control the final shape of the nanocrystals (e.g., spherical vs. cubic).[2][3]
-
pH Buffer: Sodium oleate can help maintain a stable pH during the reaction, which is crucial for consistent nanoparticle formation.[2]
-
Reducing Agent: In some systems, such as the synthesis of palladium nanoparticles, sodium oleate can also act as a reducing agent.[2]
Q2: How does sodium oleate concentration affect nanoparticle size?
A higher concentration of sodium oleate generally leads to the formation of smaller nanoparticles.[2] This is because a greater number of oleate ions are available to cap the nanoparticle surface, limiting further growth.[2] This surface passivation helps control the final particle size.[2]
Q3: Is the purity of sodium oleate important?
Yes, the purity of sodium oleate is a critical factor. The use of low-purity sodium oleate (e.g., 82%) can result in significantly smaller nanoparticles compared to high-purity (e.g., 97%) sodium oleate under the same conditions.[2][3] Impurities can introduce variability and affect the reproducibility of the synthesis.[2]
Q4: Can sodium oleate be used in both aqueous and non-polar solvents?
Yes, sodium oleate is versatile and can be used in both types of systems. In aqueous solutions, it can form a bilayer coating to provide hydrophilicity.[2][4] In non-polar organic solvents, it acts as a surfactant to stabilize the nanoparticles.[2] A phase-transfer method can be employed to move sodium oleate-coated nanoparticles from a hydrophilic to a lipophilic phase by adjusting the pH.[2][5]
Troubleshooting Guide
Issue 1: Nanoparticle Aggregation and Cloudy Suspension
Q: My nanoparticle solution appears cloudy, or I can see visible aggregates. What is the cause and how can I fix it?
A: Nanoparticle aggregation is a common problem, often indicating insufficient stabilization.
| Possible Cause | Suggested Solution |
| Insufficient Sodium Oleate Concentration | Gradually increase the molar ratio of sodium oleate to the metal precursor to ensure complete surface coverage.[2][6] |
| Incorrect pH | Adjust the pH of the solution. Sodium oleate is most effective as a stabilizer in a basic pH range (typically 8-11), where the carboxylate head is deprotonated.[6] |
| High Ionic Strength of the Medium | High salt concentrations can lead to aggregation. Purify the nanoparticles by centrifugation and redispersion in deionized water to remove excess ions.[6] |
| Inappropriate Solvents for Washing | Using incompatible solvents during the washing steps can strip the oleate coating. Use solvents like ethanol (B145695) or hexane (B92381) for washing.[2] |
Issue 2: Inconsistent Particle Size and Poor Monodispersity
Q: I am observing inconsistent particle sizes between batches or a bimodal size distribution. What could be the problem?
A: Variability in particle size often points to issues with the nucleation and growth stages of the synthesis.
| Possible Cause | Suggested Solution |
| Inconsistent Reagent Purity | Use high-purity reagents, including sodium oleate (>97%), and use reagents from the same batch for a series of experiments.[2][3] |
| Temperature Fluctuations | Ensure precise and consistent temperature control throughout the reaction, as this affects nucleation and growth rates.[2][6] |
| Inefficient Mixing | Use vigorous and consistent stirring to avoid localized concentration gradients.[2][6] |
| Secondary Nucleation | A slow and controlled addition of precursors can sometimes promote a single, uniform nucleation event.[6] |
Issue 3: Low Yield of Nanoparticles
Q: The yield of my nanoparticle synthesis is very low. How can I improve it?
A: Low yield can be caused by several factors related to reaction efficiency and purification.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Optimize reaction parameters such as time, temperature, and precursor concentrations to ensure the reaction goes to completion.[6] |
| Precursor Decomposition Issues | Verify the decomposition temperature of your metal-oleate complex and ensure the reaction temperature is sufficient.[2] |
| Loss During Purification | Optimize centrifugation speed and duration to effectively pellet the nanoparticles without causing irreversible aggregation or loss of material.[6] |
Issue 4: Confirmation of Sodium Oleate Coating
Q: How can I confirm that sodium oleate has successfully coated my nanoparticles?
A: Several characterization techniques can be used to verify the presence of a sodium oleate coating.
| Technique | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Look for characteristic peaks of the oleate molecule, such as the C-H stretching vibrations around 2920 cm⁻¹ and 2850 cm⁻¹, and the asymmetric stretching of the carboxylate group around 1560 cm⁻¹.[6] |
| Thermogravimetric Analysis (TGA) | TGA can determine the weight percentage of the sodium oleate coating on the nanoparticles by measuring weight loss upon heating.[7] |
| Dynamic Light Scattering (DLS) and Zeta Potential | DLS measures the hydrodynamic size and polydispersity index (PDI), while zeta potential measurements indicate the surface charge, which is influenced by the oleate coating. A negative zeta potential is expected.[8] |
Data Presentation
Table 1: Effect of Sodium Oleate Concentration on SiO₂ Nanoparticle Properties
| Sample | Grafted Surfactant (wt %) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Unmodified SiO₂ | 0 | 250 | -30 |
| SNP-2 | 2.45 | 280 | -35 |
| SNP-4 | 4.08 | 310 | -40 |
| SNP-8 | 8.31 | 350 | -45 |
Data adapted from a study on SiO₂ nanoparticles functionalized with sodium oleate.[7][9]
Table 2: Influence of Sodium Oleate on Iron Oxide Nanoparticle Shape and Size
| Sample | Oleic Acid (mmol) | Sodium Oleate (mmol) | Temperature (°C) | Average Size (nm) | Shape |
| S270 | 10 | 0 | 320 | 27.0 | Spherical |
| C094 | 2.5 | 2.5 | 320 | 9.4 | Cubic |
| C096 | 3.75 | 1.25 | 320 | 9.6 | Cubic |
Data adapted from a study on the synthesis of iron oxide nanocrystals.[3]
Experimental Protocols
Protocol 1: Surface Functionalization of Nanoparticles with Sodium Oleate
This protocol describes a general method for coating pre-synthesized nanoparticles with sodium oleate.
-
Preparation of Sodium Oleate Solution: Prepare a stock solution of sodium oleate (e.g., 1-10 mg/mL) in deionized water. Gentle heating and stirring may be required for complete dissolution.[8]
-
Dispersion of Nanoparticles: Disperse a known amount of the nanoparticles in deionized water or a suitable buffer. Sonicate the suspension for 15-30 minutes to break up any aggregates and ensure a homogenous dispersion.[8]
-
Coating Process: Add the sodium oleate solution to the nanoparticle suspension. The optimal concentration will depend on the specific nanoparticles and desired surface coverage.
-
Incubation: Stir the mixture at room temperature for a specified period (e.g., 2-24 hours) to allow for the adsorption of sodium oleate onto the nanoparticle surface.[8]
-
Purification:
-
Centrifuge the solution to pellet the coated nanoparticles.
-
Carefully decant the supernatant.
-
Re-disperse the pellet in deionized water or a suitable buffer.
-
Repeat the centrifugation and re-dispersion steps 2-3 times to remove excess, unbound sodium oleate.
-
-
Drying and Storage: After the final wash, re-disperse the nanoparticle pellet in a minimal amount of deionized water or ethanol. Dry the functionalized nanoparticles in an oven at a suitable temperature (e.g., 60°C) or by lyophilization. Store the dried nanoparticles in a desiccator.[8]
Protocol 2: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition
This protocol details the synthesis of iron oxide nanoparticles using an iron-oleate complex as a precursor.
-
Formation of Iron-Oleate Precursor:
-
Dissolve iron(III) chloride and sodium oleate in a mixture of ethanol, deionized water, and hexane.[2]
-
Heat the mixture to 70°C and stir vigorously for 4 hours.[2]
-
After cooling, the organic phase containing the iron-oleate complex is separated and washed with deionized water.
-
The solvent is evaporated to obtain the waxy iron-oleate precursor.[2]
-
-
Nanoparticle Synthesis:
-
In a three-neck flask, dissolve the iron-oleate precursor and additional oleic acid in a high-boiling point solvent like 1-octadecene.[2][6]
-
Heat the mixture to 120°C under vacuum to remove water and oxygen.[6]
-
Switch to an inert atmosphere (e.g., nitrogen) and heat to the desired reaction temperature (e.g., 320°C).[2][6]
-
Maintain the temperature for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle growth.[6]
-
-
Purification:
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Precise control over shape and size of iron oxide nanocrystals suitable for assembly into ordered particle arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Sodium Oleate Surfactant Concentration Grafted onto SiO2 Nanoparticles in Polymer Flooding Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Sodium Oleate Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxic effects of Sodium Oleate (B1233923) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why is Sodium Oleate used in primary cell cultures?
A1: Sodium Oleate, the sodium salt of oleic acid, is utilized in mammalian cell culture as a supplement, particularly in serum-free media.[1] It serves as an essential monounsaturated fatty acid crucial for cellular energy storage, maintaining membrane structure, and acting as a precursor for various signaling molecules.[1] In the absence of serum, which is a natural source of lipids, Sodium Oleate provides the necessary fatty acids for cell growth and proliferation.[1]
Q2: What are the common causes of Sodium Oleate-induced cytotoxicity in primary cell cultures?
A2: The cytotoxic effects of Sodium Oleate in primary cell cultures can be dose- and time-dependent.[2][3] High concentrations of free Sodium Oleate can lead to membrane damage and induce necrotic cell death.[3][4] The cytotoxicity is also influenced by the experimental conditions, such as the type of culture medium and the presence or absence of serum.[2] Saturated fatty acids like palmitate, when used alongside oleate, can also contribute to cytotoxicity.[2][3][5][6][7]
Q3: How can I prepare Sodium Oleate to minimize cytotoxicity?
A3: To minimize cytotoxicity, Sodium Oleate should be complexed with fatty acid-free Bovine Serum Albumin (BSA).[1][8][9][10][11][12][13] This complex mimics the physiological transport of fatty acids in the bloodstream and reduces the concentration of free oleate in the culture medium.[9] The recommended method involves preparing a stock solution of Sodium Oleate and a separate solution of fatty acid-free BSA, then slowly adding the oleate to the BSA solution while stirring to allow for complex formation.[1][8]
Q4: What is the optimal Sodium Oleate:BSA molar ratio?
A4: The optimal molar ratio of Sodium Oleate to BSA can vary depending on the cell type and experimental goals. A common starting point is a 4:1 oleate:BSA molar ratio.[1] However, it is crucial to optimize this ratio for your specific primary cell culture to ensure cell viability while achieving the desired biological effect.
Q5: What are the signs of Sodium Oleate cytotoxicity in my primary cell cultures?
A5: Signs of cytotoxicity include a reduction in cell viability and proliferation, changes in cell morphology, detachment of adherent cells, and increased markers of apoptosis or necrosis.[2][3][4][14] You may observe a decrease in metabolic activity as measured by assays like the MTT assay.[1][2] Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium is an indicator of membrane damage and necrosis.[4]
Troubleshooting Guides
Issue 1: High levels of cell death observed after Sodium Oleate treatment.
This is a common issue that can often be resolved by optimizing the experimental protocol.
Troubleshooting Workflow for High Cell Death
Caption: Troubleshooting workflow for managing high cell death.
Possible Causes and Solutions:
-
High Concentration of Free Oleate:
-
Inappropriate Oleate:BSA Ratio:
-
Solution: The amount of unbound free fatty acid is a critical determinant of cytotoxicity.[9] Titrate the molar ratio of Sodium Oleate to BSA to find the optimal balance for your primary cells.
-
-
Concentration is too High:
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Sodium Oleate for your specific primary cell type.[2]
-
-
Prolonged Exposure:
-
Solution: Reduce the incubation time of the cells with Sodium Oleate. A time-course experiment can help identify the ideal exposure duration.[2]
-
-
Solvent Toxicity:
-
Solution: If using a solvent like ethanol (B145695) or DMSO to dissolve Sodium Oleate, ensure the final concentration in the culture medium is well below toxic levels (e.g., ethanol should not exceed 0.05%).[9][10] Always include a vehicle control in your experiments.[1]
-
Issue 2: Inconsistent results between experiments.
Variability in experimental outcomes can be frustrating. The following steps can help improve reproducibility.
-
Inconsistent Sodium Oleate-BSA Complex Preparation:
-
Cell Passage Number and Health:
-
Solution: Primary cells have a limited lifespan and their characteristics can change with each passage. Use cells within a narrow passage range for your experiments and ensure they are healthy and in the logarithmic growth phase before treatment.
-
-
Variability in Reagents:
-
Solution: Use high-purity Sodium Oleate and fatty acid-free BSA.[9] Lot-to-lot variability in BSA can affect the complexation and, consequently, the cellular response.
-
Data Presentation
Table 1: Effect of Sodium Oleate on Cell Viability in HepG2 Cells
| Concentration (µM) | Exposure Time (hours) | Cell Viability (%) vs. BSA control | Reference |
| 250 | 24 | 81 | [2] |
| 500 | 8 | No significant change | [2] |
| 500 | 24 | 52 | [2] |
Table 2: Protective Effect of Oleate against Palmitate-Induced Cytotoxicity in HepG2 Cells
| Treatment | Exposure Time (hours) | Cell Viability (% of control) | Apoptosis (% of control) | Reference |
| Palmitate (0.5 mM) | 48 | ~60 | ~250 | [7] |
| Oleate (1 mM) | 48 | ~100 | ~100 | [7] |
| Palmitate (0.5 mM) + Oleate (1 mM) | 48 | ~95 | ~125 | [7] |
Experimental Protocols
Protocol 1: Preparation of Sodium Oleate-BSA Complex
This protocol describes the preparation of a Sodium Oleate solution complexed with fatty acid-free BSA.
Materials:
-
Sodium Oleate powder
-
0.1 M NaOH
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Water bath or heating block at 37°C[1]
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 100 mM Sodium Oleate Stock Solution: Dissolve the appropriate amount of Sodium Oleate powder in 0.1 M NaOH in a sterile conical tube.[1] Gently warm the solution to aid dissolution, but avoid boiling.
-
Prepare a 10% BSA Solution: Dissolve fatty acid-free BSA in PBS or your desired cell culture medium to a final concentration of 10% (w/v).[1] Mix gently to avoid frothing. Sterile filter the BSA solution using a 0.22 µm filter.
-
Complex Sodium Oleate with BSA:
-
Sterilization and Storage:
Experimental Workflow for Sodium Oleate-BSA Complex Preparation
Caption: Workflow for preparing Sodium Oleate-BSA complex.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Primary cells cultured in a 96-well plate
-
Sodium Oleate-BSA complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at the desired density and allow them to attach overnight.
-
Treatment: Remove the old medium and replace it with fresh medium containing different concentrations of the Sodium Oleate-BSA complex. Include a vehicle control (medium with BSA only).[1] Incubate for the desired time periods (e.g., 8, 24, or 48 hours).[1][2]
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well.[1][15] Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[1][15]
-
Solubilization of Formazan Crystals: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][15] Gently shake the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways
Sodium Oleate can modulate several cellular signaling pathways, which can influence cell survival and death.
Signaling Pathways Modulated by Sodium Oleate
Caption: Key signaling pathways affected by Sodium Oleate.
High concentrations of free Sodium Oleate can induce endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[3][5] This can lead to the activation of stress-activated protein kinases (SAPKs) like JNK, ultimately triggering apoptosis.[6] In some cases, high oleate concentrations can directly damage the cell membrane, leading to necrosis.[3][4] Conversely, oleate can also activate pro-survival pathways such as the PI3K/Akt and certain MAPK pathways, promoting cell growth and proliferation.[16] The balance between these pro-apoptotic and pro-survival signals often dictates the ultimate fate of the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oleate prevents palmitate-induced cytotoxic stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tabaslab.com [tabaslab.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 12. wklab.org [wklab.org]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the process of apoptosis in HepG2 cells treated with palmitate, oleate, and palmitate/oleate combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Precipitation of Sodium Oleate in Hard Water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of sodium oleate (B1233923) in hard water.
Understanding the Problem
Sodium oleate, an anionic surfactant, is the sodium salt of oleic acid. While soluble in pure water, it readily precipitates in hard water, which is characterized by high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). This precipitation, commonly known as soap scum, can interfere with experimental results, reduce the efficacy of formulations, and cause processing issues.[1]
The underlying chemical reaction involves the displacement of the sodium ion (Na⁺) from the sodium oleate molecule by a divalent cation (e.g., Ca²⁺), forming an insoluble salt (e.g., calcium oleate).
Reaction: 2 C₁₇H₃₃COONa (aq) + Ca²⁺ (aq) → (C₁₇H₃₃COO)₂Ca (s) + 2 Na⁺ (aq)
Troubleshooting Guide
Issue: Observed Precipitation or Cloudiness in Sodium Oleate Solution
This guide will help you identify the cause of sodium oleate precipitation and implement effective solutions.
| Observation | Potential Cause | Recommended Action |
| Immediate cloudiness upon dissolving sodium oleate in water. | Hard Water: The water used as a solvent contains high levels of dissolved calcium and magnesium ions. | 1. Use Purified Water: Switch to deionized or distilled water for the preparation of all solutions. 2. Water Softening: If large volumes are required, consider using a water softener that employs ion exchange to remove Ca²⁺ and Mg²⁺ ions. 3. Chelating Agents: Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the hard water before dissolving the sodium oleate. |
| Precipitation forms over time or with temperature changes. | Concentration and Temperature Effects: The concentration of sodium oleate may be near its solubility limit in the given water hardness, and precipitation is triggered by changes in temperature. | 1. Optimize Concentration: Determine the minimum effective concentration of sodium oleate for your application. 2. Temperature Control: Maintain a constant and, if possible, elevated temperature, as sodium oleate is more soluble in hot water.[1] |
| Formulation is unstable, showing phase separation. | Insufficient Stabilization: The formulation lacks components to maintain the stability of sodium oleate in the presence of interfering ions. | 1. Incorporate Co-surfactants: The addition of a nonionic or amphoteric co-surfactant can enhance the overall stability of the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is hard water and how is its hardness measured?
A1: Hard water is characterized by a high concentration of dissolved minerals, particularly calcium (Ca²⁺) and magnesium (Mg²⁺) ions. Water hardness is typically expressed in parts per million (ppm) of calcium carbonate (CaCO₃) equivalents, or grains per gallon (gpg).
Water Hardness Classification
| Classification | Concentration (ppm as CaCO₃) |
| Soft | 0 - 60 |
| Moderately Hard | 61 - 120 |
| Hard | 121 - 180 |
| Very Hard | > 180 |
Q2: How do chelating agents like EDTA prevent the precipitation of sodium oleate?
A2: Chelating agents are molecules that can form multiple bonds to a single metal ion. EDTA, for example, effectively "wraps around" divalent cations like Ca²⁺ and Mg²⁺, forming a stable, water-soluble complex. This process, known as sequestration, prevents the hard water ions from reacting with the sodium oleate.
Q3: What is the recommended concentration of EDTA to use?
A3: The optimal concentration of EDTA depends on the hardness of the water. Stoichiometrically, one mole of EDTA can chelate one mole of a divalent cation. Therefore, you need to know the concentration of Ca²⁺ and Mg²⁺ in your water to calculate the required amount of EDTA. It is recommended to perform a titration or use a water hardness test kit to determine the water hardness. The following table, using Sodium Dodecyl Sulfate (SDS) as a proxy for an anionic surfactant, illustrates the effectiveness of EDTA.
Table 1: Illustrative Effectiveness of EDTA in Preventing Anionic Surfactant Precipitation in Hard Water (200 ppm)
| SDS Concentration (mM) | EDTA Concentration (mM) | Resulting Turbidity (NTU) |
| 10 | 0 | 110 |
| 10 | 0.5 | 60 |
| 10 | 1.0 | 15 |
| 10 | 2.0 | < 5 |
| Note: This data is for illustrative purposes. Experimental validation is highly recommended for your specific sodium oleate formulation. |
Q4: How does a water softener work?
A4: A water softener typically uses an ion exchange resin. The resin beads are initially charged with sodium ions (Na⁺). As hard water passes through the resin, the Ca²⁺ and Mg²⁺ ions, which have a stronger positive charge, displace the Na⁺ ions and bind to the resin. The displaced Na⁺ ions are released into the water, resulting in "softened" water that will not cause sodium oleate to precipitate.[2][3][4][5][6]
Q5: Can co-surfactants improve the stability of sodium oleate in hard water?
A5: Yes, incorporating co-surfactants, particularly nonionic surfactants, can enhance the stability of sodium oleate in hard water.[7][8][9] They can help to disperse the insoluble calcium and magnesium salts and prevent them from precipitating. The addition of a nonionic surfactant can increase the "hardness tolerance" of the anionic surfactant solution.
Experimental Protocols
Protocol 1: Determination of Sodium Oleate Precipitation by Turbidity Measurement
This protocol outlines a procedure for quantifying the precipitation of sodium oleate in hard water by measuring the turbidity of the solution.
1. Materials:
- Sodium Oleate
- Deionized water
- Calcium Chloride (CaCl₂) and Magnesium Chloride (MgCl₂) stock solutions (e.g., 1000 ppm as CaCO₃)
- Turbidimeter
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution of sodium oleate in deionized water (e.g., 1% w/v).
- Prepare a series of hard water solutions with varying concentrations of Ca²⁺ and Mg²⁺ (e.g., 50, 100, 150, 200 ppm as CaCO₃) by diluting the stock solutions.
- In a series of volumetric flasks, add a known volume of the sodium oleate stock solution.
- Dilute to the final volume with the different hard water solutions.
- Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature.
- Gently invert each flask to ensure homogeneity.
- Calibrate the turbidimeter according to the manufacturer's instructions.
- Measure the turbidity of each solution in Nephelometric Turbidity Units (NTU).
- Plot the turbidity (NTU) as a function of water hardness (ppm CaCO₃).
Protocol 2: Assessing the Effectiveness of a Chelating Agent (EDTA)
This protocol details a method to evaluate the efficacy of a chelating agent in preventing sodium oleate precipitation.
1. Materials:
- Sodium Oleate stock solution (prepared as in Protocol 1)
- Hard water of a known concentration (e.g., 200 ppm as CaCO₃)
- Stock solution of the chelating agent (e.g., Tetrasodium EDTA) in deionized water.
- Turbidimeter
- Volumetric flasks and pipettes
2. Procedure:
- In a series of volumetric flasks, add a known volume of the sodium oleate stock solution.
- Add varying volumes of the chelating agent stock solution to each flask to achieve a range of final concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0 mM).
- Dilute to the final volume with the hard water solution.
- Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature.
- Gently invert each flask to ensure homogeneity.
- Measure the turbidity of each solution using a calibrated turbidimeter.
- Plot the turbidity (NTU) as a function of the chelating agent concentration (mM).
Visualizations
Caption: Strategies to prevent sodium oleate precipitation in hard water.
Caption: Workflow for quantifying sodium oleate precipitation.
References
- 1. nanotrun.com [nanotrun.com]
- 2. How ion exchange alters the feel of water on surfaces - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. Water Softening by Ion Exchange | Puretec Industrial Water [puretecwater.com]
- 4. Ion Exchange Softeners - Definition | AWC [membranechemicals.com]
- 5. Industrial Use of Ion Exchange Process for Water Softening [ionexchangeglobal.com]
- 6. mrwa.com [mrwa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sodium Oleate Efficiency in Drug Delivery Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using Sodium Oleate (B1233923) in drug delivery formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Sodium Oleate in drug delivery formulations?
Sodium Oleate is a versatile excipient used in pharmaceutical formulations due to its amphiphilic nature, possessing both a hydrophilic carboxylate headgroup and a long hydrophobic hydrocarbon tail.[1] Its primary roles include:
-
Emulsifying Agent: It is effective at stabilizing oil-in-water (o/w) emulsions, which is particularly useful for formulating lipophilic drugs.[2][3]
-
Solubility Enhancer: For poorly water-soluble active pharmaceutical ingredients (APIs), Sodium Oleate can increase their solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1][2]
-
Penetration Enhancer: In transdermal drug delivery, Sodium Oleate can disrupt the lipid structure of the stratum corneum, increasing its fluidity and permeability to drugs.[4]
-
Stabilizer: It can be used to functionalize the surface of nanoparticles, preventing aggregation and enhancing their stability in biological media.[5]
Q2: How does Sodium Oleate enhance the bioavailability of orally administered drugs?
Sodium Oleate can enhance the oral bioavailability of drugs through multiple mechanisms. It can inhibit UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the first-pass metabolism of many drugs, leading to increased systemic drug exposure.[4] Additionally, by improving the solubility and dissolution of poorly soluble drugs, it facilitates their absorption in the gastrointestinal tract.[1][2]
Q3: What is the mechanism by which Sodium Oleate-modified nanoparticles enhance intracellular drug delivery?
Sodium Oleate-modified nanoparticles can enhance intracellular drug delivery by promoting endosomal escape.[6] After cellular uptake, the nanoparticles are typically enclosed within endosomes. The acidic environment of the endosome protonates the carboxylate group of Sodium Oleate, converting it to the more hydrophobic oleic acid. This change enhances its insertion into the endosomal membrane, disrupting the lipid bilayer and facilitating the release of the encapsulated drug into the cytoplasm, where it can reach its therapeutic target.[6] This prevents the degradation of the drug in the lysosomal compartment.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Sodium Oleate-based formulations.
Issue 1: Nanoparticle aggregation and instability in the formulation.
-
Potential Cause: Insufficient surface coverage of the nanoparticles with Sodium Oleate.[7]
-
Solution: Gradually increase the concentration of Sodium Oleate in your formulation. This ensures more complete surface coverage, which enhances both steric and electrostatic stabilization.[7]
-
Potential Cause: Incorrect pH of the medium. The stabilizing effect of Sodium Oleate is pH-dependent. In acidic conditions (pH below its pKa of ~4.8), the oleate ions become protonated to form oleic acid, which is a less effective stabilizer.[3][7]
-
Solution: Adjust the pH of your formulation to a basic range (typically pH 8-11) to ensure the Sodium Oleate is in its deprotonated, anionic form, which provides strong electrostatic repulsion between nanoparticles.[3][7]
-
Potential Cause: High ionic strength of the formulation medium. High salt concentrations can compress the electrical double layer around the nanoparticles, reducing the repulsive forces and leading to aggregation.[7]
-
Solution: After synthesis, purify the nanoparticles to remove excess ions and byproducts. Methods like centrifugation followed by redispersion in deionized water or a low-ionic-strength buffer are effective.[7]
Issue 2: Low encapsulation efficiency of the drug in the formulation.
-
Potential Cause: The drug and the formulation components (e.g., lipid, Sodium Oleate) are not optimized. The encapsulation efficiency is influenced by the type and concentration of the lipid and surfactant.[8]
-
Solution: Systematically vary the concentrations of the lipid and Sodium Oleate to find the optimal ratio for maximizing drug encapsulation.
-
Potential Cause: Issues with the formulation process, such as stirring speed, duration, or temperature.[8]
-
Solution: Optimize the formulation parameters. For example, when preparing nanoemulsions, the duration and intensity of homogenization or sonication can significantly impact droplet size and encapsulation.[4]
Issue 3: Inconsistent particle size or a broad size distribution (high Polydispersity Index - PDI).
-
Potential Cause: Inconsistent reagent purity, especially of Sodium Oleate, can lead to variability between batches.[7]
-
Solution: Use high-purity reagents and try to use reagents from the same lot for a series of experiments to minimize variability.[7]
-
Potential Cause: Fluctuations in reaction temperature during formulation. Temperature plays a critical role in the kinetics of nanoparticle formation.[7]
-
Solution: Use a reliable heating system with precise temperature control and ensure consistent heating rates between batches.[7]
-
Potential Cause: Inefficient mixing, leading to localized areas of high precursor concentration and heterogeneous nucleation.[7]
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.[7]
Data Presentation
Table 1: Effect of Sodium Oleate Concentration on SiO₂ Nanoparticle Properties
| Sample | Grafted Surfactant (wt %) | Mean Particle Size (d₅₀, nm) | Zeta Potential @ pH = 7 (mV) |
| SiO₂ | 0 | 11 | -22.33 |
| SNP-2 | 2.45 | 63.6 | -31.45 |
| SNP-4 | 4.08 | 89.3 | -42.21 |
| SNP-8 | 8.31 | 90.7 | -57.91 |
| Data adapted from Llanos et al., ACS Omega (2018).[7] This table demonstrates that increasing the concentration of Sodium Oleate leads to a more negative zeta potential, indicating enhanced colloidal stability.[7] |
Table 2: Physicochemical Properties of Simvastatin-Loaded Liposomes
| Formulation | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Unmodified Liposomes | 115.2 ± 7.94 | -9.67 ± 3.01 | 78.93 ± 6.72 |
| NaOL-modified Liposomes | 119 ± 9.37 | -31.05 ± 2.38 | 84.96 ± 2.51 |
| PLGA-modified Liposomes | 151.1 ± 7.35 | -18.68 ± 1.41 | 83.63 ± 5.56 |
| Data adapted from a 2025 study on simvastatin (B1681759) liposomes.[6] The highly negative zeta potential of the NaOL-modified liposomes indicates good stability.[6] |
Experimental Protocols
Protocol 1: Preparation of a Sodium Oleate-Stabilized Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (o/w) nanoemulsion using Sodium Oleate as an emulsifier.
Materials:
-
Lipophilic drug
-
Oil phase (e.g., medium-chain triglycerides)
-
Sodium Oleate
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Preparation of the Oil Phase: Dissolve the lipophilic drug in the oil phase. Gentle heating may be applied to facilitate dissolution, but care must be taken to avoid drug degradation.[4]
-
Preparation of the Aqueous Phase: Dissolve the Sodium Oleate in deionized water to the desired concentration.[4]
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer to form a coarse emulsion.[4]
-
Homogenization: Homogenize the coarse emulsion using a high-speed homogenizer or an ultrasonicator. The duration and intensity should be optimized to achieve the desired droplet size.[4]
-
Equilibration: Allow the nanoemulsion to stir gently for a specified period to ensure stabilization.[4]
Protocol 2: Surface Functionalization of Nanoparticles with Sodium Oleate
This protocol describes a general method for the surface functionalization of nanoparticles (e.g., SiO₂, Fe₃O₄) with Sodium Oleate via physical adsorption.[5]
Materials:
-
Nanoparticles
-
Sodium Oleate
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Preparation of Sodium Oleate Solution: Prepare a stock solution of Sodium Oleate in deionized water (e.g., 1-10 mg/mL). Gentle heating and stirring may be necessary for complete dissolution.[5]
-
Dispersion of Nanoparticles: Disperse a known amount of nanoparticles in deionized water. Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion.[5]
-
Functionalization: Slowly add the Sodium Oleate solution to the nanoparticle suspension while stirring. Continue stirring the mixture at room temperature for a specified period (e.g., 2-24 hours) to allow for the adsorption of Sodium Oleate onto the nanoparticle surface.[5]
-
Purification: Centrifuge the mixture to pellet the functionalized nanoparticles. Discard the supernatant containing excess Sodium Oleate.
-
Washing: Re-disperse the nanoparticle pellet in deionized water and repeat the centrifugation step. Repeat this washing process at least three times to remove any unadsorbed Sodium Oleate.[7]
-
Final Product: The purified, functionalized nanoparticles can be re-dispersed in a suitable buffer for further use or dried for storage.[5]
Protocol 3: Characterization of Formulations
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[4]
-
Procedure:
-
Dilute the nanoparticle dispersion with an appropriate medium (e.g., deionized water) to a suitable concentration.[4]
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.[4]
-
Measure the zeta potential using ELS to assess the surface charge and stability of the nanoparticles.[4]
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation or ultrafiltration followed by quantification of the unencapsulated drug.[4]
-
Procedure:
-
Separate the unencapsulated (free) drug from the nanoparticles by centrifuging the formulation.
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Visualizations
Caption: Mechanisms of Sodium Oleate in enhancing drug delivery.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium oleate functionalized simvastatin liposomes: boosting endosomal escape and anticancer efficacy in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Encapsulation challenges, the substantial issue in solid lipid nanoparticles characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in Sodium Oleate-based mineral flotation processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in overcoming common challenges encountered during mineral flotation processes using sodium oleate (B1233923) as a collector.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Mineral Recovery
Q1: My target mineral recovery is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low mineral recovery in a sodium oleate-based flotation system can stem from several factors. The primary areas to investigate are collector dosage, pulp pH, and temperature.
-
Insufficient Collector Dosage: An inadequate concentration of sodium oleate will lead to incomplete hydrophobization of the mineral surface, resulting in poor attachment to air bubbles. Conversely, an excessive dosage can cause the formation of micelles, which consume the collector and reduce its effectiveness.[1]
-
Troubleshooting Steps:
-
Dose-Response Curve: Systematically vary the sodium oleate concentration while keeping other parameters constant to identify the optimal dosage for maximum recovery.
-
Literature Review: Consult scientific literature for typical sodium oleate dosage ranges for your specific mineral.
-
Froth Observation: A stable froth with well-mineralized bubbles is ideal. Over-dosing may produce voluminous, slimy froth with low mineral content.[1]
-
-
-
Suboptimal Pulp pH: The pH of the pulp is a critical factor that influences both the mineral's surface charge and the speciation of the sodium oleate collector.[1] For many minerals, there is a specific pH range where collector adsorption is maximized.
-
Troubleshooting Steps:
-
pH Optimization Study: Conduct flotation tests at various pH levels to determine the optimal range for your mineral. For example, the flotation recovery of bastnaesite with sodium oleate is over 91% in a pH range of 6.5 to 11.[2]
-
Zeta Potential Measurement: This technique can help understand the surface charge of the mineral at different pH values and predict the optimal conditions for collector adsorption.
-
-
-
Low Pulp Temperature: Temperature affects the solubility and effectiveness of sodium oleate, as well as the viscosity of the pulp. Lower temperatures can decrease the collecting efficiency of sodium oleate and reduce flotation recovery. For instance, the flotation recovery of spodumene using sodium oleate dropped significantly from 55.3% at 305.4 K to 5.1% at 277.3 K.[3]
-
Troubleshooting Steps:
-
Temperature Control: If possible, conduct flotation experiments at a controlled, elevated temperature to enhance collector performance.
-
Alternative Collectors: For low-temperature applications, consider alternative collectors that are more effective in colder conditions.[4]
-
-
Issue 2: Poor Selectivity (Low Concentrate Grade)
Q2: I am achieving high mineral recovery, but the concentrate grade is low due to the presence of gangue minerals. How can I improve selectivity?
A2: Poor selectivity indicates that sodium oleate is also collecting unwanted gangue minerals. This is a common challenge, as sodium oleate can adsorb onto various minerals, especially those containing calcium, such as calcite.[4]
-
Optimize Collector Dosage: An excess of sodium oleate can lead to non-selective adsorption on gangue minerals. Reducing the dosage to the minimum required for acceptable recovery can significantly improve selectivity. A study on manganese ore demonstrated that increasing the sodium oleate concentration from 3 g/kg to 10 g/kg increased recovery but decreased the grade.[1]
-
pH Control: Adjusting the pulp pH can help to selectively depress gangue minerals. The optimal pH for floating the desired mineral may not be the optimal pH for floating the gangue.
-
Use of Depressants: Depressants are reagents that selectively inhibit the flotation of certain minerals.
-
Sodium Silicate (B1173343) (Water Glass): Commonly used to depress quartz and other silicate gangue minerals.[1]
-
Starch and Dextrin: Often used to depress carbonate gangue minerals.
-
-
Staged Flotation (Cleaner Stages): Employing a rougher-scavenger-cleaner flotation circuit can improve the final concentrate grade. The initial "rougher" stage aims for high recovery, while subsequent "cleaner" stages are used to reject gangue minerals from the rougher concentrate.[1]
Issue 3: Froth Stability Problems
Q3: The froth in my flotation cell is either unstable and collapses quickly, or it is too voluminous and difficult to handle. What could be the cause?
A3: Froth stability is crucial for effectively transporting the mineral-laden bubbles to the collection launder. Both unstable and overly stable froths can negatively impact flotation performance.
-
Unstable Froth (Rapid Collapse):
-
Insufficient Frother: While sodium oleate has some frothing properties, a dedicated frother (e.g., pine oil, MIBC) is often necessary to create a stable froth.[1]
-
Contaminants: The presence of oils or greases can destabilize the froth.[5]
-
Suboptimal pH: Foam stability is pH-dependent. At very high pH, stability may be weak.[5]
-
-
Excessive/Overly Stable Froth:
-
High Collector Concentration: Operating with sodium oleate concentrations significantly above the Critical Micelle Concentration (CMC) can lead to excessive foam generation.[5]
-
High Temperature: Higher temperatures can sometimes increase foam volume.[5]
-
Presence of Fine Particles: Ultrafine particles can sometimes lead to overly stable froths.
-
-
Troubleshooting Steps:
-
Optimize Frother Dosage: If using a frother, adjust its concentration.
-
Control Collector Concentration: Avoid excessive sodium oleate dosage.
-
Ensure Cleanliness: Use clean equipment and high-purity reagents.
-
pH Adjustment: Experiment with pH to find the optimal range for froth stability.
-
Use of Defoamers: In cases of excessive foaming, a suitable defoaming agent can be used.[5]
-
Quantitative Data Summary
The following tables summarize optimal flotation conditions for various minerals using sodium oleate as a collector, based on findings from multiple studies.
Table 1: Optimal Flotation Parameters for Various Minerals with Sodium Oleate.
| Mineral | Optimal pH Range | Optimal Sodium Oleate Concentration | Other Conditions/Notes |
| Fluorite | 7 - 9 | 15 - 600 g/t | Optimal particle size of 75 µm.[3] |
| Barite | 7 - 9 | 55 - 80 mg/dm³ | |
| Scheelite | 8 - 10 | 50 mg/L | Use of depressants like sodium silicate is often necessary to separate from calcite.[6][7] |
| Apatite | 8.7 - 11 | 30 - 80 mg/L | Can be floated directly from calcite and quartz at pH 11 with the use of a depressant like sodium alginate.[8][9] |
| Hematite | ~8.2 | - | |
| Manganese Ore | ~9 - 11 | 3 g/kg (for high grade) | Higher concentrations increase recovery but decrease grade.[10] |
| Bastnaesite | 6.5 - 11 | 5 x 10⁻⁵ mol/L | Highest recovery observed at pH 8.5.[2] |
| Rutile | 6 - 8 | 20 mg/L | Highest recovery observed at pH 7.5.[11] |
Experimental Protocols
1. Hallimond Tube Flotation
This protocol outlines a generalized procedure for conducting micro-flotation tests using a Hallimond tube to assess the floatability of a mineral.
Materials:
-
Hallimond tube apparatus
-
Magnetic stirrer and stir bar
-
Nitrogen gas cylinder with a flowmeter
-
pH meter
-
Beakers, graduated cylinders, and pipettes
-
Mineral sample (ground to the desired particle size)
-
Sodium oleate stock solution
-
pH modifiers (e.g., HCl, NaOH)
-
Deionized water
Procedure:
-
Sample Preparation: Weigh a specific amount of the mineral sample (e.g., 1-3 grams) and place it in the Hallimond tube.
-
Pulp Preparation: Add a measured volume of deionized water to the tube to achieve the desired pulp density.
-
pH Adjustment: Place the tube on a magnetic stirrer and begin gentle agitation. Measure the initial pH and adjust to the desired value using pH modifiers. Allow the pulp to condition for a few minutes to stabilize the pH.
-
Collector Conditioning: Add the required volume of the sodium oleate stock solution to achieve the target concentration. Condition the pulp for a set time (e.g., 3-5 minutes) to allow for collector adsorption.
-
Flotation: Stop the stirring and introduce nitrogen gas at a constant, controlled flow rate (e.g., 35 ml/min) for a specified duration (e.g., 2-5 minutes). The hydrophobic particles will attach to the gas bubbles and be carried over into the concentrate collection arm.
-
Product Collection and Analysis: After the flotation period, stop the gas flow. Carefully collect the floated material (concentrate) and the remaining material in the cell (tailings).
-
Drying and Weighing: Separately filter, dry, and weigh the concentrate and tailings.
-
Recovery Calculation: Calculate the flotation recovery using the following formula: Recovery (%) = (Mass of concentrate / (Mass of concentrate + Mass of tailings)) x 100
2. Zeta Potential Measurement
This protocol provides a general procedure for measuring the zeta potential of mineral particles to understand their surface charge characteristics.
Materials:
-
Zeta potential analyzer (e.g., using electrophoretic light scattering)
-
pH meter
-
Beakers and pipettes
-
Mineral sample (finely ground, typically to < 5 µm)
-
Deionized water
-
Background electrolyte solution (e.g., KCl or KNO₃ at a low concentration)
-
pH modifiers (e.g., HCl, NaOH)
Procedure:
-
Sample Suspension Preparation: Prepare a dilute suspension of the finely ground mineral in the background electrolyte solution. The concentration should be low enough to avoid multiple scattering effects, as recommended by the instrument manufacturer.
-
pH Adjustment: Adjust the pH of an aliquot of the suspension to the desired value using pH modifiers. Allow it to equilibrate for a few minutes.
-
Sample Loading: Carefully rinse the measurement cell of the zeta potential analyzer with the prepared suspension to ensure the cell walls are coated with the sample, minimizing wall effects. Then, fill the cell with the suspension, ensuring there are no air bubbles.
-
Measurement: Place the cell in the instrument and perform the measurement according to the manufacturer's instructions. The instrument will apply an electric field and measure the velocity of the particles, from which the electrophoretic mobility and zeta potential are calculated.
-
Data Collection at Different pH Values: Repeat steps 2-4 for a range of pH values to determine the isoelectric point (IEP), which is the pH at which the zeta potential is zero.
Visualizations
Caption: Troubleshooting workflow for low mineral recovery.
Caption: Generalized experimental workflow for mineral flotation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journalssystem.com [journalssystem.com]
- 4. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. First−principles Study on Sodium Alginate Enhanced Sodium Oleate for Flotation Separation of Scheelite and Calcitee [kcbhyly.xml-journal.net]
- 7. prominetech.com [prominetech.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Sodium Oleate Emulsifier Performance by Adjusting pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of sodium oleate (B1233923) as an emulsifier, with a specific focus on how pH adjustments can optimize emulsion stability and performance. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is the pH of my formulation critical when using sodium oleate as an emulsifier?
The emulsifying properties of sodium oleate are intrinsically linked to the pH of the aqueous phase. Sodium oleate is the salt of a weak acid, oleic acid. The effectiveness of sodium oleate as an emulsifier is dictated by the equilibrium between its ionized form (oleate, RCOO⁻) and its non-ionized form (oleic acid, RCOOH). This equilibrium is governed by the pKa of oleic acid, which is approximately 4.8.[1]
-
At low pH (below pKa): The equilibrium shifts towards the protonated, non-ionized oleic acid. Oleic acid is less effective at stabilizing emulsions because it lacks a strong charge, leading to reduced electrostatic repulsion between oil droplets. This results in droplet coalescence and emulsion instability.[1]
-
At high pH (above pKa): The equilibrium favors the deprotonated, anionic oleate form. The negatively charged carboxylate headgroups of the oleate molecules adsorb at the oil-water interface, creating a strong electrostatic repulsion between the oil droplets. This repulsion prevents droplets from aggregating and coalescing, leading to a stable emulsion.[1]
Therefore, maintaining a pH well above the pKa of oleic acid is crucial for achieving optimal emulsification with sodium oleate.
Q2: My sodium oleate emulsion is showing signs of instability (e.g., creaming, coalescence). How can I troubleshoot this by adjusting the pH?
If you are observing emulsion instability, the first step is to measure the pH of your aqueous phase.
-
If the pH is near or below 7: It is likely that a significant portion of the sodium oleate is in its less effective, protonated oleic acid form. Gradually increase the pH of the aqueous phase by adding a suitable base (e.g., sodium hydroxide (B78521) solution) while monitoring the emulsion's appearance. An alkaline pH is generally preferred for stable emulsions with sodium oleate.[1]
-
If the pH is already alkaline: Other factors may be contributing to the instability. Consider the following:
-
Insufficient Emulsifier Concentration: There may not be enough sodium oleate to adequately cover the surface of the oil droplets.
-
High Electrolyte Concentration: The presence of salts can compress the electrical double layer around the oil droplets, reducing electrostatic repulsion even at high pH.[2]
-
Temperature Effects: Elevated temperatures can increase the kinetic energy of the droplets, promoting coalescence. The interplay between temperature and pH can also affect stability.[3][4]
-
Q3: What is the ideal pH range for creating a stable oil-in-water (O/W) emulsion with sodium oleate?
For most O/W emulsions stabilized by sodium oleate, a pH range of 8 to 10 is considered optimal. Within this range, the oleate is predominantly in its ionized form, ensuring strong electrostatic repulsion between oil droplets and leading to high emulsion stability.
Quantitative Data: pH, Zeta Potential, and Emulsion Stability
The stability of an emulsion is closely related to the zeta potential of the dispersed droplets. A higher absolute zeta potential value indicates greater electrostatic repulsion and, generally, a more stable emulsion. The following table summarizes the relationship between pH, the predominant species of sodium oleate, the resulting zeta potential, and the expected emulsion stability.
| pH Range | Predominant Species | Typical Zeta Potential (mV) | Emulsion Stability | Rationale |
| < 4.0 | Oleic Acid (non-ionic) | Close to 0 | Unstable | Lack of significant electrostatic repulsion allows droplets to coalesce.[1] |
| 4.0 - 6.0 | Oleic Acid / Oleate | -20 to -40 | Moderately Stable | Partial ionization of oleic acid provides some electrostatic repulsion.[1] |
| > 7.0 | Oleate (anionic) | < -40 | Highly Stable | Strong electrostatic repulsion between the negatively charged droplets prevents coalescence.[1] |
Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol outlines a general procedure for preparing an O/W emulsion using sodium oleate.
Materials:
-
Sodium Oleate
-
Oil Phase (e.g., mineral oil, soybean oil)
-
Deionized Water
-
Acid/Base for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
High-shear homogenizer
Procedure:
-
Aqueous Phase Preparation: Dissolve the desired amount of sodium oleate in deionized water. Gently heat and stir until fully dissolved.
-
pH Adjustment: Cool the aqueous phase to room temperature and adjust the pH to the desired level using the acid or base solution while monitoring with a calibrated pH meter.
-
Oil Phase Preparation: Measure the desired volume of the oil phase.
-
Pre-emulsion Formation: While stirring the aqueous phase, slowly add the oil phase to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization. The duration and speed of homogenization will depend on the desired droplet size and should be optimized for your specific formulation.
-
Final pH Check: After homogenization, check the pH of the final emulsion and adjust if necessary.
Protocol 2: Emulsion Stability Assessment
A. Macroscopic Observation:
-
Place a known volume of the emulsion in a sealed, transparent container (e.g., graduated cylinder).
-
Store at a controlled temperature.
-
Visually inspect for signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 1, 24, 48 hours, and weekly).
B. Droplet Size and Zeta Potential Analysis:
-
Sample Preparation: Dilute a small aliquot of the emulsion in a filtered aqueous solution of the same pH as the continuous phase to avoid altering the droplet surface charge.
-
Droplet Size Measurement: Use a dynamic light scattering (DLS) instrument to measure the mean droplet diameter and polydispersity index (PDI). An increase in droplet size over time is indicative of coalescence.
-
Zeta Potential Measurement: Use an electrophoretic light scattering (ELS) instrument to measure the zeta potential of the droplets. For sodium oleate-stabilized O/W emulsions, a zeta potential more negative than -30 mV is generally indicative of good stability.
Visualizing the Science: Diagrams
Caption: The influence of pH on the ionization of oleic acid and its impact on emulsion stability.
Caption: A troubleshooting workflow for addressing emulsion instability with sodium oleate.
References
Minimizing the variability of Sodium Oleate quality in experiments
Welcome to the technical support center for Sodium Oleate (B1233923). This resource is designed for researchers, scientists, and drug development professionals to help minimize the variability of Sodium Oleate quality in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in Sodium Oleate quality?
A1: Variability in Sodium Oleate quality can arise from several factors throughout its lifecycle, from synthesis to experimental use. Key sources include:
-
Purity of Starting Materials: The purity of the oleic acid and sodium hydroxide (B78521) used in synthesis is critical. Impurities in the oleic acid, such as other fatty acids, can result in a mixture of fatty acid sodium salts in the final product.[1]
-
Synthesis and Purification Processes: The manufacturing process, including reaction conditions and purification methods like crystallization, can introduce variability.[2] Incomplete reactions can leave residual oleic acid or sodium hydroxide.[1]
-
Storage and Handling: Sodium Oleate is susceptible to oxidation at its double bond, which can be accelerated by exposure to air, light, and heat. This degradation can lead to the formation of aldehydes, ketones, and other oxidation products, indicated by yellowing and a rancid odor.[1][3]
-
Water Content: The presence of residual moisture can affect the physical properties and stability of the solid material.[1]
-
Batch-to-Batch Variation: Differences in manufacturing lots can lead to inconsistencies in purity, impurity profile, and physical characteristics.[4]
Q2: What are the typical quality specifications for pharmaceutical-grade Sodium Oleate?
A2: Pharmaceutical-grade Sodium Oleate must adhere to stringent quality standards set by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). While specific values may vary slightly between pharmacopeias, the key quality parameters are summarized below.
| Parameter | Typical Specification Range | Analytical Method(s) |
| Assay (Purity) | ≥99% | Potentiometric Titration, HPLC |
| Appearance | White to yellowish powder or solid | Visual Inspection |
| Solubility | Soluble in water and alcohol | Visual Inspection |
| Identification | Conforms to the identity of Sodium Oleate | IR Spectroscopy, Titration |
| Water Content | Typically ≤ 5% | Karl Fischer Titration |
| Heavy Metals | Varies by pharmacopeia (e.g., ≤10 ppm) | ICP-MS or Atomic Absorption |
| Related Substances/Impurities | Specific limits for other fatty acids and degradation products | GC-MS, HPLC |
| Melting Point | 232-235 °C | Melting Point Apparatus |
Q3: How can I ensure the consistency of my Sodium Oleate solutions for experiments?
A3: To ensure the consistency of your Sodium Oleate solutions, it is crucial to control several experimental variables:
-
Use High-Purity Sodium Oleate: Start with a well-characterized, high-purity grade of Sodium Oleate (≥99%).[5]
-
Consistent Water Quality: Utilize deionized or distilled water to avoid variability from ions present in tap water, which can affect properties like foaming.[4]
-
Precise Measurements: Accurately weigh the Sodium Oleate and measure the solvent volume to ensure consistent concentrations.
-
Control pH: The pH of the solution can significantly impact the behavior of Sodium Oleate, such as its foaming properties and its effectiveness as a stabilizer in nanoparticle synthesis.[4][6] Aqueous solutions of Sodium Oleate are typically slightly alkaline (pH > 7.0).[3]
-
Temperature Control: Maintain a consistent temperature during solution preparation and experimentation, as temperature can affect solubility and foam stability.[4]
-
Proper Mixing: Ensure the Sodium Oleate is completely dissolved. Gentle heating and stirring may be necessary. Avoid excessive agitation, which can lead to excessive foaming.[4]
-
Freshly Prepared Solutions: Prepare solutions fresh for each experiment to minimize degradation, especially oxidation. If storage is necessary, store solutions in airtight containers, protected from light, and at a cool temperature.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches of Sodium Oleate
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Purity | 1. Request a Certificate of Analysis (CoA) for each new batch to compare purity and impurity profiles. 2. Perform in-house quality control checks, such as titration or HPLC, to verify the purity of each batch before use.[7] |
| Differences in Impurity Profiles | 1. Analyze batches using GC-MS to identify and quantify the presence of other fatty acid salts or degradation products.[7] 2. If significant differences are found, consider purifying the Sodium Oleate by recrystallization.[1] |
| Variations in Physical Properties (e.g., particle size) | 1. Visually inspect each batch for differences in appearance (e.g., powder, flakes).[8] 2. Ensure consistent mixing procedures to account for any differences in dissolution rates. |
Issue 2: Poor Stability or Aggregation of Nanoparticles Synthesized with Sodium Oleate
| Potential Cause | Troubleshooting Step |
| Insufficient Sodium Oleate Concentration | 1. Gradually increase the concentration of Sodium Oleate to ensure complete surface coverage of the nanoparticles.[6] |
| Incorrect pH | 1. Adjust the pH of the reaction mixture to a basic range to ensure the oleate is in its ionic, stabilizing form.[6] |
| Low Purity of Sodium Oleate | 1. Use a higher purity grade of Sodium Oleate. Impurities can interfere with the stabilization process.[6] |
| High Ionic Strength of the Medium | 1. After synthesis, purify the nanoparticles by methods such as centrifugation and redispersion in deionized water to remove excess ions.[6] |
Issue 3: Degradation of Sodium Oleate (Yellowing, Rancid Odor)
| Potential Cause | Troubleshooting Step |
| Oxidation | 1. Store solid Sodium Oleate in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Prepare solutions fresh before use. 3. If purification is necessary, repeated recrystallizations from ethanol (B145695) may help remove some oxidation byproducts.[1] |
| Hydrolysis | 1. Protect from moisture during storage. |
Experimental Protocols
Protocol 1: Purity Assessment by Potentiometric Titration
This method, recognized by the USP-NF, determines the purity of Sodium Oleate by assaying the sodium content.[7][9]
Apparatus:
-
Potentiometric titrator with a suitable electrode
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
Glacial acetic acid
-
0.1 N Perchloric acid (standardized)
-
Sodium Oleate sample
Procedure:
-
Accurately weigh a specified amount of the Sodium Oleate sample.
-
Dissolve the sample in an appropriate volume (e.g., 50 mL) of glacial acetic acid.
-
Immerse the electrode of the potentiometric titrator into the solution.
-
Titrate the solution with standardized 0.1 N perchloric acid.
-
Record the volume of titrant added at the equivalence point, which is identified by the inflection point of the titration curve.
-
Perform a blank titration with the same volume of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculate the purity of Sodium Oleate based on the volume of perchloric acid consumed.[7]
Protocol 2: Purification by Recrystallization from Ethanol
This protocol is used to remove common impurities such as unreacted oleic acid, excess sodium hydroxide, and other fatty acid salts.[1]
Apparatus:
-
Erlenmeyer flask
-
Water bath
-
Büchner funnel and vacuum flask
-
Vacuum oven
Reagents:
-
Crude Sodium Oleate
-
95% Ethanol
Procedure:
-
Dissolution: In a fume hood, add the crude Sodium Oleate to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and gently heating in a water bath until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified Sodium Oleate crystals in a vacuum oven at 60-80 °C until a constant weight is achieved.[1]
Visualizations
Experimental Workflow: Quality Control of Sodium Oleate
Caption: Workflow for the quality control assessment of incoming Sodium Oleate batches.
Troubleshooting Logic: Nanoparticle Aggregation
Caption: Decision tree for troubleshooting nanoparticle aggregation issues.
Signaling Pathway: Sodium Oleate via GPR40
Caption: GPR40-mediated signaling cascade initiated by Sodium Oleate.
Signaling Pathway: Sodium Oleate and Protein Kinase C (PKC) Activation
Caption: Mechanisms of Protein Kinase C (PKC) activation by Sodium Oleate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Direct activation of purified protein kinase C by unsaturated fatty acids (oleate and arachidonate) in the absence of phospholipids and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective regulation of protein kinase C isoenzymes by oleic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulation of platelet protein kinase C by oleic acid. Kinetic analysis of allosteric regulation and effects on autophosphorylation, phorbol ester binding, and susceptibility to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of protein kinase C by oleic acid. Determination and analysis of inhibition by detergent micelles and physiologic membranes: requirement for free oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Oleate: A Dual-Action Compound Enhancing Antibiotic Efficacy While Inducing Hepatotoxicity_Chemicalbook [chemicalbook.com]
Best practices for storing and handling research-grade Sodium Oleate.
This guide provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting research-grade sodium oleate (B1233923) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid sodium oleate?
A1: To ensure its stability and longevity, solid sodium oleate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light and air to prevent oxidation.[3][4] For long-term storage, temperatures of -20°C are recommended.[5]
Q2: What is the shelf life of sodium oleate and what are the signs of degradation?
A2: The shelf life of sodium oleate is generally good if it is kept tightly closed and stored properly.[6] Signs of degradation, primarily due to oxidation, include a change in color to yellow and the development of a rancid odor.[7]
Q3: Is sodium oleate considered a hazardous chemical?
A3: According to GHS classifications, sodium oleate is generally considered non-hazardous.[6][8] However, it is crucial to treat all laboratory chemicals with caution.[6] It can cause eye irritation in some individuals, and accidental ingestion may be harmful.[1]
Q4: What personal protective equipment (PPE) should be worn when handling sodium oleate powder?
A4: When handling sodium oleate powder, it is recommended to wear safety glasses or goggles, chemical-resistant gloves (such as nitrile or latex), and a standard laboratory coat.[2][9] If dust is likely to be generated, a dust mask or respirator is also recommended.[2][9]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Sodium Oleate in Aqueous Media
-
Symptom: The sodium oleate powder is not fully dissolving, forming a cloudy suspension or an oily layer.
-
Potential Cause: Sodium oleate has limited solubility in water at room temperature and can form micelles.[10][11]
-
Solution:
-
Heating: Gently heat the solution. Sodium oleate has better solubility in hot water.[12] For cell culture applications, a stock solution can be prepared by dissolving the powder in 0.1 M NaOH and incubating at 70°C for 15 minutes.[13]
-
Sonication: Use ultrasonication to aid dissolution and encourage the formation of micelles, resulting in a milky stock solution.[10]
-
Co-solvent: Dissolve the sodium oleate in ethanol (B145695) before adding it to the aqueous medium.[12][14][15]
-
Issue 2: Nanoparticle Aggregation During Synthesis
-
Symptom: The nanoparticle solution appears cloudy or contains visible precipitates.[16]
-
Potential Causes & Solutions:
-
Insufficient Stabilizer: The concentration of sodium oleate may be too low to fully coat the nanoparticle surfaces. Gradually increase the molar ratio of sodium oleate to the metal precursor.[16][17]
-
Incorrect pH: The stabilizing effect of sodium oleate is pH-dependent. An acidic pH can protonate the oleate ions, reducing their effectiveness as a stabilizer. Ensure the pH is optimized for your specific synthesis.[16][17]
-
High Ionic Strength: High salt concentrations in the medium can lead to aggregation. Purify the nanoparticles after synthesis through methods like centrifugation and redispersion in deionized water.[16]
-
Issue 3: Inconsistent Experimental Results in Cell Culture
-
Symptom: High variability in cell response (e.g., proliferation, viability) between experiments.
-
Potential Causes & Solutions:
-
Low Bioavailability: Free sodium oleate has low solubility and bioavailability in aqueous culture media.[13] Prepare a BSA-conjugated sodium oleate solution to enhance stability and delivery to cells.[13]
-
Reagent Variability: Use reagents, including sodium oleate and BSA, from the same lot for a series of experiments to minimize batch-to-batch variation.[16]
-
Improper Storage of Solutions: Store stock solutions appropriately. BSA-conjugated solutions can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term stability.[13][18]
-
Data Presentation
Table 1: Physicochemical Properties of Sodium Oleate
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₃NaO₂ | [14] |
| Molar Mass | 304.44 g/mol | [14] |
| Melting Point | 232-235 °C | [6][11][14] |
| Appearance | White to yellowish powder or solid | [6][12] |
| Solubility | Soluble in alcohol. Soluble in water with some decomposition, solubility increases with heat. | [6][11] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection | Item | Specification/Recommendation |
| Eye | Safety glasses or goggles | Essential to prevent contact with dust particles.[2][9] |
| Hand | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable.[2] |
| Body | Laboratory coat | Provides a barrier against accidental spills.[2][9] |
| Respiratory | Dust mask | Recommended when handling powder, especially if dust is generated.[2][9] |
Experimental Protocols
Protocol 1: Preparation of BSA-Conjugated Sodium Oleate Solution for Cell Culture
This protocol is essential for preparing a stable and bioavailable solution of sodium oleate for cell culture experiments.[13]
Materials:
-
Research-grade Sodium Oleate
-
0.1 M NaOH solution, sterile
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or desired cell culture medium, sterile
-
Sterile conical tubes
-
Water bath or heating block
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 100 mM Sodium Oleate Stock Solution:
-
Dissolve the required amount of sodium oleate powder in 0.1 M NaOH in a sterile conical tube.
-
Incubate the solution at 70°C for 15 minutes, mixing until the sodium oleate is completely dissolved.[13]
-
-
Prepare a 10% BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or cell culture medium to a final concentration of 10% (w/v).
-
Mix gently to avoid foaming and sterile filter the solution using a 0.22 µm filter.[13]
-
-
Complex Sodium Oleate with BSA:
-
Warm the 10% BSA solution to 37°C while stirring.
-
Slowly add the 100 mM sodium oleate stock solution to the stirring BSA solution to achieve the desired final molar ratio (e.g., 4:1 oleate:BSA).
-
Continue to stir the mixture at 37°C for at least 1 hour to ensure complete complex formation.[13]
-
-
Sterilization and Storage:
-
Sterile filter the final BSA-conjugated sodium oleate solution.
-
Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.[13]
-
Protocol 2: Recrystallization for Purification of Crude Sodium Oleate
This protocol can be used to purify synthesized sodium oleate.
Materials:
-
Crude sodium oleate
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude sodium oleate in a minimum amount of hot 95% ethanol by gently heating on a hot plate.[14]
-
Crystallization: Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Afterward, place the flask in an ice bath to promote further crystallization.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove residual impurities.[14]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.[7][14]
Visualizations
Caption: Diagram 1: A logical workflow for the safe storage and handling of sodium oleate.
Caption: Diagram 2: Experimental workflow for preparing BSA-conjugated sodium oleate.
Caption: Diagram 3: Troubleshooting guide for nanoparticle aggregation issues.
Caption: Diagram 4: Key signaling pathways modulated by sodium oleate in some cancer cells.[13]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sodium oleate | 143-19-1 [chemicalbook.com]
- 12. nanotrun.com [nanotrun.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sciencemadness Discussion Board - Synthesis and purification of Sodium oleate - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
How to dissolve Sodium Oleate in fetal bovine serum for cell culture.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and using sodium oleate (B1233923) in fetal bovine serum (FBS) for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why can't I dissolve sodium oleate powder directly into my cell culture medium?
Sodium oleate, like other long-chain fatty acids, has very low solubility in aqueous solutions such as cell culture media.[1] Its chemical nature includes a long hydrophobic carbon tail and a hydrophilic head, causing it to form micelles rather than a true solution.[2][3] Attempting to dissolve it directly will almost certainly result in precipitation or a non-homogenous mixture that is unsuitable for cell culture.
Q2: What is the role of Fetal Bovine Serum (FBS) in this process?
FBS is crucial because it contains a high concentration of albumin, primarily bovine serum albumin (BSA).[4] Most of the protein in FBS is BSA, corresponding to 3-4 grams per 100 ml.[4] Albumin acts as a natural carrier for fatty acids, binding to them and forming stable, soluble complexes.[1][5] This complex allows the otherwise insoluble oleate to be delivered to cells in a bioavailable and non-toxic form. For many experiments, fatty-acid-free BSA is used to ensure precise control over the type and concentration of fatty acid being delivered to the cells.[2][6]
Q3: My medium became cloudy or formed a precipitate after adding my sodium oleate solution. What went wrong?
Cloudiness or precipitation is a common issue and can be caused by several factors:
-
Improper Complexation: The sodium oleate was not adequately complexed with albumin before being added to the final culture medium. Free fatty acids will precipitate out of the aqueous solution.
-
High Concentration: The final concentration of sodium oleate may be too high, exceeding the binding capacity of the albumin present in the serum.
-
Incorrect pH or Temperature: Drastic changes in pH or temperature during mixing can affect the stability of the oleate-albumin complex.
-
Solvent Shock: If the oleate stock solution (e.g., in ethanol) is added too quickly or in too large a volume to the medium, it can cause the oleate to precipitate before it has a chance to bind to albumin.
Q4: I see precipitate in my thawed FBS, even before adding oleate. Is it contaminated?
This is not necessarily contamination. Flocculence or precipitate can appear in FBS after thawing due to the denaturation of lipoproteins or the presence of fibrin, a clotting protein.[7] This should not affect serum performance. To resolve this, you can briefly centrifuge the serum at a low speed (e.g., 400 x g) and transfer the clear supernatant. Do not attempt to filter serum that contains a heavy precipitate, as it will clog the filter.[7]
Q5: How should I store my prepared oleate-BSA stock solution?
For optimal stability, the final sterile-filtered oleate-BSA complex solution should be stored at 4°C for short-term use (a few days) or aliquoted and stored at -20°C for long-term storage to prevent degradation and repeated freeze-thaw cycles.[2]
Experimental Protocols & Data
Protocol: Preparation of BSA-Conjugated Sodium Oleate
This is the most common and reliable method for preparing sodium oleate for cell culture. It involves creating a concentrated stock solution of sodium oleate and then complexing it with a solution of fatty-acid-free BSA.
Materials:
-
Sodium Oleate powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or desired cell culture medium (e.g., DMEM), sterile
-
Sterile conical tubes (polypropylene or borosilicate glass is recommended to reduce lipid adhesion)[8]
-
Heating block or water bath
-
Sterile 0.22 µm filter
Procedure:
Part 1: Prepare 100 mM Sodium Oleate Stock Solution [2]
-
In a sterile conical tube, dissolve the appropriate amount of sodium oleate powder in 0.1 M NaOH to reach a final concentration of 100 mM.
-
Incubate the solution at 70°C for 15-30 minutes.[1][2] Vortex or stir intermittently until the sodium oleate is completely dissolved and the solution is clear.
Part 2: Prepare 10% (w/v) Fatty-Acid-Free BSA Solution [2]
-
Dissolve fatty-acid-free BSA powder in sterile PBS or serum-free culture medium to a final concentration of 10% (w/v). For example, add 1 g of BSA to a final volume of 10 mL.
-
Mix gently by inversion or slow swirling to avoid foaming. Placing the solution on a shaker at 37°C can aid dissolution.[5]
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
Part 3: Complex Sodium Oleate with BSA [2]
-
Gently warm the 10% BSA solution to 37°C.
-
While gently stirring the BSA solution, slowly add the 100 mM sodium oleate stock solution dropwise to achieve the desired final molar ratio of oleate to BSA. A common ratio is between 2:1 and 5:1.[1][5][6]
-
Continue to stir the mixture at 37°C for at least 1 hour to ensure complete complex formation.
-
Sterilize the final oleate-BSA complex solution using a 0.22 µm filter. This is your final stock solution.
Part 4: Dosing Cells
-
Thaw the oleate-BSA stock solution if frozen.
-
Dilute the stock solution into your complete cell culture medium (containing FBS) to achieve the desired final working concentration of oleate for your experiment.
-
Always include a vehicle control, which would be the BSA solution treated with the same solvent (e.g., NaOH) but without the sodium oleate, diluted to the same final concentration in your medium.[2]
Data Summary: Oleate Solution Preparation Parameters
The following table summarizes various parameters cited in literature for preparing fatty acid solutions for cell culture.
| Parameter | Method 1 | Method 2 | Method 3 |
| Fatty Acid Salt | Sodium Oleate | Oleic Acid | Sodium Oleate |
| Initial Solvent | 0.1 M NaOH[2] | 100% Ethanol[6] | 70% Ethanol[9] |
| Stock Concentration | 100 mM[2] | 150 mM[6] | 100 mM[9] |
| Heating (Stock Prep) | 70°C[2] | 65°C[6] | 55°C[9] |
| Carrier Protein | 10% Fatty-Acid-Free BSA[2] | 10% Fatty-Acid-Free BSA[6] | 8% Fatty-Acid-Free BSA[9] |
| Complexation Temp. | 37°C[2] | 37°C[6] | 37°C[9] |
| Complexation Time | ≥ 1 hour[2] | 1 hour[6] | 1 hour[9] |
| Final Sterilization | 0.22 µm Filter[2] | 0.22 µm Filter[5] | 0.2 µm Filter[9] |
Visual Guides & Workflows
Experimental Workflow Diagram
The following diagram illustrates the standard procedure for preparing the sodium oleate-BSA complex for cell culture experiments.
Caption: Workflow for preparing BSA-conjugated sodium oleate.
Oleic Acid Signaling Pathway Example
Oleic acid, delivered to cells via the albumin complex, can influence numerous signaling pathways. The diagram below shows a simplified representation of how oleic acid can activate the PI3K/Akt pathway, which is known to promote cell proliferation and survival.[2]
Caption: Simplified PI3K/Akt pathway activation by Oleic Acid.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Factors affecting the performance of Sodium Oleate as a surfactant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium oleate (B1233923).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving sodium oleate.
Issue 1: Poor Solubility or Precipitation of Sodium Oleate
Q1: My sodium oleate solution is cloudy and forms a precipitate. What is the cause and how can I resolve this?
A1: Cloudiness and precipitation in a sodium oleate solution can be attributed to several factors, primarily water hardness and pH.
-
Water Hardness: Sodium oleate reacts with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) present in hard water to form insoluble metallic soaps.[1][2] This leads to a decrease in the effective concentration of the surfactant and the formation of a precipitate.
-
Solution: Use deionized or distilled water for the preparation of all solutions to avoid the introduction of interfering ions.[3]
-
-
Low pH: At acidic pH, sodium oleate (the salt) can be protonated to form oleic acid, which is poorly soluble in water and can precipitate out.[4][5]
Issue 2: Inconsistent Surfactant Performance (e.g., variable emulsification, poor foaming)
Q2: I am observing batch-to-batch variability in the performance of my sodium oleate solutions. What should I investigate?
A2: Inconsistent performance is often a result of variations in experimental conditions or the quality of the raw materials.[3]
-
Raw Material Quality: Ensure the sodium oleate used is of consistent purity. Impurities such as other fatty acid salts or unreacted oleic acid can affect performance.[4][7] It is advisable to use high-purity sodium oleate (≥99%).[7]
-
Water Quality: As mentioned, variations in water hardness can significantly impact performance. Always use deionized or distilled water for consistency.[3]
-
Accurate Measurements: Inaccuracies in the concentration of sodium oleate or other additives can lead to variable results.[3]
-
Environmental Factors: Changes in ambient temperature can affect surfactant properties.[3]
Issue 3: Problems in Nanoparticle Synthesis
Q3: I am using sodium oleate as a stabilizer in nanoparticle synthesis, but I am experiencing particle aggregation.
A3: Nanoparticle aggregation when using sodium oleate as a stabilizer is a common issue and is often related to pH, surfactant concentration, and ionic strength.[4]
-
Incorrect pH: The stabilizing effect of sodium oleate is highly dependent on pH. If the pH is too low, the oleate ions will be protonated to oleic acid, which is a less effective stabilizer.[4]
-
Insufficient Sodium Oleate Concentration: An inadequate amount of sodium oleate will result in incomplete surface coverage of the nanoparticles, leading to aggregation.[4]
-
High Ionic Strength: High salt concentrations can compress the electrical double layer around the nanoparticles, reducing repulsive forces and causing them to aggregate.[4]
-
Solution: Optimize the pH to ensure the oleate is in its anionic form. Gradually increase the sodium oleate concentration to ensure complete surface coverage. After synthesis, purify the nanoparticles to remove excess ions, for instance, by centrifugation and redispersion in deionized water.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and use of sodium oleate.
Q1: What is the Critical Micelle Concentration (CMC) of sodium oleate and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration at which individual sodium oleate molecules (monomers) in a solution begin to self-assemble into organized structures called micelles.[8] Below the CMC, sodium oleate primarily exists as individual molecules and reduces surface tension by adsorbing at the air-water interface.[9] Above the CMC, the surface becomes saturated, and excess molecules form micelles in the bulk solution.[9] The CMC is a crucial parameter because properties like solubilization of hydrophobic substances and detergency are most effective at or above this concentration.[8][10] The CMC of sodium oleate is influenced by factors such as temperature, pH, and the presence of electrolytes.[8][11]
Q2: How does pH affect the performance of sodium oleate?
A2: The pH of a sodium oleate solution significantly influences its properties and performance. Sodium oleate is the salt of a weak acid (oleic acid) and is most effective as a surfactant in alkaline conditions (pH > 8).[5][6] In acidic or neutral solutions, a portion of the sodium oleate can be converted to the less soluble oleic acid, which can precipitate and reduce the surfactant's effectiveness.[5][11] The optimal pH for applications like flotation is often in the slightly alkaline range (e.g., pH 8-10).[5][12]
Q3: How does temperature affect sodium oleate's performance?
A3: Temperature can have a complex effect on the performance of sodium oleate. An increase in temperature can lead to a larger foam volume (foamability).[3] However, it generally has a negative impact on foam stability, causing the foam to decay more rapidly.[3] The CMC of sodium oleate has also been observed to increase with temperature.[8] Sodium oleate is thermally stable up to its melting point of approximately 232-235°C.[13][14]
Q4: Can I use tap water to prepare sodium oleate solutions?
A4: It is highly recommended to use deionized or distilled water.[3] Tap water often contains dissolved mineral salts, particularly calcium and magnesium ions, which cause water hardness.[1][2] These ions react with sodium oleate to form insoluble precipitates, effectively removing the surfactant from the solution and reducing its performance.[1][2]
Q5: How do electrolytes (salts) affect sodium oleate solutions?
A5: The presence of electrolytes can influence the properties of sodium oleate solutions. Electrolytes can lower the CMC of ionic surfactants like sodium oleate. This is because the ions from the salt can shield the electrostatic repulsion between the ionic head groups of the surfactant molecules, making it easier for them to aggregate into micelles.[8] However, high concentrations of certain electrolytes, especially those contributing to water hardness, can lead to precipitation.[1][4]
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Sodium Oleate under Different Conditions
| Temperature (°C) | pH | Electrolyte | CMC (g/L) | Reference |
| 25 | 10.0 | None | 0.33 | [15] |
| Not Specified | High | Not Specified | Decreases | [11] |
Note: The CMC of sodium oleate is not a fixed value and is highly dependent on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol describes the determination of the CMC of sodium oleate by measuring the surface tension of solutions at various concentrations.
-
Solution Preparation: Prepare a stock solution of sodium oleate in deionized water. From the stock solution, prepare a series of dilutions with varying concentrations, ensuring the range covers the expected CMC.[16]
-
Surface Tension Measurement:
-
Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.[3][17][18][19]
-
Ensure the platinum ring or plate is thoroughly cleaned before each measurement to avoid contamination.[3]
-
Allow the surface tension reading to stabilize before recording the value for each concentration.[3]
-
-
Data Analysis:
Protocol 2: Evaluation of Emulsification Performance
This protocol provides a general method for assessing the ability of sodium oleate to emulsify an oil-in-water system.
-
Preparation: Prepare an aqueous solution of sodium oleate at a concentration above its CMC. Select an immiscible oil phase (e.g., mineral oil, toluene).
-
Emulsification:
-
In a graduated cylinder or vial, combine a specific volume of the oil phase and the aqueous sodium oleate solution (e.g., a 1:1 volume ratio).
-
Agitate the mixture vigorously for a fixed period (e.g., 1-2 minutes) using a vortex mixer or homogenizer to form an emulsion.
-
-
Stability Assessment:
-
Allow the emulsion to stand undisturbed.
-
Measure the time it takes for phase separation to occur (i.e., the appearance of a distinct oil or water layer). A longer time to phase separation indicates better emulsion stability.
-
Alternatively, measure the volume of the separated phase at regular time intervals.
-
Visualization
References
- 1. nanotrun.com [nanotrun.com]
- 2. Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. innospk.com [innospk.com]
- 15. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. commons.erau.edu [commons.erau.edu]
- 18. clearsolutionsusa.com [clearsolutionsusa.com]
- 19. tegewa.de [tegewa.de]
Improving the yield of Sodium Oleate synthesis in the laboratory
Welcome to the technical support center for the laboratory synthesis of Sodium Oleate (B1233923). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: My sodium oleate synthesis resulted in a low yield. What are the potential causes and how can I improve it?
Low yield in sodium oleate synthesis can be attributed to several factors, including incomplete reaction, issues with reactants, and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Incomplete Reaction: The saponification reaction may not have gone to completion. Ensure the reaction is stirred overnight to allow for complete conversion of oleic acid to sodium oleate.[1][2]
-
Purity of Reactants: The purity of oleic acid can significantly impact the yield. Using a high-purity grade of oleic acid is recommended.[3] Impurities in the oleic acid can interfere with the reaction.[3]
-
Stoichiometry: Ensure an equimolar or slight excess of sodium hydroxide (B78521) is used to drive the reaction to completion.[4][5]
-
Reaction Temperature: While the reaction is often carried out at room temperature, gentle heating can sometimes facilitate the reaction, but high temperatures can lead to degradation.[6]
-
Solvent Choice: An alcoholic solution, such as ethanol (B145695), is typically used to ensure the miscibility of the reactants.[1][4][7] Using 70% ethanol in water is a common practice.[1]
Q2: The synthesized sodium oleate is difficult to purify and appears oily or gummy instead of crystalline. What should I do?
This is a common issue often related to the purification process, specifically recrystallization.
Troubleshooting Purification Issues:
-
"Oiling Out": Instead of crystallizing, the product separates as an oily layer. This can be caused by a supersaturated solution or a cooling rate that is too fast.[8]
-
Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent (e.g., 95% ethanol), and allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
-
-
Presence of Impurities: High levels of impurities can disrupt crystal lattice formation.[8]
-
Solution: Consider pre-purifying the crude product by washing it with a suitable solvent to remove some impurities before recrystallization.[8]
-
-
Difficulty in Drying: The final product remains sticky or gummy. This could be due to residual solvent or the presence of impurities.[8]
-
Solution: Dry the purified crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to avoid decomposition.[8]
-
Q3: The final product is discolored (yellowish) and has a characteristic odor. What is the cause and how can it be prevented?
Discoloration and odor are often signs of decomposition. Sodium oleate is sensitive to air and light.[9][10]
Causes of Decomposition:
-
Oxidation: The double bond in the oleate molecule is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light.[5][10]
-
Reaction with Carbon Dioxide: Sodium oleate can react with carbon dioxide and water vapor from the air to form oleic acid and sodium bicarbonate.[9][10]
-
Alkaline Environment: An alkaline environment can facilitate partial decomposition, leading to impurities that cause a yellow color and odor.[9][10]
Prevention and Mitigation:
-
Storage: Store sodium oleate in a cool, dark place, preferably under an inert atmosphere.
-
Purification: A purification procedure involving dissolution in boiling ethyl alcohol, hot filtration, and precipitation at a low temperature can remove decomposition products.[9][10]
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 13-14 |
| Sodium Hydroxide | NaOH | 40.00 | 318 |
| Sodium Oleate | C₁₈H₃₃NaO₂ | 304.44 | 232-235 |
| Ethanol | C₂H₅OH | 46.07 | -114 |
Source:[1]
Table 2: Example Stoichiometry for Sodium Oleate Synthesis
| Reactant | Molar Mass ( g/mol ) | Amount Used (mmol) | Limiting Reagent |
| Oleic Acid | 282.47 | 17.6 | Yes |
| Sodium Hydroxide | 40.00 | 17.6 | No |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| Sodium Oleate | 304.44 | 5.36 |
Source:[1]
Experimental Protocols
Protocol 1: Synthesis of Sodium Oleate via Saponification
This protocol is adapted from a procedure reported by the Royal Society of Chemistry.[2]
Materials:
-
Oleic acid (C₁₈H₃₄O₂)
-
Sodium hydroxide (NaOH)
-
70% Ethanol (C₂H₅OH) in water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve 0.71 g (17.6 mmol) of sodium hydroxide in 50 mL of 70% ethanol.[1]
-
To this solution, add 5.56 mL (17.6 mmol) of oleic acid.[1]
-
Stir the reaction mixture overnight at room temperature using a magnetic stirrer.[1][2]
-
After the reaction is complete, remove the solvent under vacuum using a rotary evaporator. The resulting product will be a white, soapy solid.[1]
Protocol 2: Purification of Sodium Oleate by Recrystallization
Materials:
-
Crude sodium oleate
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolve the crude sodium oleate in a minimum amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.[1][8]
-
Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.[1][8]
-
After the solution has reached room temperature, place it in an ice bath to facilitate further crystallization.[1][8]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][8]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[1][8]
-
Dry the purified sodium oleate crystals in a vacuum oven at a temperature between 60-80°C.[8]
Visualizations
Caption: Workflow for the synthesis and purification of sodium oleate.
Caption: Troubleshooting guide for low yield of sodium oleate.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis and purification of Sodium oleate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. soapmakingforum.com [soapmakingforum.com]
- 7. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Techniques for purifying crude Sodium Oleate for research applications
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the purification of crude sodium oleate (B1233923) for research applications.
Troubleshooting Guide
This section addresses common problems encountered during the purification of sodium oleate, offering potential causes and solutions in a direct question-and-answer format.
Q1: My final sodium oleate product has low purity and is not a white or slightly yellowish powder. What went wrong?
A1: Low purity in synthesized sodium oleate can stem from several factors, often related to the initial synthesis or the purification process itself.
-
Possible Causes & Solutions:
-
Incomplete Saponification: Ensure a slight excess of sodium hydroxide (B78521) (NaOH) was used during the synthesis to drive the reaction to completion.
-
Excess Reactants: Unreacted oleic acid or excess sodium hydroxide may be present. Washing the crude product can help remove these. For excess NaOH, which is less soluble in ethanol (B145695) than sodium oleate, recrystallization from ethanol is effective as the NaOH will precipitate out upon cooling. A water wash can also be effective as sodium oleate is less soluble in cold water than NaOH.[1]
-
Presence of Other Fatty Acid Salts: If the starting oleic acid was not of high purity (≥99%), other fatty acid salts will be present. While fractional crystallization from ethanol can be attempted, using high-purity starting materials is the best preventative measure.
-
Oxidation: The double bond in the oleate molecule is susceptible to oxidation, especially at high temperatures, leading to discoloration and a rancid odor. Store sodium oleate in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.
-
Q2: During recrystallization, my product separates as an oily layer instead of forming crystals. How can I fix this "oiling out"?
A2: "Oiling out" is a common issue in recrystallization where the solute's solubility is exceeded at a temperature above its melting point, or when crystal lattice formation is inhibited.
-
Possible Causes & Solutions:
-
Supersaturated Solution: The solution may be too concentrated. Reheat the mixture to redissolve the oil, and add a small amount of additional hot solvent to reduce saturation.[2]
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.
-
High Impurity Levels: Impurities can disrupt the crystal lattice. Consider a pre-purification step, such as washing the crude product, before attempting recrystallization again.
-
Q3: My purified sodium oleate is sticky and difficult to dry, and sometimes chars in the oven. What is the proper drying technique?
A3: Stickiness indicates the presence of residual solvent, while charring points to decomposition at high temperatures.
-
Possible Causes & Solutions:
-
Residual Solvent: Water or ethanol may be trapped within the solid matrix.[2]
-
Oxidation at High Temperatures: High temperatures can cause the double bond in the oleate to oxidize and decompose.[2][3]
-
Recommended Drying Method: Dry the purified sodium oleate in a vacuum oven at a moderate temperature (e.g., 60-80 °C). The reduced pressure allows for efficient solvent removal at a lower temperature, minimizing the risk of oxidation and decomposition.[3] Using a cold trap between the oven and the vacuum pump is also recommended.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude sodium oleate? A1: The most common impurities include unreacted oleic acid, excess sodium hydroxide, water, and other fatty acid salts if the initial oleic acid was impure. Additionally, oxidation byproducts can form during processing or storage, often indicated by a yellow color and a rancid smell.[4]
Q2: What is the recommended solvent for recrystallizing sodium oleate? A2: Hot 95% ethanol is the most commonly cited and effective solvent for the recrystallization of sodium oleate.[2][5] Sodium oleate is soluble in about 20 parts of ethanol.[6][7]
Q3: How can I assess the purity of my final product? A3: Several analytical methods can be used. Acid-base titration can determine the amount of free fatty acids or excess alkali.[2] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can separate and quantify sodium oleate and non-volatile impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS), typically after derivatization to fatty acid methyl esters (FAMEs), is excellent for identifying and quantifying volatile impurities and the fatty acid composition.[8]
Q4: My purified sodium oleate has turned yellow and smells rancid. Can it be salvaged? A4: The yellowing and rancid odor are signs of oxidation of the double bond in the oleate chain. While purification to remove these byproducts is challenging, repeated recrystallizations from ethanol may help remove some of the decomposition products. To prevent this, always store purified sodium oleate in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Comparison of Sodium Oleate Purification Techniques
| Technique | Principle | Impurities Removed | Advantages | Limitations |
| Recrystallization from Ethanol | Difference in solubility between sodium oleate and impurities at different temperatures. | Excess NaOH, some unreacted oleic acid, some oxidation byproducts. | Effective for removing many common impurities; can yield high-purity crystals. | May require multiple cycles; risk of "oiling out"; does not effectively remove other fatty acid salts.[4] |
| Solvent Washing (Cold Water) | Differential solubility of components in a specific solvent. | Excess NaOH. | Simple, quick pre-purification step. | Limited effectiveness for organic impurities; sodium oleate has some solubility.[1] |
| Fractional Crystallization | Stepwise separation of compounds based on slight differences in solubility. | Other fatty acid salts (e.g., palmitate, stearate). | Can separate compounds with similar structures. | Can be tedious and may require many iterations; yields can be low. |
Table 2: Comparison of Purity Analysis Methods
| Method | Principle | Primary Use | Sample Preparation | Accuracy/Precision |
| Potentiometric Titration | Measures the volume of a standardized acid required to neutralize the basicity of the sample. | Assay of total sodium oleate content.[8][9] | Simple dissolution in a suitable solvent (e.g., glacial acetic acid).[8] | High accuracy and excellent precision, as recognized by USP-NF.[8][9] |
| HPLC | Separates components based on their partitioning between a mobile and stationary phase. | Quantification of sodium oleate and detection of non-volatile impurities.[8] | Dissolution in the mobile phase, may require filtration.[2][8] | High accuracy and precision with proper calibration standards.[8] |
| GC-MS | Separates volatile components, which are then identified by their mass-to-charge ratio. | Identification and quantification of volatile impurities and fatty acid composition.[8] | Derivatization to a volatile form (e.g., methyl ester) is required.[8] | High accuracy with appropriate internal standards.[8] |
Experimental Protocols
Protocol 1: Purification of Sodium Oleate by Recrystallization from Ethanol
This protocol details the most common method for purifying crude sodium oleate.
-
Dissolution: In a fume hood, place the crude sodium oleate into an Erlenmeyer flask. While stirring, add a minimal amount of hot 95% ethanol and gently heat the mixture in a water bath until all the solid has completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[2]
-
Crystallization: Remove the flask from the heat source and cover it to prevent solvent evaporation. Allow the solution to cool slowly to room temperature.[2] Slow cooling is crucial for the formation of well-defined crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified crystals.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of cold 95% ethanol to rinse off any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at 60-80 °C until a constant weight is achieved. This method prevents oxidative damage that can occur at higher temperatures in a conventional oven.[3]
Protocol 2: Purity Analysis by HPLC (General Guideline)
This protocol provides a general framework for assessing purity. Specific parameters may need optimization.
-
Column: C18 reverse-phase column.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. For non-MS detection, a small amount of phosphoric acid can be used.[2] For Mass-Spec (MS) compatible methods, use formic acid instead.[10]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD).[2]
-
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity sodium oleate reference standard of known concentration in the mobile phase. Create a calibration curve by preparing a series of dilutions from the stock solution.[8]
-
Sample Preparation: Accurately weigh and dissolve the synthesized sodium oleate in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Analysis & Quantification: Inject the standards and the sample. Compare the peak area of the sodium oleate in the sample to the standard curve to determine its concentration and calculate the purity.[2][8]
-
Mandatory Visualizations
Caption: General workflow for the purification of synthesized sodium oleate.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 7. nanotrun.com [nanotrun.com]
- 8. benchchem.com [benchchem.com]
- 9. Sodium Oleate [doi.usp.org]
- 10. Separation of Sodium oleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing the foaming properties of Sodium Oleate in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the foaming properties of sodium oleate (B1233923) in experimental setups.
Troubleshooting Guide
Issue 1: Excessive Foaming
Q1: My sodium oleate solution is generating excessive and unmanageable foam. What are the potential causes and how can I control it?
A1: Excessive foaming of sodium oleate solutions can be attributed to several factors. Here is a step-by-step guide to troubleshoot and control foam levels:
-
Concentration Optimization: Operating well above the Critical Micelle Concentration (CMC) of sodium oleate can lead to significant foam generation.[1] The CMC of sodium oleate can vary depending on factors like pH and purity, with reported values around 912 ± 2 mg/L at 25°C and 0.33 g/L at a pH of 10.0.[1] Consider reducing the concentration to the minimum required for your application.
-
Temperature Control: Higher temperatures can sometimes increase the volume of foam produced.[1] Evaluate whether your experimental temperature can be lowered without adversely affecting other parameters.
-
Use of Defoamers: The addition of a suitable anti-foaming agent can effectively control foam.[1] Options include silicone-based defoamers, which are highly effective, and non-silicone defoamers like fatty acid esters or higher alcohols.[1] The choice of defoamer should be based on compatibility with your experimental system to avoid interference.[1]
Caption: Troubleshooting workflow for excessive foaming.
Issue 2: Poor Foam Stability (Rapid Collapse)
Q2: The foam generated by my sodium oleate solution collapses too quickly for my experimental needs. How can I improve its stability?
A2: Premature foam collapse can be a result of several factors that destabilize the foam structure. Consider the following to enhance foam stability:
-
Purity of Reagents and Cleanliness of Equipment: Contaminants such as oils, greases, or other surfactants can disrupt the foam structure and lead to instability.[1] Ensure you are using pure sodium oleate and that all glassware and equipment are thoroughly cleaned.
-
pH Adjustment: The stability of sodium oleate foam is highly dependent on the pH of the solution.[1] At very high pH, foam stability may be reduced.[1] Optimal stability is often found near the pKa of oleic acid (around pH 8-9), where a combination of protonated and ionized forms can create a more stable monolayer at the air-water interface.[1]
-
Temperature Effects: Elevated temperatures can decrease foam stability by accelerating liquid drainage from the foam lamellae.[1]
-
Electrolyte Addition: The presence of certain electrolytes can influence foam stability by affecting the electrostatic repulsion between surfactant molecules at the bubble surface.[1] The effect of salts can be complex and is dependent on the specific salt and its concentration.
Caption: Factors influencing sodium oleate foam stability.
Issue 3: Inconsistent Foaming Performance
Q3: I am observing batch-to-batch variability in the foaming behavior of my sodium oleate solutions. What should I investigate?
A3: Inconsistent foaming is often due to subtle variations in experimental conditions or materials. Here’s what to check for:
-
Raw Material Quality: Ensure the purity and quality of the sodium oleate are consistent across different batches.
-
Water Quality: The hardness and ionic content of the water used for preparing solutions can significantly impact foaming.[1] For consistent results, it is recommended to use deionized or distilled water.[1]
-
Measurement Precision: Inaccuracies in the concentration of sodium oleate or other additives can lead to variable foaming.
-
Environmental Factors: Changes in ambient temperature and humidity can affect foaming, particularly in open systems.[1]
Frequently Asked Questions (FAQs)
Q4: What is the Critical Micelle Concentration (CMC) of sodium oleate, and why is it important for foaming?
A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution.[2] This is a key parameter as many surface properties, including foaming, change significantly around the CMC.[2] For sodium oleate, the CMC is influenced by factors such as pH and temperature.[2][3]
| Parameter | Reported CMC Value | Reference |
| CMC at 25°C | 912 ± 2 mg/L | [4] |
| CMC at pH 10.0 | 0.33 g/L | [5] |
Q5: How does pH affect the foaming properties of sodium oleate?
A5: The pH of a sodium oleate solution is a critical factor influencing its foaming characteristics because it alters the ionization state of the oleic acid.[1] At high pH values, oleic acid is fully ionized, which can affect foam stability.[1] Near the pKa of oleic acid (approximately 8-9), a mixture of ionized oleate and protonated oleic acid exists, which can lead to more stable foams.[1]
Q6: What are the common types of defoamers used to control sodium oleate foam?
A6: Defoamers are broadly categorized as silicone-based and non-silicone-based.
| Defoamer Type | Characteristics | Considerations |
| Silicone-based | Highly effective and persistent. | May leave residues that can interfere with certain applications, such as surface coatings.[1] |
| Non-silicone-based | Includes fatty acids, fatty acid esters, and higher alcohols. Less likely to leave residues. | May be less potent than silicone-based defoamers.[1] |
Experimental Protocols
Protocol 1: Measurement of Foamability and Foam Stability (Ross-Miles Method)
This method provides a standardized way to assess the foaming properties of a surfactant solution.
Materials:
-
Jacketed glass column with a specified height and diameter.
-
Pipette with a specified volume and orifice size.
-
Stopwatch.
-
Sodium oleate solution of known concentration.
Procedure:
-
Preparation: Ensure all glassware is scrupulously clean to avoid contamination.
-
Sample Introduction: Add a specific volume of the sodium oleate solution to the bottom of the glass column.
-
Foam Generation: Pipette a set volume of the same solution and allow it to fall from a specified height into the column, generating foam.
-
Initial Foam Height Measurement: Immediately after the solution from the pipette has been added, measure the initial height of the foam generated. This is an indicator of foamability.
-
Foam Stability Measurement: Start a stopwatch and record the foam height at regular intervals (e.g., every minute for 5-10 minutes). The rate of decrease in foam height is a measure of foam stability.
Caption: Experimental workflow for the Ross-Miles method.
References
- 1. benchchem.com [benchchem.com]
- 2. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Surfactant Properties of Sodium Oleate and Sodium Stearate
For Researchers, Scientists, and Drug Development Professionals
Sodium oleate (B1233923) and sodium stearate (B1226849) are two anionic surfactants widely utilized in various scientific and industrial applications, including pharmaceuticals, materials science, and colloid chemistry. Both are sodium salts of long-chain fatty acids, yet their distinct molecular structures—the presence of a double bond in the oleate chain versus the saturated stearate chain—give rise to significant differences in their surfactant properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate surfactant for specific research and development needs.
Comparative Data of Surfactant Properties
The fundamental surfactant properties of sodium oleate and sodium stearate are summarized in the table below. These parameters are crucial in determining the behavior of these surfactants in aqueous solutions and their efficacy in various applications.
| Property | Sodium Oleate | Sodium Stearate |
| Chemical Formula | C₁₈H₃₃NaO₂ | C₁₈H₃₅NaO₂ |
| Molecular Weight | 304.44 g/mol | 306.47 g/mol |
| Critical Micelle Concentration (CMC) | ~0.33 - 0.91 g/L | ~0.29 g/L (0.00095 M)[1] |
| Surface Tension at CMC | ~43.1 mN/m (at 0.5 g/L)[2] | ~31-35 mN/m (in solution)[3] |
| Krafft Temperature | ~28 °C | ~71 °C |
| Hydrophilic-Lipophilic Balance (HLB) | ~12 | Not typically assigned a value due to high Krafft point |
Analysis of Surfactant Properties
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules self-assemble into micelles. Sodium oleate generally exhibits a slightly higher or comparable CMC to sodium stearate.[1][2] The cis-double bond in the oleate chain introduces a kink, which can slightly hinder the packing of molecules into micelles, sometimes resulting in a higher CMC compared to the linear, saturated stearate chain.
Surface Tension: Both surfactants are effective at reducing the surface tension of water. Sodium stearate solutions can achieve low surface tensions.[3] For sodium oleate, a surface tension of around 43.1 mN/m has been reported at a concentration near its CMC.[2] The efficiency of a surfactant in reducing surface tension is a key indicator of its performance in applications such as wetting and emulsification.
Krafft Temperature: The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC, allowing for micelle formation. This is a critical point of differentiation between the two. Sodium stearate has a significantly higher Krafft temperature (around 71°C) compared to sodium oleate (around 28°C). This means that sodium stearate has limited solubility and surfactant properties at or below room temperature, existing in a crystalline form. In contrast, sodium oleate is effective as a surfactant at and above room temperature.
Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the balance between the hydrophilic and lipophilic portions of a surfactant. Sodium oleate has an HLB value of approximately 12, making it a good oil-in-water emulsifier. Due to its high Krafft temperature and poor solubility at room temperature, an HLB value is not commonly assigned to sodium stearate for practical applications under these conditions.
Experimental Protocols
The determination of the surfactant properties listed above involves specific experimental methodologies. Below are detailed protocols for key experiments.
1. Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution as a function of concentration and identifying the point of abrupt change.
-
Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension ceases to decrease significantly with increasing concentration. The intersection of the two linear portions of the plot gives the CMC.
-
-
Conductivity Method (for ionic surfactants):
-
Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity against the surfactant concentration.
-
The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.
-
2. Determination of Krafft Temperature
The Krafft temperature is determined by observing the solubility of the surfactant as a function of temperature.
-
Prepare a surfactant solution at a concentration known to be above the CMC at elevated temperatures.
-
Cool the solution until the surfactant precipitates, making the solution turbid.
-
Slowly heat the solution while stirring and monitoring its appearance or by measuring a physical property like conductivity.
-
The Krafft temperature is the temperature at which the solution suddenly becomes clear, indicating a sharp increase in solubility as micelles form. This can also be identified by a sharp increase in conductivity with temperature.
3. Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is often calculated based on the molecular structure or determined experimentally.
-
Griffin's Method (for non-ionic surfactants): HLB = 20 * (Mh / M) Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
-
-
Experimental Emulsification Method:
-
Prepare a series of emulsions of a specific oil with a blend of two surfactants of known HLB values, varying the ratio of the two surfactants.
-
Observe the stability of the emulsions over time.
-
The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB for that oil. This can then be used to experimentally characterize an unknown surfactant by blending it with a known surfactant to emulsify a standard oil.
-
Visualizing Experimental Workflows
To illustrate the logical flow of comparing these surfactants, the following diagrams are provided.
Caption: Experimental workflow for comparing surfactant properties.
Caption: Signaling pathway for CMC determination methods.
Conclusion
The choice between sodium oleate and sodium stearate as a surfactant is highly dependent on the specific application and operating conditions. Sodium oleate is a versatile surfactant with good solubility and emulsifying properties at and above room temperature, making it suitable for a wide range of formulations. The primary limitation of sodium stearate is its high Krafft temperature, which restricts its use to applications where elevated temperatures are employed. However, its linear hydrocarbon chain can lead to different packing and interfacial properties compared to sodium oleate, which may be advantageous in specific high-temperature processes. This guide provides the foundational data and experimental context for researchers to make an informed decision based on the unique requirements of their work.
References
- 1. Determination of Critical MicelleDetermination of Critical Micelle Concentration (CMC) of Sodium Stearate and FESEM Study | Intellectual Inception: A Multidisciplinary Research Journal of Bhojpur Campus [nepjol.info]
- 2. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tegewa.de [tegewa.de]
A Researcher's Guide: Oleic Acid vs. Sodium Oleate for In Vitro Cell Studies
In the realm of in vitro cell culture, particularly in studies related to metabolism, cancer, and cardiovascular diseases, fatty acids are indispensable tools. Among the most frequently studied is oleic acid, a monounsaturated omega-9 fatty acid. Researchers, however, face a crucial choice in their experimental design: whether to use oleic acid in its free fatty acid form or as its more water-soluble salt, sodium oleate (B1233923). This guide provides an objective comparison of these two forms, supported by experimental data, to aid scientists in making an informed decision for their cell-based assays.
Physicochemical and Handling Properties
The primary distinction between oleic acid and sodium oleate lies in their solubility, which dictates their preparation for cell culture applications. Oleic acid is poorly soluble in aqueous media, necessitating the use of solvents and carriers.[1] Sodium oleate, as the sodium salt, is more readily soluble in water, though it is still commonly complexed with a carrier to enhance stability and delivery to cells.[2][3]
Table 1: Comparison of Physicochemical Properties
| Property | Oleic Acid | Sodium Oleate |
| Chemical Formula | C₁₈H₃₄O₂ | C₁₈H₃₃NaO₂ |
| Molecular Weight | 282.47 g/mol | 304.44 g/mol [4] |
| Form | Colorless, oily liquid | White to yellowish powder[4] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), DMSO[5] | Soluble in water and ethanol[4] |
| Preparation | Typically dissolved in ethanol or DMSO and complexed with Bovine Serum Albumin (BSA).[5][6] | Can be dissolved in water or 0.1 M NaOH and is typically complexed with BSA for stability and delivery.[2] |
Experimental Workflow: Preparation for Cell Culture
The preparation method is a critical step that can significantly impact experimental outcomes.[5] Due to its poor aqueous solubility, oleic acid must be complexed with a carrier protein like fatty-acid-free BSA. Sodium oleate is easier to dissolve initially but is also complexed with BSA to mimic physiological conditions and prevent micelle formation that could lead to cytotoxicity.
Caption: General workflow for preparing Oleic Acid and Sodium Oleate for cell culture.
Comparative Effects on Cell Viability and Proliferation
Both oleic acid and sodium oleate have been shown to exert dose-dependent and cell-type-specific effects on cell viability and proliferation. The term "oleate" is often used in literature to refer to the biologically active anion, regardless of whether the starting material was the acid or the salt.
At certain concentrations, oleic acid can inhibit the proliferation of various cancer cell lines.[7] For instance, it has demonstrated cytotoxic effects on A549 (lung carcinoma) and PC-3 (prostate cancer) cells with IC50 values of 20 nM and 15 nM, respectively.[8][9] However, in other contexts, such as in renal cell carcinoma, oleic acid has been shown to increase cell proliferation in a dose-dependent manner (0.05 to 0.2 mmol/L).[10] Similarly, in some breast cancer cell lines, oleate stimulates proliferation.[11][12]
Sodium oleate has been reported to inhibit the growth and survival of low metastatic carcinoma cells, such as SGC7901 (gastric) and MCF-7 (breast) cell lines.[13][14] Studies comparing oleate to saturated fatty acids consistently show that the monounsaturated oleate is less cytotoxic.[15][16]
Table 2: Summary of Effects on Cancer Cell Lines
| Compound | Cell Line | Concentration | Effect | Reference |
| Oleic Acid | A549 (Lung) | IC50: 20 nM | Cytotoxic | [8][9] |
| Oleic Acid | PC-3 (Prostate) | IC50: 15 nM | Cytotoxic | [8][9] |
| Oleic Acid | Hep3B & Huh7.5 (Liver) | 300 µM | Reduced viability, increased cell death | [17] |
| Oleic Acid | 786-O (Renal) | 0.05 - 0.2 mmol/L | Increased proliferation, delayed apoptosis | [10] |
| Oleic Acid | Endometrial Cancer Cells | Various | Inhibited proliferation, induced apoptosis | [18] |
| Oleic Acid | MDA-MB-231 (Breast) | Various | Stimulated proliferation | [11] |
| Sodium Oleate | MCF-7 (Breast) | Various | Inhibits growth | [13][14] |
| Sodium Oleate | 4T1 (TNBC) | IC50 values reported | Cytotoxic (when delivered via liposomes) | [19] |
| Sodium Oleate | HepG2 (Liver) | 250 - 500 µM | Decreased cell viability (less than palmitate) | [15] |
Cellular Uptake Mechanisms
Long-chain fatty acids like oleate are taken up by cells through both passive diffusion and protein-mediated transport.[20] Key proteins involved in this facilitated transport include FAT/CD36.[21] Studies using sulfo-N-succinimidyl oleate (SSO), a specific inhibitor of FAT/CD36, have shown that this protein plays a significant role in oleic acid uptake in adipocytes, a process that is dependent on plasma membrane lipid rafts.[22][23] While both forms ultimately deliver the oleate anion to the cell, the efficiency of uptake can be influenced by the preparation method and the presence of carrier proteins like albumin.
Impact on Cellular Signaling Pathways
Oleate is not just a nutrient but also a signaling molecule that can modulate numerous intracellular pathways involved in cell growth, survival, and metastasis.
GPR40-Mediated Proliferation
In breast cancer cells, oleate can act as a ligand for the G protein-coupled receptor GPR40. This interaction triggers a signaling cascade involving PLC, Src, MEK1/2, and PI3K/Akt, ultimately promoting cell proliferation.[11][24]
Caption: Oleate-induced proliferative signaling via the GPR40 receptor.
PTEN/AKT/mTOR Pathway in Endometrial Cancer
In endometrial cancer, oleic acid has been shown to exhibit anti-tumor effects by increasing the expression of the tumor suppressor PTEN. This leads to the inhibition of the pro-survival AKT/mTOR pathway, resulting in decreased cell proliferation and invasion.[18]
Caption: Oleic acid inhibits endometrial cancer growth via the PTEN/AKT/mTOR pathway.
TGF-β/Smad3 Pathway in Ovarian Cancer
In ovarian cancer cells, oleic acid can promote progression by activating the TGF-β signaling pathway. It increases the level of Smad2 and promotes the phosphorylation of Smad3, key mediators that drive processes like epithelial-to-mesenchymal transition (EMT) and metastasis.[25]
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Remove the old medium and replace it with a medium containing various concentrations of BSA-conjugated oleic acid or sodium oleate. Include a vehicle control (medium with BSA only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Lipid Accumulation Assessment (Oil Red O Staining)
This method is used to visualize and quantify neutral lipid droplets within cells.
-
Cell Culture: Grow and treat cells with oleic acid or sodium oleate on glass coverslips in a culture plate.
-
Washing: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.
-
Rinsing: Wash the cells again with PBS and then rinse with 60% isopropanol (B130326).
-
Staining: Remove the isopropanol and incubate the cells with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes.[2]
-
Washing: Wash the cells multiple times with distilled water to remove excess stain.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin (B73222) for 1 minute and wash.
-
Visualization: Mount the coverslips onto microscope slides and visualize using a light microscope. Lipid droplets will appear as red-orange globules.
Conclusion and Recommendations
The choice between oleic acid and sodium oleate for in vitro studies hinges primarily on handling and solubility.
-
Sodium Oleate is generally recommended for researchers seeking a more straightforward preparation protocol due to its higher initial solubility in aqueous solutions.[3] It is an excellent choice for most standard cell culture applications where the goal is to study the effects of the oleate anion.
-
Oleic Acid may be preferred in specific contexts, such as studies focusing on the cellular transport of the protonated free fatty acid or when using a non-aqueous delivery system. However, its preparation requires more careful handling to ensure complete solubilization and complexation with a carrier protein.[5]
Regardless of the form chosen, it is crucial to recognize that the biological effects are attributed to the oleate anion. Therefore, consistent and clearly reported preparation methods, including the final concentration and the molar ratio of fatty acid to BSA, are paramount for the reproducibility and comparability of experimental results.[26] For most researchers, the convenience and reliability of preparing sodium oleate make it the more practical choice for investigating the multifaceted roles of this key fatty acid in cell biology.
References
- 1. Oleic Acid in Cell Culture [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. nanotrun.com [nanotrun.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oleate promotes the proliferation of breast cancer cells via the G protein-coupled receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 18. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium oleate functionalized simvastatin liposomes: boosting endosomal escape and anticancer efficacy in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Time for a détente in the war on the mechanism of cellular fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 23. molbiolcell.org [molbiolcell.org]
- 24. researchgate.net [researchgate.net]
- 25. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validating experimental results obtained using Sodium Oleate as a reagent
Sodium Oleate (B1233923), the sodium salt of oleic acid, is a widely utilized reagent in various scientific and industrial research applications. Its properties as an anionic surfactant and its role as an unsaturated fatty acid make it a valuable tool in fields ranging from mineral processing to drug delivery and cell biology. This guide provides an objective comparison of Sodium Oleate's performance with alternative reagents, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their experimental design and validation.
Comparative Performance Data
The efficacy of Sodium Oleate is often compared against other fatty acids or surfactants, depending on the application. The following tables summarize quantitative data from various experimental contexts.
Table 1: Comparison of Sodium Oleate and Sodium Palmitate on Cell Viability in HepG2 Cells
| Concentration | Treatment Duration | Sodium Oleate (% Cell Viability) | Sodium Palmitate (% Cell Viability) |
| 250 µM | 24 hours | >80% | ~63%[1] |
| 500 µM | 8 hours | No significant effect | ~63%[1] |
| 500 µM | 24 hours | Decreased, but higher than palmitate | Significantly decreased |
Data synthesized from a study on dose- and time-dependent effects of oleate and palmitate on HepG2 cells.[1]
Table 2: Flotation Recovery of Hemimorphite Using Different Collectors
| Collector | pH Range | Optimal Concentration | Maximum Recovery (%) |
| Sodium Oleate | 9-10 | Varies by condition | Good floatability observed[2] |
| Other Fatty Acids | Varies | Varies | Data for direct comparison not available in the provided search results. |
Sodium Oleate is an effective collector for the direct flotation of hemimorphite, primarily through chemisorption at an alkaline pH.[2]
Table 3: Physicochemical Properties of Sodium Oleate and Related Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Critical Micelle Concentration (CMC) |
| Sodium Oleate | 304.44[3] | 232-235[3] | 0.33 g/L[4] |
| Oleic Acid | 282.47[3] | 13-14[3] | - |
| Sodium Hydroxide (B78521) | 40.00[3] | 318[3] | - |
These properties are crucial for applications in synthesis and formulation.[3]
Experimental Protocols
Detailed methodologies are critical for replicating and validating experimental findings. Below are protocols for key experiments involving Sodium Oleate.
Protocol 1: Assessing Cell Viability after Fatty Acid Treatment
This protocol is adapted from a study comparing the effects of Sodium Oleate and Sodium Palmitate on HepG2 cells.[1]
-
Cell Culture: Plate HepG2 cells at a density of 5 x 10⁴ cells/cm².
-
Reagent Preparation: Prepare stock solutions of Sodium Oleate and Sodium Palmitate conjugated with bovine serum albumin (BSA).
-
Treatment: Culture cells for 8, 24, or 48 hours in a medium containing various concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) of either Sodium Oleate or Sodium Palmitate. A BSA-only medium should be used as a control.
-
Cell Viability Assay: Use a standard method such as the MTT assay to determine cell viability.
-
Data Analysis: Express cell viability as a percentage relative to the BSA control. Perform statistical analysis (e.g., ANOVA) to determine significance.
Protocol 2: Micro-Flotation Test for Mineral Separation
This protocol is used to determine the optimal concentration of Sodium Oleate as a collector in mineral flotation.[5]
-
Sample Preparation: Grind a pure mineral sample to a specific particle size (e.g., 45-74 µm).
-
Pulp Preparation: Prepare a mineral pulp of a specific solids concentration in a flotation cell.
-
pH Adjustment: Measure and adjust the pH of the pulp to the desired value using HCl or NaOH solutions.
-
Collector Addition: Add the desired concentration of Sodium Oleate solution to the pulp and condition for a set time.
-
Flotation: Introduce air to generate froth. Collect the froth product (concentrate) and the remaining pulp (tailings).
-
Analysis: Filter, dry, and weigh both the concentrate and tailings to calculate the mineral recovery.
-
Optimization: Repeat the process with a range of Sodium Oleate concentrations to determine the optimal dosage for maximum recovery.[2][5]
Protocol 3: Synthesis of Sodium Oleate via Saponification
This is a common laboratory method for preparing Sodium Oleate.[3]
-
Reactant Preparation: Dissolve 0.71 g (17.6 mmol) of sodium hydroxide in 50 mL of 70% ethanol (B145695) in a round-bottom flask.
-
Reaction: Add 5.56 mL (17.6 mmol) of oleic acid to the sodium hydroxide solution.
-
Stirring: Stir the reaction mixture overnight at room temperature using a magnetic stirrer.
-
Solvent Removal: Remove the ethanol using a rotary evaporator to yield crude Sodium Oleate.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified Sodium Oleate crystals in a vacuum oven.[3]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can enhance understanding. The following diagrams were created using Graphviz (DOT language).
References
- 1. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Quality Control and Purity Analysis of Sodium Oleate for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, ensuring the stringent quality and purity of excipients like sodium oleate (B1233923) is fundamental to the safety and efficacy of pharmaceutical formulations.[1][2] Sodium oleate, the sodium salt of oleic acid, is a versatile anionic surfactant employed as a solubilizing agent, emulsifier, and stabilizer in various drug delivery systems, including oral and parenteral formulations.[2][3][4] This guide provides a comprehensive comparison of analytical methodologies for the quality control of pharmaceutical-grade sodium oleate, supported by experimental data and detailed protocols.
Pharmacopeial Standards and Grades
Pharmaceutical-grade sodium oleate must comply with the standards set forth by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[2][5][6] The USP-NF monograph, for instance, proposes two types of sodium oleate based on oleic acid content: Sodium Oleate 60 and Sodium Oleate 95.[7] Sourcing from manufacturers who provide a Certificate of Analysis (CoA) detailing purity, impurity profiles, and adherence to these regulatory guidelines is crucial.[2]
Comparative Analysis of Analytical Methods
The selection of an analytical technique for sodium oleate purity assessment is a balance of factors including accuracy, precision, specificity, and the specific information required, such as a simple purity assay versus a detailed impurity profile.[1] The most common methods employed are potentiometric titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the total sodium content by titrating with a standardized acid.[1][7] | Separates sodium oleate from non-volatile impurities based on differential partitioning between a mobile and stationary phase.[1] | Separates and identifies volatile components and fatty acid composition after derivatization.[1] |
| Primary Use | Assay of total sodium oleate content (purity).[1][7] | Quantification of sodium oleate and detection of non-volatile impurities.[1] | Identification and quantification of volatile impurities and related fatty acids.[1] |
| Accuracy | High, as recognized by the USP-NF for assay determination.[1][7] | High, with proper calibration standards.[1] | High, with appropriate internal standards.[1] |
| Precision | Excellent, particularly with modern autotitrators.[1] | High, with reproducible injection volumes and stable chromatographic conditions. | High, with consistent derivatization and injection. |
| Specificity | Lower, as it assays the total base content and may not distinguish between different fatty acid salts.[1] | Higher, capable of separating oleic acid from other fatty acids and impurities.[1] | Very high, provides structural information for definitive impurity identification.[1] |
| Sample Prep. | Simple dissolution in a suitable solvent.[1] | Dissolution in the mobile phase, may require filtration.[1] | Derivatization to a volatile form (e.g., methyl ester) is typically required.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are crucial for reproducible results.
This method determines the purity of sodium oleate by quantifying its sodium content.[1][7]
-
Apparatus : Autotitrator with a potentiometric electrode, burette, analytical balance, magnetic stirrer.[1]
-
Reagents : Glacial acetic acid, 0.1 N perchloric acid in glacial acetic acid (standardized).[1]
-
Procedure :
-
Accurately weigh approximately 300 mg of the sodium oleate sample into a beaker.[1]
-
Dissolve the sample in 50 mL of glacial acetic acid, gently warming if necessary.[1]
-
Cool the solution to room temperature and immerse the electrode.[1]
-
Titrate with standardized 0.1 N perchloric acid, recording the volume at the equivalence point.[1]
-
Perform a blank titration and subtract this volume from the sample titration volume.[1]
-
Calculate the purity based on the volume of perchloric acid consumed.[1]
-
HPLC is utilized for the separation and quantification of sodium oleate and potential non-volatile impurities.[1]
-
Apparatus : HPLC system with a UV or Evaporative Light Scattering Detector (ELSD), C18 reverse-phase column.[8]
-
Mobile Phase : A gradient of acetonitrile (B52724) and water with a suitable acid (e.g., phosphoric acid for UV, formic acid for MS).[8]
-
Typical Conditions :
-
Procedure :
-
Prepare a stock solution of a sodium oleate reference standard and a series of dilutions for a calibration curve.[1]
-
Prepare the sample solution by dissolving a known amount of sodium oleate in the mobile phase.[1]
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the oleate peak based on retention time and quantify by comparing the peak area to the calibration curve.[1]
-
GC-MS is a powerful technique for identifying and quantifying the fatty acid profile, including impurities of other fatty acids.[1]
-
Apparatus : Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary GC column suitable for Fatty Acid Methyl Ester (FAME) analysis.[1]
-
Procedure :
-
Derivatization (Methyl Esterification) :
-
Accurately weigh about 25 mg of the sodium oleate sample.[1]
-
Add an internal standard and 2 mL of 14% BF3-methanol solution.[1]
-
Heat at 60°C for 30 minutes.[1]
-
After cooling, add 1 mL of heptane (B126788) and 1 mL of saturated sodium chloride solution.[1]
-
The upper heptane layer containing the FAMEs is collected for analysis.[1]
-
-
GC-MS Analysis :
-
Data Analysis :
-
Identify the methyl oleate peak based on its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra to a spectral library.[1]
-
-
Alternatives to Sodium Oleate
While sodium oleate is a widely used excipient, alternatives exist, with potassium oleate being a common substitute. The choice between them often depends on the desired physical properties of the final formulation.[3]
| Property | Sodium Oleate | Potassium Oleate |
| Solubility in Water | Less soluble, especially at lower temperatures.[3] | Generally more soluble in water.[3] |
| Typical Application | Primary component of firm bar soaps.[3] | Preferred for liquid soaps, cleansers, and body washes due to higher solubility.[3] |
| Manufacturing Impact | May require heating for dissolution. | Can facilitate cold-process manufacturing, which is beneficial for temperature-sensitive active ingredients.[3] |
| Foaming Properties | Produces foam. | Often cited for producing a rich and stable lather.[3] |
Other alternatives include sugar-based surfactants like lactose (B1674315) oleate, which are gaining interest due to their biocompatibility and biodegradability.[9]
Mandatory Visualizations
Caption: Workflow for the analytical testing of Sodium Oleate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. Oleic Acid / Sodium Oleate BP EP USP Pharma Grade Supplier China | High Purity Pharmaceutical Ingredients | COA & MSDS | Reliable Manufacturer [jeiferpharm.com]
- 6. nedstar.com [nedstar.com]
- 7. Sodium Oleate [doi.usp.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Emulsifiers for Oil-in-Water Emulsions
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in the formulation of stable and effective oil-in-water (O/W) emulsions. While sodium oleate (B1233923) has traditionally been used, a variety of alternative emulsifiers offer unique advantages in terms of stability, biocompatibility, and performance. This guide provides an objective comparison of several alternatives to sodium oleate, supported by experimental data and detailed protocols.
Introduction to Emulsifiers and Emulsion Stability
An emulsion is a thermodynamically unstable system consisting of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets to prevent coalescence and maintain emulsion stability. The effectiveness of an emulsifier is determined by its ability to create a stable emulsion with a desired droplet size and to prevent destabilization phenomena such as creaming, flocculation, and coalescence over time.
Sodium oleate is an anionic surfactant that stabilizes emulsions through electrostatic repulsion. However, its sensitivity to pH and electrolytes can be a limitation. This guide explores the performance of alternative emulsifiers, including phospholipids, non-ionic surfactants, and proteins, which offer different stabilization mechanisms.
Performance Comparison of Emulsifiers
The following tables summarize the performance of various emulsifiers in creating stable oil-in-water emulsions. It is important to note that direct comparative studies under identical conditions are limited. The data presented is a synthesis from various sources and should be interpreted as representative performance.
Table 1: Comparison of Emulsifier Performance in Oil-in-Water Emulsions
| Emulsifier Type | Example | Stabilization Mechanism | Typical Mean Droplet Size (nm) | Typical Zeta Potential (mV) | Key Advantages | Key Disadvantages |
| Anionic Surfactant | Sodium Oleate | Electrostatic Repulsion | 150 - 300 | -30 to -60 | Cost-effective, strong emulsifying power. | Sensitive to pH and high electrolyte concentrations. |
| Phospholipid | Soy Lecithin (B1663433) | Electrostatic & Steric Repulsion | 200 - 500 | -20 to -40 | Biocompatible, natural source.[1] | Can be prone to oxidation, less effective at high oil concentrations. |
| Non-ionic Surfactant | Polysorbate 60 | Steric Hindrance | 100 - 250 | 0 to -20 | Stable over a wide pH and electrolyte range, produces fine emulsions.[1] | Potential for PEG-related impurities. |
| Protein (Plant-based) | Pea Protein Isolate | Electrostatic & Steric Repulsion | 200 - 600 | -20 to -35 | Natural, nutritional benefits, good biocompatibility.[2][3] | Can be sensitive to pH and heat, potential for allergenicity.[4] |
| Protein (Animal-based) | Whey Protein Isolate | Electrostatic & Steric Repulsion | 150 - 400 | -15 to -30 | Excellent emulsifying and stabilizing properties, nutritional value.[5] | Potential for allergenicity, cost. |
| Natural Non-ionic | OliveM 1000 | Steric Hindrance, Liquid Crystal Formation | 300 - 800 | 0 to -15 | Natural origin, good skin feel, moisturizing properties.[6][7] | Can create larger droplet sizes compared to synthetic surfactants. |
Table 2: Illustrative Emulsion Stability Data (24-hour study)
This table provides a representative comparison based on a study of oil-in-water emulsions stabilized with different surfactant types.[3]
| Emulsifier (1% w/v) | Creaming Index (%) after 24h | Mean Particle Size (nm) at 0h | Mean Particle Size (nm) after 24h | Zeta Potential (mV) at 0h |
| Sodium Dodecyl Sulfate (Anionic) | ~15 | ~180 | ~220 | ~ -50 |
| Soy Lecithin (Phospholipid) | < 5 | ~250 | ~260 | ~ -35 |
| Polysorbate 60 (Non-ionic) | < 2 | ~150 | ~155 | ~ -10 |
Note: Sodium Dodecyl Sulfate (SDS) is used here as a representative anionic surfactant, similar in function to sodium oleate.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of emulsifier performance.
Emulsion Preparation
Objective: To prepare oil-in-water emulsions with different emulsifiers under controlled conditions.
Materials:
-
Oil Phase (e.g., medium-chain triglycerides, soybean oil)
-
Aqueous Phase (deionized water)
-
Emulsifiers (Sodium Oleate, Soy Lecithin, Polysorbate 60, Pea Protein Isolate, etc.)
Procedure:
-
Aqueous Phase Preparation: Dissolve the desired concentration of the emulsifier in the aqueous phase. For some emulsifiers, heating may be required to ensure complete dissolution.
-
Oil Phase Preparation: Prepare the oil phase separately.
-
Heating: Heat both the oil and aqueous phases to a specified temperature (e.g., 70°C).
-
Emulsification: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm for 5-10 minutes) using a high-shear mixer.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Droplet Size and Zeta Potential Analysis
Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsions.
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
Procedure:
-
Sample Preparation: Dilute the emulsion with the continuous phase (deionized water for O/W emulsions) to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
For droplet size and PDI, the sample is placed in a cuvette and analyzed by DLS.
-
For zeta potential, the diluted sample is placed in a specialized electrode cell, and an electric field is applied.
-
-
Data Analysis: The instrument software calculates the mean droplet size, PDI, and zeta potential. Measurements should be performed in triplicate.
Accelerated Stability Testing: Centrifugation
Objective: To assess the short-term stability of the emulsions against creaming.
Procedure:
-
Place a known volume of the emulsion into a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, measure the height of the separated cream layer.
-
Data Analysis: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
A lower creaming index indicates better stability.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of emulsion stabilization and a typical experimental workflow for comparing emulsifiers.
Caption: Mechanisms of emulsion stabilization.
Caption: Experimental workflow for comparing emulsifiers.
Conclusion
The selection of an emulsifier for oil-in-water emulsions requires careful consideration of the desired product characteristics and the specific application. While sodium oleate is a potent and cost-effective emulsifier, its sensitivity to environmental conditions can be a drawback.
-
Phospholipids like soy lecithin offer excellent biocompatibility, making them suitable for pharmaceutical and food applications.[1]
-
Non-ionic surfactants such as Polysorbate 60 provide robust stability across a wide range of pH and electrolyte concentrations, often resulting in finer emulsions.[1]
-
Protein-based emulsifiers , including whey and pea proteins, are natural alternatives that can also provide nutritional benefits.[2][5]
-
Natural non-ionic emulsifiers like OliveM 1000 are gaining popularity in cosmetic formulations due to their favorable skin feel and moisturizing properties.[6][7]
By utilizing the experimental protocols outlined in this guide, researchers can systematically evaluate and compare the performance of these alternative emulsifiers to select the optimal candidate for their specific formulation needs.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. itjfs.com [itjfs.com]
- 4. scispace.com [scispace.com]
- 5. Stabilization of Olive Oil in Water Emulsion with Dairy Ingredients by Pulsed and Continuous High Intensity Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenncorp.com [glenncorp.com]
- 7. hallstarbeauty.com [hallstarbeauty.com]
A Comparative Analysis of Sodium Oleate and Potassium Oleate in Liquid Formulations
In the development of liquid formulations for pharmaceuticals and cosmetics, the choice of excipients is critical to achieving the desired product performance, stability, and efficacy. Among the anionic surfactants frequently employed, sodium oleate (B1233923) and potassium oleate, the alkali metal salts of oleic acid, are prominent for their emulsifying, cleansing, and viscosity-modifying properties.[1] While chemically similar, the subtle difference in their cation—sodium (Na⁺) versus potassium (K⁺)—results in significant variations in their physicochemical properties, impacting their suitability for different applications. This guide provides a data-supported comparative study to assist researchers, scientists, and drug development professionals in selecting the optimal oleate salt for their liquid formulations.
Physicochemical Properties: A Tale of Two Cations
The primary distinction between sodium oleate and potassium oleate lies in their physical characteristics, most notably their solubility in aqueous solutions. This difference is a crucial factor in the formulation of liquid products.
Table 1: Comparison of Physicochemical Properties
| Property | Sodium Oleate | Potassium Oleate | Source(s) |
| CAS Number | 143-19-1 | 143-18-0 | [1] |
| Molecular Formula | C₁₈H₃₃NaO₂ | C₁₈H₃₃KO₂ | [1] |
| Molecular Weight | 304.44 g/mol | 320.55 g/mol | [1] |
| Appearance | White to yellowish powder or lumps.[1] | Yellowish or brownish soft mass or liquid.[1] | [1] |
| Solubility in Water | Soluble, but less so at room temperature; requires elevated temperatures for concentrated solutions.[1][2] | Freely soluble, even at lower temperatures, forming clear solutions.[1][2][3][4] | [1][2][3][4] |
| Melting Point | 232-235 °C | 235-240 °C | [5][6] |
Potassium oleate's higher solubility makes it a preferred choice for liquid soaps, facial cleansers, and body washes, as it facilitates the creation of clear and stable solutions at room temperature.[1][3][4] Conversely, sodium oleate's lower solubility at ambient temperatures makes it a primary component in solid bar soaps.[1]
Surfactant Performance in Liquid Formulations
Both sodium and potassium oleate are effective surfactants that reduce the surface tension of water, enabling the mixing of oil and water phases to form stable emulsions.[1] However, their performance characteristics can differ.
Table 2: Surfactant Performance Metrics
| Parameter | Sodium Oleate | Potassium Oleate | Source(s) |
| Critical Micelle Concentration (CMC) | ~0.0004 - 0.0006 mol/dm³ | Data not readily available in comparable units. | [1] |
| Emulsifying Properties | Effective emulsifier.[1][7] | Effective emulsifier, often used in liquid soaps and facial cleansers.[6][8] | [1][6][7][8] |
| Foaming Properties | Foams, but the quality and stability can differ from potassium oleate.[1] | Known to produce a rich and stable lather.[1][6][8] | [1][6][8] |
| Skin Irritation Potential | Generally considered mild, but can be irritating at high concentrations.[1] | Considered mild. | [1][9] |
Potassium oleate is often noted for its ability to produce a more abundant and stable lather, making it a desirable ingredient in foaming cleansers and shampoos.[1][6][8] While sodium oleate also functions as a foaming agent, the characteristics of the foam may vary.[1]
Pharmaceutical Applications: Enhancing Drug Delivery
In the pharmaceutical industry, particularly in topical and transdermal drug delivery systems, oleates are recognized for their role as penetration enhancers.[1][7] They are thought to fluidize the lipid bilayers of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients (APIs).[1]
Sodium oleate has been shown to be an effective enhancer for various drugs and is utilized in lipid-based drug delivery systems like nanoemulsions and liposomes to improve the solubility and bioavailability of poorly soluble APIs.[1][7][10] While potassium oleate is also used in topical pharmaceutical formulations, direct comparative studies on its penetration enhancement efficacy versus the sodium salt are limited in publicly available literature.[1]
Experimental Protocols
To aid in the empirical evaluation of these surfactants for specific formulations, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The CMC is a fundamental characteristic of a surfactant. This protocol outlines its determination using the surface tension method.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility of Sodium and Potassium Soaps - 博客 | 文学城 [blog.wenxuecity.com]
- 3. Potassium Oleate Supplier | Industrial Grade for Liquid Soap [kosnature.com]
- 4. Potassium Oleate Supplier | Industrial Grade for Liquid Soap [kosnature.com]
- 5. SODIUM OLEATE - Ataman Kimya [atamanchemicals.com]
- 6. POTASSIUM OLEATE - Ataman Kimya [atamanchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. POTASSIUM OLEATE - Ataman Kimya [atamanchemicals.com]
- 9. ewg.org [ewg.org]
- 10. nbinno.com [nbinno.com]
A Comparative Guide to the Micellar Properties of Sodium Oleate in Aqueous Solutions
For researchers, scientists, and drug development professionals, understanding the behavior of surfactants in aqueous solutions is paramount for a multitude of applications, from drug delivery systems to formulation science. This guide provides a detailed characterization and analysis of sodium oleate (B1233923) micelles, with a comparative assessment against two other commonly used surfactants: the anionic sodium dodecyl sulfate (B86663) (SDS) and the cationic cetyltrimethylammonium bromide (CTAB).
Sodium oleate, the sodium salt of oleic acid, is an anionic surfactant that has garnered significant interest due to its biocompatibility and formation from renewable resources.[1] Its self-assembly into micelles above a certain concentration, known as the critical micelle concentration (CMC), allows for the encapsulation of hydrophobic molecules, thereby enhancing their solubility in aqueous environments. The specific characteristics of these micelles, including their size, shape, and the number of constituent surfactant molecules (aggregation number), are critical parameters that dictate their performance.
This guide presents a summary of the key physicochemical properties of sodium oleate, SDS, and CTAB micelles, supported by detailed experimental protocols for their determination.
Comparative Analysis of Micellar Properties
The selection of a surfactant for a specific application often depends on its micellar properties under relevant conditions such as temperature and pH. The following table summarizes the key characteristics of sodium oleate, SDS, and CTAB micelles in aqueous solutions.
| Property | Sodium Oleate | Sodium Dodecyl Sulfate (SDS) | Cetyltrimethylammonium Bromide (CTAB) |
| Chemical Structure | CH₃(CH₂)₇CH=CH(CH₂)₇COONa | CH₃(CH₂)₁₁OSO₃Na | [CH₃(CH₂)₁₅N(CH₃)₃]Br |
| Critical Micelle Concentration (CMC) | ~0.4 - 3.0 mM (highly dependent on pH and temperature) | ~8.2 mM (in water at 25°C)[2] | ~0.9 - 1.0 mM (at 25-30°C)[3][4] |
| Micelle Size (Hydrodynamic Diameter) | Highly variable, can form aggregates from a few nanometers to hundreds of nanometers depending on conditions.[3] A peak around 2.55 nm has been observed.[5] | ~3.8 - 6.0 nm[6] | ~3 nm (radius)[4] |
| Aggregation Number (Nagg) | Not consistently reported; described as having lower aggregation ability compared to some other surfactants.[7] The value is highly dependent on pH and ionic strength. | ~62 (at CMC in water at 25°C)[2] | ~75 - 120 (at 30°C)[4] |
| Micelle Shape | Variable: can form ellipsoidal micelles, and can transition to vesicles or lamellar structures depending on pH and the presence of oleic acid.[2][8] | Generally spherical or slightly oblate ellipsoidal.[9] | Spherical, can transition to rod-like or worm-like micelles with changes in concentration or addition of salts.[10] |
| Effect of pH | CMC and micelle structure are highly sensitive to pH.[10] | Relatively stable over a wide pH range. | Generally stable, but can be affected by very high or low pH. |
| Effect of Temperature | CMC can be influenced by temperature. | CMC shows a slight U-shaped dependence on temperature. | CMC shows a U-shaped dependence on temperature with a minimum around 25-30°C.[11] |
Experimental Protocols
Accurate characterization of micellar properties is essential for their effective application. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant and can be determined by observing the abrupt change in a physicochemical property of the surfactant solution as a function of its concentration.
a) Surface Tensiometry:
-
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution.
-
Methodology:
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.
-
Create a series of dilutions from the stock solution.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear regions of the plot.[1]
-
b) Conductivity Measurement:
-
Principle: This method is suitable for ionic surfactants. The conductivity of the solution increases with surfactant concentration. The rate of increase changes at the CMC because micelles have lower mobility than individual ions.
-
Methodology:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter.
-
Plot the specific conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.
-
Determination of Micelle Size
Dynamic Light Scattering (DLS) is a widely used technique for measuring the size of particles in a solution.
-
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation.
-
Methodology:
-
Prepare a surfactant solution at a concentration above the CMC. It is crucial to filter the solution to remove any dust or large aggregates.
-
Place the sample in a suitable cuvette and insert it into the DLS instrument.
-
The instrument's laser illuminates the sample, and a detector measures the scattered light at a specific angle (e.g., 173° for backscatter detection).
-
The correlation function of the scattered light intensity is analyzed to determine the diffusion coefficient and subsequently the hydrodynamic size distribution of the micelles.[7]
-
It is important to use the correct viscosity and refractive index of the solvent for accurate size determination.[12]
-
Determination of Aggregation Number (Nagg)
Fluorescence quenching is a powerful technique to determine the average number of surfactant molecules in a micelle.
-
Principle: This method involves a fluorescent probe that is solubilized within the micelles and a quencher that also partitions into the micelles. The quenching of the probe's fluorescence depends on the distribution of the quencher among the micelles, which is governed by Poisson statistics. By measuring the decrease in fluorescence intensity as a function of quencher concentration, the micelle concentration and subsequently the aggregation number can be calculated.
-
Methodology:
-
Prepare a series of surfactant solutions above the CMC containing a constant concentration of a fluorescent probe (e.g., pyrene).
-
To each solution, add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Measure the steady-state fluorescence intensity of the probe in each sample.
-
The aggregation number (Nagg) is determined by fitting the fluorescence quenching data to the following equation: ln(I₀/I) = [Q] / ([S] - CMC) * Nagg, where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, [Q] is the quencher concentration, and [S] is the total surfactant concentration.
-
Determination of Micelle Shape
Small-Angle Neutron Scattering (SANS) is a technique that provides information about the size, shape, and internal structure of micelles.
-
Principle: SANS involves scattering a beam of neutrons off the sample. The resulting scattering pattern is dependent on the contrast in the neutron scattering length density between the micelles and the solvent. By analyzing the scattering data, one can deduce the shape and dimensions of the micelles.
-
Methodology:
-
Prepare surfactant solutions in a deuterated solvent (e.g., D₂O) to enhance the contrast between the hydrogen-rich surfactant molecules and the solvent.
-
The sample is placed in the neutron beam, and the scattered neutrons are detected at various angles.
-
The scattering data (intensity versus scattering vector, q) is then fitted to mathematical models that describe different micellar shapes (e.g., spherical, ellipsoidal, cylindrical).
-
The fitting process yields parameters such as the radius (for spherical micelles) or the semi-axes lengths (for ellipsoidal micelles).[9]
-
Visualizing Micellar Behavior
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for micelle characterization and the fundamental relationship between surfactant concentration and micelle formation.
Caption: Experimental workflow for the characterization of surfactant micelles.
Caption: Relationship between surfactant concentration and micelle formation.
References
- 1. research.wur.nl [research.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. On the surface properties of oleate micelles and oleic acid/oleate vesicles studied by spin labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
A Comparative Performance Evaluation of Sodium Oleate from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
Sodium oleate (B1233923), the sodium salt of oleic acid, is a versatile anionic surfactant and emulsifier with broad applications in research and pharmaceutical development.[1][2] Its utility spans from serving as a key component in cell culture media to its use as an excipient in drug delivery systems to enhance the solubility and bioavailability of active pharmaceutical ingredients.[3][4] Given its integral role, the purity and consistency of sodium oleate are paramount. However, performance can vary between commercial suppliers due to differences in manufacturing processes and quality control.
This guide provides a comparative overview of sodium oleate from various suppliers based on publicly available data. It also includes standardized experimental protocols for in-house evaluation of critical quality attributes.
Comparative Analysis of Supplier Specifications
The following table summarizes the specifications of sodium oleate from several major chemical suppliers. It is important to note that lot-to-lot variability is an inherent challenge, and the data presented here are based on typical values or ranges provided by the suppliers.[5] Researchers should always refer to the certificate of analysis for specific lot information.
| Parameter | Sigma-Aldrich | TCI America | Chem-Impex | Thermo Scientific | Oxford Fine Chem | Ottokemi |
| Purity/Assay | ≥99%[6], ≥82% (fatty acids) | >97.0%[7] | ≥95% (titration)[3] | 65-90% (oleic C18)[8] | Min. 99.0%[9] | - |
| Appearance | Powder[6] | White to Light yellow powder to crystal[7] | White to pale yellow powder[3] | White to light yellow powder[8] | - | Off white to beige powder[10] |
| Melting Point | 232-235 °C[6] | - | 205 °C[3] | - | - | 232-235 °C[10] |
| Free Alkali | ≤0.5% (as NaOH) | - | - | - | - | - |
| Solubility | Soluble in methanol (B129727) (50 mg/ml) and water (~100 mg/ml)[11] | - | - | - | - | Soluble in alcohol and water[12] |
| Storage Temp. | -20°C[6] | - | ≤ -10 °C[3] | - | - | - |
Experimental Protocols for Performance Evaluation
To ensure the quality and consistency of sodium oleate for experimental use, a series of analytical and functional tests are recommended.
Purity Assessment
Purity is a critical parameter that can influence experimental outcomes. Several methods can be employed for its determination.[13]
1. Titration for Total Alkalinity and Free Fatty Acid Content
-
Principle: An acid-base titration can quantify the total alkali content, which is then used to calculate the purity of sodium oleate. A separate titration can determine the amount of unreacted (free) oleic acid.
-
Protocol:
-
Accurately weigh approximately 5 g of sodium oleate and dissolve it in 100 mL of neutralized ethanol (B145695).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with standardized 0.5 N hydrochloric acid until the pink color disappears.
-
The volume of HCl consumed is used to calculate the total alkalinity.
-
To determine free fatty acids, dissolve a known weight of the sample in neutralized ethanol and titrate with standardized 0.1 N sodium hydroxide.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates sodium oleate from non-volatile impurities, allowing for quantification.[13]
-
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 205 nm.[13]
-
Sample Preparation: Dissolve a known amount of sodium oleate in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Compare the peak area of the sample to a standard curve prepared from a certified reference standard.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile
-
Principle: GC-MS is used to identify and quantify the fatty acid composition, including the presence of other fatty acid salts.[13] The sodium oleate is first converted to its volatile fatty acid methyl ester (FAME).[13]
-
Protocol:
-
Derivatization: Convert the sodium oleate sample to its FAME derivative using a suitable agent like boron trifluoride in methanol.
-
GC Column: A capillary column suitable for FAME analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
MS Detector: Operated in electron ionization (EI) mode.
-
Analysis: Identify and quantify the methyl oleate peak and any other FAMEs by comparing their retention times and mass spectra to known standards and spectral libraries.
-
Functional Assay: Cell Viability (MTT Assay)
-
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This is crucial when using sodium oleate in cell culture applications.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of sodium oleate, often complexed with fatty acid-free bovine serum albumin (BSA) for enhanced stability and delivery to cells. Dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the sodium oleate-BSA complex. Include a vehicle control (medium with BSA only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells) to determine the effect of sodium oleate on cell viability.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Sodium Oleate Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a new batch of sodium oleate.
Caption: Workflow for evaluating a new supply of Sodium Oleate.
Sodium Oleate and Intracellular Signaling
Sodium oleate can influence various intracellular signaling pathways, which is a critical consideration in drug development and cell biology research. One such pathway involves the activation of Protein Kinase C (PKC).
Caption: Oleate-mediated activation of the Protein Kinase C pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Mixed micelles containing sodium oleate: the effect of the chain length and the polar head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 油酸钠 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sodium Oleate | 143-19-1 | TCI AMERICA [tcichemicals.com]
- 8. Oleic acid, sodium salt, 65-90% oleic C18 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. Sodium oleate powder - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nanotrun.com [nanotrun.com]
- 13. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Sodium Oleate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of sodium oleate (B1233923) is critical for ensuring product quality, stability, and efficacy in a variety of applications, from pharmaceutical formulations to industrial processes. The selection of an appropriate analytical method is a pivotal decision that impacts data reliability and resource allocation. This guide provides a comprehensive cross-validation of the three primary analytical techniques for sodium oleate quantification: Potentiometric Titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the principles of each method, presents their performance characteristics in a comparative format, provides detailed experimental protocols, and includes a visual workflow to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical technique for sodium oleate quantification depends on a balance of factors including the required specificity, precision, accuracy, and the nature of the sample matrix. Potentiometric titration is a classic, cost-effective method for determining the total salt content, while chromatographic techniques like HPLC and GC-MS offer the advantage of separating and quantifying oleate from other related substances and impurities.
Quantitative Performance Data
The following table summarizes the key performance characteristics of each analytical method for the quantification of Sodium Oleate.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the potential difference to determine the equivalence point of a titration reaction between sodium oleate and a titrant. | Separates sodium oleate from other components in a sample based on its affinity for a stationary phase, followed by UV detection. | Involves the conversion of sodium oleate to a volatile derivative, which is then separated and detected based on its mass-to-charge ratio. |
| Linearity (R²) | Not Applicable | > 0.999[1] | > 0.999[2] |
| Accuracy | High, as recognized by the USP-NF for assay determination.[3][4] | High, with proper calibration standards.[3] | High, with appropriate internal standards.[3] |
| Precision (RSD) | Excellent, particularly with modern autotitrators.[3] | Typically < 2% | Typically < 5% |
| Limit of Detection (LOD) | Dependent on electrode sensitivity and titrant concentration. | In the low mg/L range.[1] | In the low mg/L range after derivatization. |
| Limit of Quantification (LOQ) | Dependent on electrode sensitivity and titrant concentration. | In the low to mid mg/L range.[1] | In the low to mid mg/L range after derivatization. |
| Specificity | Measures total sodium salt content; not specific to oleate. | Can separate oleate from other fatty acids and impurities. | High specificity, allows for identification of isomers and impurities based on mass spectra. |
| Sample Preparation | Simple dissolution in a suitable solvent.[3] | Dissolution in the mobile phase, may require filtration.[3] | Derivatization to a volatile form (e.g., methyl ester) is required.[3] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Potentiometric Titration
This method is suitable for determining the total sodium content of a purified sodium oleate sample.
-
Apparatus : Autotitrator with a suitable electrode (e.g., glass pH electrode), burette, analytical balance, magnetic stirrer.
-
Reagents : Glacial acetic acid, 0.1 N Perchloric acid in glacial acetic acid (standardized).
-
Procedure :
-
Accurately weigh a sample of sodium oleate and dissolve it in glacial acetic acid.
-
Immerse the electrode of the potentiometric titrator into the solution.
-
Titrate the solution with standardized 0.1 N perchloric acid.
-
Record the volume of titrant added at the equivalence point, which is determined by the inflection point of the titration curve.[3]
-
Perform a blank titration with glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculate the purity of Sodium Oleate based on the volume of perchloric acid consumed.[3]
-
High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the oleate portion of sodium oleate and is suitable for purity and impurity profiling.
-
Apparatus : HPLC system with a UV detector, C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Reagents : Acetonitrile (B52724) (ACN), Water (HPLC grade), Phosphoric acid or Formic acid.
-
Chromatographic Conditions :
-
Procedure :
-
Standard Preparation : Prepare a stock solution of Sodium Oleate reference standard in the mobile phase. Create a series of dilutions for the calibration curve.
-
Sample Preparation : Accurately weigh and dissolve the Sodium Oleate sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.[3]
-
Analysis : Inject the standard and sample solutions into the HPLC system.
-
Quantification : Identify the oleate peak based on the retention time of the reference standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a highly sensitive and specific method for the quantification of the oleic acid portion of sodium oleate, particularly useful for identifying and quantifying fatty acid impurities.
-
Apparatus : Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary GC column suitable for fatty acid methyl ester (FAME) analysis.
-
Reagents : Boron trifluoride-methanol solution (14% BF3-methanol), Heptane (B126788), Saturated sodium chloride solution, Anhydrous sodium sulfate, Internal standard (e.g., methyl heptadecanoate).
-
Procedure :
-
Derivatization (Methyl Esterification) :
-
Accurately weigh about 25 mg of the Sodium Oleate sample into a reaction vial.[3]
-
Add a known amount of internal standard.
-
Add 2 mL of 14% BF3-methanol solution.[3]
-
Heat the vial at 60°C for 30 minutes.[3]
-
After cooling, add 1 mL of heptane and 1 mL of saturated sodium chloride solution.[3]
-
Vortex the mixture and allow the layers to separate.
-
Transfer the upper heptane layer, containing the fatty acid methyl esters (FAMEs), to a clean vial and dry over anhydrous sodium sulfate.[3]
-
-
GC-MS Analysis :
-
Data Analysis : Identify the peak for methyl oleate based on its retention time and mass spectrum. Quantify using the internal standard calibration.
-
Workflow and Process Diagrams
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for Sodium Oleate quantification.
Caption: Workflow for analytical method cross-validation.
Caption: Comparison of experimental workflows.
References
The Collector's Showdown: Sodium Oleate's Efficacy in Mineral Flotation Compared to Other Fatty Acid Salts
In the realm of mineral processing, the efficiency of froth flotation is paramount, heavily relying on the selection of appropriate chemical reagents. Among these, collectors play a pivotal role in rendering valuable mineral surfaces hydrophobic, facilitating their attachment to air bubbles for separation. For decades, sodium oleate (B1233923), a salt of the unsaturated fatty acid oleic acid, has been a dominant collector, particularly for non-sulfide minerals. However, the continuous pursuit of enhanced recovery, selectivity, and cost-effectiveness has spurred research into a variety of other fatty acid salts and alternative collectors. This guide provides a comprehensive comparison of the flotation efficacy of sodium oleate against other fatty acid salts and alternative collectors, supported by experimental data and detailed methodologies to inform researchers, scientists, and professionals in the field.
Performance Comparison: A Data-Driven Overview
The collecting power of fatty acid salts is intrinsically linked to the structure of their hydrocarbon chains, including length and degree of saturation.[1][2] Generally, longer carbon chains and the presence of double bonds in unsaturated fatty acids, like in sodium oleate, contribute to stronger collecting capabilities.[3][4] However, factors such as mineralogy, pulp pH, temperature, and the presence of activating or depressing ions significantly influence collector performance.
Fluorite Flotation
In the flotation of fluorite, sodium oleate has been a traditional collector. However, alternatives like hydroxamic acids have demonstrated superior performance, especially in terms of selectivity against calcite, a common gangue mineral.
| Collector | Mineral | Collector Concentration (mol/L) | pH | Recovery (%) | Source |
| Sodium Oleate | Fluorite | 4.5 x 10⁻⁵ | Neutral | ~80 | [5] |
| HPOA (Hydroxamic Acid) | Fluorite | 4.5 x 10⁻⁵ | Neutral | >90 | [5] |
| Sodium Oleate | Calcite | 4.5 x 10⁻⁵ | Neutral | ~70 | [5] |
| HPOA (Hydroxamic Acid) | Calcite | 4.5 x 10⁻⁵ | Neutral | <20 | [5] |
Apatite Flotation
For apatite flotation, mixed fatty acid collectors have shown synergistic effects, leading to improved recovery compared to using a single fatty acid salt.[6][7]
| Collector | Mineral | Collector Concentration (mg/L) | Depressant | pH | Recovery (%) | Source |
| Sodium Oleate | Apatite | - | - | - | - | [6] |
| Phospholan PE65 | Apatite | - | - | - | - | [6] |
| Mixed (80% PE65, 20% NaOleate) | Apatite | - | - | - | Higher than individual | [6] |
| Mixed Fatty Acid (FAM) | Apatite | 80 | 30 mg/L Sodium Alginate | 11 | 97 | [5][7] |
| Mixed Fatty Acid (FAM) | Calcite | 80 | 30 mg/L Sodium Alginate | 11 | 10 | [5][7] |
| Mixed Fatty Acid (FAM) | Quartz | 80 | 30 mg/L Sodium Alginate | 11 | 7 | [5][7] |
Scheelite and Cassiterite Flotation
Benzohydroxamic acid (BHA) has been shown to be an effective collector for scheelite and cassiterite, with its performance further enhanced by the addition of an activator like lead nitrate.[8][9]
| Collector | Mineral | Collector Concentration (mol/L) | Activator | pH | Recovery (%) | Source |
| Sodium Oleate | Scheelite (-10 µm) | 1 x 10⁻⁵ | - | 8.5 | ~70 | [8] |
| BHA | Scheelite (-10 µm) | 5 x 10⁻⁴ | - | 8.5 | ~80 | [8] |
| BHA + Pb²⁺ | Scheelite (-10 µm) | 5 x 10⁻⁴ | Pb(NO₃)₂ | 8.5 | >90 | [8] |
| Sodium Oleate | Cassiterite (-23 µm) | 1 x 10⁻⁵ | - | 8.5 | ~80 | [8] |
| BHA | Cassiterite (-23 µm) | 5 x 10⁻⁴ | - | 8.5 | <20 | [8] |
Hematite (B75146) Flotation
For fine hematite flotation, sodium oleate has demonstrated strong collecting ability. The addition of a non-polar oil like kerosene (B1165875) can further enhance recovery when used with sodium oleate or oleoyl (B10858665) hydroxamic acid.[3]
| Collector | Mineral | Kerosene Addition | pH | Observation | Source |
| Sodium Oleate | Hematite | With and Without | 7 | Kerosene improved batch flotation | [3] |
| Octyl Hydroxamic Acid | Hematite | With and Without | 7 | Kerosene reduced recovery at low dosages | [3] |
| Oleoyl Hydroxamic Acid | Hematite | With and Without | 7 | Kerosene improved batch flotation | [3] |
Quartz Flotation
Unsaturated fatty acids (UFA) separated from mixed fatty acids (MFA) have shown significantly better performance in quartz flotation, especially at lower temperatures, compared to saturated fatty acids (SFA).[10]
| Collector | Mineral | Collector Concentration (mg/L) | pH | Temperature (°C) | Recovery (%) | Source |
| UFA | Quartz | 120 | 11.5 | 20 | 99.01 | [10] |
| MFA | Quartz | 120 | 11.5 | 20 | 89.45 | [10] |
| SFA | Quartz | 120 | 11.5 | 20 | 64.10 | [10] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate comparison of collector efficacy. Below are protocols for key experiments cited in this guide.
Protocol 1: Micro-Flotation Test for Fluorite
This protocol is based on the methodology for testing novel hydroxamic acid collectors against sodium oleate.[5]
-
Sample Preparation: High-purity fluorite and calcite samples are ground and screened to a particle size range of -74+38 µm. The sized minerals are then washed with deionized water to remove fine particles and dried at a low temperature.
-
Flotation Procedure:
-
A laboratory flotation machine with a 40 mL plexiglass cell is used.
-
2.0 g of the mineral sample is added to the cell with 35 mL of deionized water.
-
The pH of the pulp is adjusted to the desired level (e.g., neutral) using dilute HCl or NaOH solutions.
-
The collector (e.g., HPOA or sodium oleate) is added at the desired concentration (e.g., 4.5 x 10⁻⁵ mol/L).
-
The pulp is conditioned for a set time (e.g., 3 minutes) at a specific impeller speed (e.g., 1600 rpm).
-
Flotation is initiated by introducing air at a constant flow rate.
-
The froth is collected for a specified time (e.g., 5 minutes).
-
The concentrate and tailings are filtered, dried, and weighed to calculate the mineral recovery.
-
Protocol 2: Apatite Flotation with Mixed Fatty Acid (FAM) Collector
This protocol outlines the procedure for evaluating the synergistic effect of mixed fatty acid collectors in apatite flotation.[5][7]
-
Reagent Preparation: The FAM collector is prepared by saponifying a mixture of fatty acids (e.g., oleic, linoleic, palmitic, stearic, and palmitoleic acids) with NaOH in an ethanol (B145695) solution. A stock solution of the depressant (e.g., sodium alginate) is also prepared.
-
Flotation Procedure:
-
Micro-flotation tests are conducted in a laboratory flotation cell.
-
1.0 g of the mineral sample (apatite, calcite, or quartz) is added to the cell with deionized water.
-
The pulp pH is adjusted to the target value (e.g., 11).
-
The depressant (e.g., 30 mg/L sodium alginate) is added and conditioned for a specific time.
-
The FAM collector (e.g., 80 mg/L) is added and conditioned for another period.
-
Flotation is performed, and the froth is collected.
-
Mineral recovery is calculated based on the weights of the concentrate and tailings.
-
Protocol 3: Scheelite Flotation with Benzohydroxamic Acid (BHA)
This protocol describes the methodology for assessing the performance of BHA in scheelite flotation, including the effect of activators.[5]
-
Sample Preparation: A pure scheelite sample is prepared by grinding and sizing.
-
Flotation Procedure:
-
A laboratory flotation machine is used.
-
2.0 g of scheelite is added to the flotation cell with deionized water.
-
The pH is adjusted to the desired level (e.g., 8.5).
-
If an activator is used, the activator solution (e.g., Pb(NO₃)₂) is added, and the pulp is conditioned.
-
The BHA collector is added at various concentrations.
-
The pulp is conditioned for a set time.
-
Flotation is initiated, and the froth is collected.
-
The recovery of scheelite is determined.
-
Mechanisms of Action and Logical Relationships
The effectiveness of a collector is determined by its chemical structure and its interaction with the mineral surface.[5] The following diagrams illustrate the fundamental mechanisms and experimental workflows.
The interaction between sodium oleate and mineral surfaces is primarily governed by chemisorption, where the carboxylate group of the oleate ion bonds with metal cations on the mineral lattice.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journalssystem.com [journalssystem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the Effects of Sodium Oleate and Benzohydroxamic Acid on Fine Scheelite and Cassiterite Hydrophobic Flocculation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxicity of Sodium Oleate and Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of Sodium Oleate and other commonly used surfactants. The selection of surfactants is a critical step in the development of drug formulations, where biocompatibility is paramount. This document summarizes quantitative cytotoxicity data, details the experimental methodologies used to obtain this data, and visualizes the underlying cellular mechanisms.
Comparative Cytotoxicity Data
The cytotoxic potential of surfactants is typically evaluated by determining the concentration that inhibits 50% of cell viability (IC50). The following tables consolidate IC50 values for Sodium Oleate and other representative surfactants from various classes—anionic, cationic, non-ionic, and amphoteric—across different human cell lines. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell type, exposure time, and assay method.
General Trend in Surfactant Cytotoxicity: The cytotoxicity of surfactants generally follows this order: Cationic > Anionic > Amphoteric > Non-ionic.[1]
Table 1: Cytotoxicity of Sodium Oleate
| Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
| HepG2 | MTT | 24 hours | 52% viability at 500 µM | [2] |
Table 2: Comparative Cytotoxicity of Various Surfactants
| Surfactant Class | Surfactant Name | Cell Line | Assay | Exposure Time | IC50 | Reference |
| Anionic | Sodium Lauryl Sulfate (B86663) (SLS) | Human Gingival Fibroblasts | Neutral Red | 24 hours | 0.0127% | [3] |
| Sodium Lauryl Sulfate (SLS) | HaCaT | - | 24 hours | >100 µM | [4] | |
| Sodium Lauryl Sulfate (SLS) | L-929 | XTT | - | Severe toxicity at 0.06 mg/mL | [5] | |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | HaCaT | - | 24 hours | 30-100 µM | [4] |
| Benzethonium chloride | Human Fibroblasts | Neutral Red, MTT, LDH | - | Most cytotoxic in the study | [1] | |
| Non-ionic | Polysorbate 80 (Tween 80) | Human Fibroblasts | Neutral Red, MTT, LDH | - | Least cytotoxic in the study | [1] |
| Polysorbate 80 (Tween 80) | LO2 | - | 24 hours | Component-dependent | [6] | |
| Triton X-100 | Human Fibroblasts | Neutral Red, MTT, LDH | - | Intermediate cytotoxicity | [1] | |
| Amphoteric | Cocamidopropyl Betaine (CAPB) | Marine Macroalga | Various | 120 hours | Toxic at ≥ 10 mg/L | [7] |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT and Lactate Dehydrogenase (LDH) cytotoxicity assays. Below are detailed, generalized protocols for these standard assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the surfactant and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the surfactant in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[11]
-
Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10][11]
-
LDH Reaction: Add 100 µL of the LDH reaction mix (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of surfactant-induced cytotoxicity, it is essential to visualize the involved signaling pathways and the experimental workflows used to assess them.
Figure 1. A generalized experimental workflow for assessing surfactant cytotoxicity.
Anionic surfactants, such as Sodium Oleate, primarily exert their cytotoxic effects through the disruption of the cell membrane's lipid bilayer and the denaturation of membrane proteins. This leads to increased membrane permeability, leakage of intracellular components, and can ultimately trigger programmed cell death, or apoptosis.
Figure 2. A simplified signaling pathway for anionic surfactant-induced apoptosis.
Conclusion
This comparative guide highlights the varying cytotoxic potentials of different surfactant classes, with Sodium Oleate exhibiting a moderate level of cytotoxicity characteristic of anionic surfactants. The provided data and protocols serve as a valuable resource for researchers in the rational selection of surfactants for drug delivery systems, emphasizing the need to balance formulation efficacy with biocompatibility. Further research focusing on direct comparative studies under standardized conditions is warranted to provide a more definitive ranking of surfactant cytotoxicity.
References
- 1. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium lauryl sulfate and triclosan: in vitro cytotoxicity studies with gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Component-based biocompatibility and safety evaluation of polysorbate 80 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27242H [pubs.rsc.org]
- 7. Toxicity of the amphoteric surfactant, cocamidopropyl betaine, to the marine macroalga, Ulva lactuca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Unraveling the Role of Sodium Oleate in Protein Kinase C Activation: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of Protein Kinase C (PKC) signaling, this guide provides an objective comparison of Sodium Oleate's role in PKC activation assays against other common activators. Supported by experimental data, this document aims to clarify the nuances of its mechanism and assist in the selection of appropriate reagents for specific research needs.
Sodium Oleate (B1233923), the sodium salt of oleic acid, a monounsaturated fatty acid, serves as a valuable tool in the study of Protein Kinase C, a family of serine/threonine kinases pivotal in cellular signal transduction. Understanding its distinct mechanism of action in comparison to other activators is crucial for the accurate interpretation of experimental results.
Mechanism of Action: A Distinct Pathway
Sodium Oleate activates Protein Kinase C through a mechanism that is distinguishable from the canonical activation by diacylglycerol (DAG) and phosphatidylserine (B164497) (PS), although it exhibits some overlapping kinetic effects.[1] The activation of PKC by sodium oleate is dependent on the presence of calcium.[1] It is suggested that the active species is a Ca(oleate)2 complex.[1]
Interestingly, Sodium Oleate can also act synergistically with DAG to activate PKC, functioning as a cofactor similar to PS.[1] This is achieved by decreasing the apparent Michaelis constant (KMapp) of PKC for DAG.[1] Notably, Sodium Oleate preferentially activates the "soluble" form of PKC and does not inhibit the binding of phorbol (B1677699) esters, a key difference from DAG.[1]
Furthermore, studies have shown that cis-unsaturated fatty acids like oleic acid can directly activate purified PKC even in the absence of phospholipids (B1166683) and Ca2+.[2] This suggests an alternative mechanism for PKC activation, potentially linked to the liberation of cis-fatty acids by phospholipase A2.[2]
Comparative Analysis of PKC Activators
The selection of a PKC activator can significantly influence experimental outcomes. Below is a comparative table summarizing the key characteristics of Sodium Oleate and other widely used PKC activators.
| Activator | Mechanism of Action | Potency & Duration | Isoform Selectivity | Key Considerations |
| Sodium Oleate | Activates PKC, requires Ca2+; acts as a cofactor for DAG.[1] Can also directly activate PKC.[2] | Moderate potency, transient activation. | Preferential activation of soluble PKC; predominant effect on calcium-independent PKCδ.[3] | Physiologically relevant activator. Its distinct mechanism can be leveraged for specific research questions. |
| Phorbol Esters (e.g., PMA, PDBu) | Act as structural analogs of DAG, binding to the C1 domain of conventional and novel PKCs.[4] | High potency, sustained and often irreversible activation.[4] Can lead to PKC down-regulation with chronic exposure.[5][6] | Broadly activate conventional and novel PKC isoforms.[7] | Potent tumor promoters.[4] The sustained activation may not reflect physiological signaling. |
| Diacylglycerols (e.g., DOG, OAG) | Endogenous activators that bind to the C1 domain of conventional and novel PKCs.[4] | Lower potency, transient activation due to rapid metabolism.[4] | Activate conventional and novel PKC isoforms.[4] | More closely mimic physiological PKC activation. |
| Bryostatin 1 | Binds to the C1 domain of PKC with high specificity.[8] | Potent activator; notably does not cause down-regulation of PKCα.[8] | High affinity for PKCα.[8] | A non-tumor-promoting activator, making it a valuable research tool and therapeutic candidate. |
| Prostratin | Binds to the C1 domain, similar to phorbol esters.[8] | Potent activator. | Activates PKCα.[8] | A non-tumor-promoting phorbol ester analog. |
Signaling Pathway and Experimental Workflow
To visually represent the activation of Protein Kinase C, the following diagrams illustrate the signaling pathway and a typical experimental workflow for a PKC activation assay.
Caption: PKC Activation Pathway showing the roles of DAG, Ca2+, and Sodium Oleate.
Caption: A typical workflow for a radioactive Protein Kinase C activation assay.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline a standard protocol for a PKC activation assay using Sodium Oleate and a comparative assay using a phorbol ester.
Protocol 1: PKC Activation Assay Using Sodium Oleate
This protocol is adapted from standard radioactive kinase assay procedures.[9]
Materials:
-
Purified Protein Kinase C enzyme
-
Sodium Oleate solution
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (optional, to study co-activation)
-
Substrate Peptide (e.g., Ac-MBP(4-14))
-
[γ-32P]ATP
-
Magnesium/ATP Cocktail: 75 mM MgCl2, 500 µM ATP in ADB
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare Sodium Oleate Solution: Prepare a stock solution of Sodium Oleate in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired final concentration in the assay buffer.
-
Prepare Reaction Tubes: In microcentrifuge tubes on ice, add the following in order:
-
10 µL Assay Dilution Buffer
-
10 µL Substrate Peptide solution
-
10 µL of either buffer (for basal activity), Sodium Oleate solution, or a known PKC inhibitor (for control).
-
10 µL of purified PKC enzyme (25-100 ng).
-
-
Initiate the Reaction: Add 10 µL of the Magnesium/ATP Cocktail containing [γ-32P]ATP to each tube.
-
Incubation: Vortex gently and incubate the tubes at 30°C for 10 minutes.
-
Stop the Reaction: After incubation, spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Immerse the P81 paper squares in a beaker containing 0.75% phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash three more times with fresh phosphoric acid.
-
Final Rinse: Perform a final rinse with acetone (B3395972) to dry the paper.
-
Quantification: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of PKC (in pmol/min/µg) after subtracting the background counts (no enzyme control).
Protocol 2: Comparative PKC Activation Assay Using Phorbol 12-Myristate 13-Acetate (PMA)
This protocol allows for a direct comparison of the potency and efficacy of Sodium Oleate versus a potent phorbol ester.
Materials:
-
Same as Protocol 1, with the addition of a Phorbol 12-Myristate 13-Acetate (PMA) stock solution.
Procedure:
-
Prepare Activator Solutions: Prepare serial dilutions of both Sodium Oleate and PMA in the assay buffer to generate dose-response curves.
-
Assay Setup: Set up parallel reaction tubes as described in Protocol 1. In place of a single concentration of Sodium Oleate, add the different concentrations of Sodium Oleate and PMA to their respective tubes.
-
Follow Steps 3-9 from Protocol 1.
-
Data Analysis: Plot the PKC activity against the log concentration of each activator to determine the EC50 (half-maximal effective concentration) for both Sodium Oleate and PMA. This will provide a quantitative comparison of their potencies.
Conclusion
Sodium Oleate serves as a physiologically relevant and mechanistically distinct activator of Protein Kinase C. Its requirement for calcium and its ability to act as a cofactor with DAG provide researchers with a nuanced tool to dissect specific aspects of PKC signaling. While phorbol esters offer potent and sustained activation, their non-physiological nature and tumor-promoting properties necessitate careful consideration. The choice of activator should be guided by the specific research question, with a clear understanding of the distinct cellular responses each compound can elicit. By employing the detailed protocols and comparative data presented in this guide, researchers can more effectively validate the role of Sodium Oleate in their PKC activation assays and advance our understanding of this critical signaling pathway.
References
- 1. Regulation of platelet protein kinase C by oleic acid. Kinetic analysis of allosteric regulation and effects on autophosphorylation, phorbol ester binding, and susceptibility to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct activation of purified protein kinase C by unsaturated fatty acids (oleate and arachidonate) in the absence of phospholipids and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective regulation of protein kinase C isoenzymes by oleic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phorbol 12-Myristate 13-Acetate Enhances Long-Term Potentiation in the Hippocampus through Activation of Protein Kinase Cδ and ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Sodium Oleate and Synthetic Surfactants for Research and Drug Development
In the fields of pharmaceutical research and drug development, the selection of appropriate excipients is paramount to ensuring the efficacy, stability, and safety of the final product. Surfactants are a critical class of excipients used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This guide provides a detailed comparison of the performance of sodium oleate (B1233923), a naturally derived anionic surfactant, against common synthetic surfactants, supported by experimental data and methodologies.
Sodium oleate, the sodium salt of oleic acid, is a monounsaturated fatty acid that is valued for its role as an emulsifier, penetration enhancer, and its biocompatibility.[3][4][5] Its performance is benchmarked here against two widely used synthetic surfactants: Sodium Dodecyl Sulfate (SDS), an anionic surfactant, and Polysorbate 80 (Tween 80), a non-ionic surfactant.
Performance Benchmarking: Key Physicochemical Properties
The efficacy of a surfactant is determined by several key parameters, including its Critical Micelle Concentration (CMC), surface tension reduction, emulsifying power, and foaming stability.
| Parameter | Sodium Oleate | Sodium Dodecyl Sulfate (SDS) | Polysorbate 80 (Tween 80) | Significance in Drug Formulation |
| Type | Anionic | Anionic | Non-ionic | Influences compatibility with APIs and other excipients, as well as potential for irritation. |
| Critical Micelle Concentration (CMC) | ~1.0 x 10⁻³ mol/L (0.33 g/L at pH 10)[1][6] | 8.23 mM[7] | 0.015 - 0.019 mM[8][9] | The minimum concentration for forming micelles to solubilize hydrophobic drugs. A lower CMC is often more efficient. |
| Surface Tension at CMC (mN/m) | ~32-35[10] | ~38-40 | ~35-42 | Indicates the surfactant's effectiveness at reducing interfacial tension. Lower values are generally better. |
| Emulsification Performance | Excellent emulsifying power[11] | Lower stability compared to Polysorbate 80[12] | High stability for oil-in-water emulsions[12] | Crucial for the formation and shelf-life of emulsions, creams, and lotions. |
| Foam Stability | Good foaming properties; stability is pH-dependent[6][13] | Produces high foam volume[14][15] | Generally lower foaming than anionic surfactants[16] | Important for manufacturing processes and the characteristics of certain dosage forms. |
Biocompatibility and Cytotoxicity
A critical consideration in drug development is the potential toxicity of excipients. The cytotoxic potential of surfactants generally follows the order: cationic > anionic > non-ionic.[17][18]
| Surfactant | Biocompatibility/Cytotoxicity Profile |
| Sodium Oleate | Generally considered biocompatible and is used in various drug delivery systems.[3][5] However, as a fatty acid salt, it can modulate cellular signaling pathways.[1] |
| Sodium Dodecyl Sulfate (SDS) | Known to be a skin and eye irritant. Its use in formulations requires careful concentration management to minimize cytotoxicity. |
| Polysorbate 80 (Tween 80) | Widely regarded as safe and is used in a variety of parenteral, oral, and topical formulations. It exhibits low cytotoxicity.[18] |
Experimental Protocols
The following are detailed methodologies for assessing the key performance indicators of surfactants.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by observing the change in various physicochemical properties of a solution with increasing surfactant concentration.[7]
Surface Tension Method: This is a common and direct method for determining the CMC.[19][20]
-
Prepare a series of aqueous solutions of the surfactant at various concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show two linear regions. The concentration at which the slope changes abruptly is the CMC. The intersection of the two extrapolated linear portions gives the CMC value.[19][21]
Conductivity Method: This method is suitable for ionic surfactants like sodium oleate and SDS.[19]
-
Prepare a range of surfactant solutions of varying concentrations in deionized water.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter.
-
Plot the conductivity against the surfactant concentration.
-
The plot will exhibit two linear portions with different slopes. The point of intersection of these lines corresponds to the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down as micelles are formed.[21]
Emulsification Stability Index
The emulsification index (EI) is a measure of the emulsifying ability and stability of a surfactant.[22]
-
Mix a defined ratio of oil (e.g., mineral oil, vegetable oil) and an aqueous solution of the surfactant in a graduated cylinder or test tube.
-
Homogenize the mixture using a vortex mixer or sonicator for a specified time (e.g., 2 minutes) to form an emulsion.
-
Allow the emulsion to stand undisturbed for a defined period (e.g., 24 hours).
-
After the incubation period, measure the height of the emulsified layer and the total height of the liquid column.
-
The Emulsification Index (E24) is calculated as: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
A higher E24 value indicates better emulsification stability.
Foamability and Foam Stability
This protocol assesses the capacity of a surfactant to form foam and the stability of that foam over time.
-
Prepare a solution of the surfactant at a specific concentration in a graduated cylinder.
-
Generate foam by a standardized method, such as sparging a gas (e.g., air or nitrogen) through the solution at a fixed flow rate for a set duration, or by mechanical agitation (e.g., shaking or using a rotor-stator homogenizer).[23]
-
Immediately after foam generation ceases, measure the initial foam volume. This is an indicator of foamability.
-
Monitor the foam volume at regular time intervals (e.g., every 5 minutes) to assess foam stability.
-
Foam stability can be reported as the time taken for the foam volume to reduce to half of its initial volume (half-life) or as the percentage of foam volume remaining after a specific time.[24]
Visualizing Workflows and Pathways
Experimental Workflow for Surfactant Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of different surfactants.
Caption: Workflow for benchmarking surfactant performance.
Sodium Oleate's Influence on Cellular Signaling
Beyond its physicochemical properties, sodium oleate can also interact with and modulate cellular signaling pathways, an important consideration in drug development. For instance, oleate has been shown to influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1]
Caption: Modulation of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium oleate functionalized simvastatin liposomes: boosting endosomal escape and anticancer efficacy in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. globaljournals.org [globaljournals.org]
- 10. researchgate.net [researchgate.net]
- 11. nanotrun.com [nanotrun.com]
- 12. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. drpress.org [drpress.org]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Determination of a comprehensive emulsification index [bio-protocol.org]
- 23. Foam Making | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
Spectroscopic Characterization of Sodium Oleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of sodium oleate (B1233923). It is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, from routine quality control to in-depth structural elucidation. The following sections detail the principles, experimental protocols, and performance characteristics of Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Overview
The selection of a spectroscopic technique for the analysis of sodium oleate is a critical decision that depends on the specific analytical goal, be it qualitative identification, quantitative measurement, or impurity profiling. The table below summarizes the key performance parameters of the most commonly employed methods, offering a clear comparison to guide your choice.
| Parameter | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups. | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations, symmetry, and skeletal structure. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information on molecular structure and connectivity. | Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection for identification and quantification. |
| Primary Use | Rapid identification of functional groups, quality control, and detection of polymorphism. | Complementary to FTIR for vibrational analysis, particularly for non-polar bonds and aqueous solutions. Analysis of crystalline structure and polymorphism. | Definitive structural elucidation, isomer differentiation, and quantitative analysis without the need for reference standards (qNMR). | Purity assessment, identification and quantification of fatty acid composition, and analysis of volatile impurities. |
| Sample Preparation | Minimal; can be analyzed as a solid (e.g., KBr pellet, ATR), or in solution. | Minimal; can be analyzed as a solid, powder, or in aqueous solution. Glass vials can be used. | Dissolution in a deuterated solvent is required.[1][2][3] | Derivatization to a volatile form (e.g., fatty acid methyl ester - FAME) is typically required.[4][5] |
| Limit of Detection (LOD) | Generally in the low microgram to nanogram range. For ATR-FTIR analysis of free fatty acids, a detection limit of 0.4% has been reported.[6] | Typically in the microgram to nanogram range. Can be enhanced by Surface-Enhanced Raman Spectroscopy (SERS). | Milligram to microgram range, depending on the nucleus and magnetic field strength. | Picogram to femtogram range, especially with Selected Ion Monitoring (SIM).[4][7] |
| Limit of Quantitation (LOQ) | Method-dependent, but generally in the mid-microgram range. For ATR-FTIR of free fatty acids, an LOQ of 0.75 mg/L has been reported.[8] | Generally in the higher nanogram to microgram range. | Dependent on concentration and number of scans; can be highly accurate with qNMR. | Nanogram to picogram range.[4][7] |
| Analysis Time | Typically < 5 minutes per sample.[9] | 5 - 30 minutes per sample, depending on the desired signal-to-noise ratio. | 5 minutes to several hours, depending on the experiment (1D vs. 2D) and sample concentration. | 20 - 40 minutes per sample, including chromatographic separation.[4] |
| Specificity | Good for functional group identification, but may have difficulty distinguishing between similar molecules. | High; provides a unique spectral fingerprint. Excellent for differentiating isomers and polymorphs. | Very high; provides unambiguous structural information. | Very high, especially with mass spectral data for confirmation. |
| Accuracy & Precision | Good for quantitative analysis with proper calibration. | Good for quantitative analysis, though often requires chemometric methods.[10][11] | Excellent for quantitative analysis (qNMR), with high accuracy and precision.[12][13][14] | Excellent with the use of internal standards.[4][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. This section provides step-by-step protocols for the characterization of sodium oleate using the discussed spectroscopic techniques.
Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for the FTIR analysis of solid sodium oleate, requiring minimal sample preparation.
Instrumentation:
-
FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.
Procedure:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of powdered sodium oleate directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]
-
Data Analysis: Identify the characteristic absorption bands of sodium oleate. Key vibrational modes include:
-
~2922 cm⁻¹ and ~2852 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene (B1212753) groups.[16]
-
~1560 cm⁻¹: Asymmetric stretching vibration of the carboxylate (COO⁻) group.[17]
-
~1445 cm⁻¹: Symmetric stretching vibration of the carboxylate (COO⁻) group.
-
Raman Spectroscopy
Raman spectroscopy is an excellent technique for analyzing solid sodium oleate, providing complementary information to FTIR.
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Microscope for sample visualization and laser focusing.
Procedure:
-
Sample Preparation: Place a small amount of sodium oleate powder on a microscope slide.[18]
-
Instrument Calibration: Calibrate the spectrometer using a known standard (e.g., polystyrene or silicon).
-
Sample Focusing: Place the slide on the microscope stage and focus on the sample.
-
Spectral Acquisition: Acquire the Raman spectrum. The spectral range and acquisition time will depend on the instrument and sample. A typical range is 200-3200 cm⁻¹.
-
Data Analysis: Identify the characteristic Raman shifts for sodium oleate. Key scattering peaks include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the definitive structural confirmation of sodium oleate.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-25 mg of sodium oleate in a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O)) in a clean vial.[3][21] The final volume should be around 0.6-0.7 mL.[2][3]
-
Sample Transfer: Filter the solution into an NMR tube to remove any particulate matter.[2][21]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be locked, tuned, and shimmed by the operator or automated software.
-
Spectral Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Identify the chemical shifts and coupling patterns of the different protons in the molecule. Key signals include the olefinic protons (~5.3 ppm), the protons alpha to the carboxylate group, and the aliphatic chain protons.
-
¹³C NMR: Identify the chemical shifts of the carbon atoms. Key signals include the carboxylate carbon, the olefinic carbons, and the various carbons of the alkyl chain.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for determining the fatty acid profile and assessing the purity of sodium oleate. This technique requires derivatization of the non-volatile sodium oleate into a volatile fatty acid methyl ester (FAME).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A polar capillary column (e.g., DB-FATWAX UI).[5]
Procedure:
-
Derivatization (Methyl Esterification):
-
Accurately weigh about 10-20 mg of the sodium oleate sample into a reaction vial.
-
Add 2 mL of 14% boron trifluoride-methanol (BF₃-methanol) solution.[4]
-
Heat the vial at 60°C for 30 minutes.[4]
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of a saturated sodium chloride solution.[4]
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute; ramp at 10°C/min to 175°C, hold for 10 minutes; ramp at 5°C/min to 220°C, and hold for 20 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.[5]
-
-
Data Analysis:
-
Identify the peak for methyl oleate based on its retention time and mass spectrum.
-
Identify and quantify any impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Mandatory Visualization
To further clarify the experimental workflows and the information obtained from these techniques, the following diagrams are provided.
Caption: Workflow for the spectroscopic characterization of Sodium Oleate.
Caption: Key vibrational modes of Sodium Oleate in FTIR and Raman spectroscopy.
References
- 1. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. thaiscience.info [thaiscience.info]
- 10. Frontiers | Raman Spectroscopy for Pharmaceutical Quantitative Analysis by Low-Rank Estimation [frontiersin.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. agilent.com [agilent.com]
- 13. pubs.sciepub.com [pubs.sciepub.com]
- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. acp.copernicus.org [acp.copernicus.org]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. research.reading.ac.uk [research.reading.ac.uk]
Assessing the Reproducibility of Experiments Involving Sodium Oleate: A Comparative Guide
Sodium oleate (B1233923), the sodium salt of oleic acid, is a widely used anionic surfactant in various research and industrial applications, including drug delivery systems, nanoparticle synthesis, and as a supplement in mammalian cell culture.[1][2][3][4] Its amphiphilic nature, with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to form micelles and enhance the solubility of poorly water-soluble compounds.[5][6] However, the reproducibility of experiments involving sodium oleate can be influenced by several factors, from the purity of the compound to the specifics of the experimental protocol. This guide provides a comparative overview of experimental data, detailed methodologies, and key signaling pathways to aid researchers in achieving more consistent and reliable results.
Factors Influencing Experimental Reproducibility
Several critical factors can affect the outcomes of experiments involving sodium oleate:
-
Purity and Source of Sodium Oleate: The purity of sodium oleate can vary between suppliers and even between different lots from the same supplier. Impurities can alter the physicochemical properties of the solution and lead to inconsistent biological effects. It is crucial to use highly purified sodium oleate and to report the source and lot number in publications.
-
Preparation of Sodium Oleate Solutions: Free fatty acids like oleic acid have low solubility in aqueous media.[2] For cell culture experiments, sodium oleate is typically complexed with fatty acid-free bovine serum albumin (BSA) to create a stable and bioavailable solution.[2] The molar ratio of oleate to BSA, the temperature, and the method of mixing can all impact the final preparation and its effects on cells.[2][7]
-
Experimental Conditions: The physicochemical behavior of sodium oleate is highly sensitive to the experimental conditions.
-
pH: The pH of the solution affects the ionization of the carboxylate head group, which in turn influences micelle formation and the overall stability of the preparation.[1][8]
-
Temperature: Temperature can affect the critical micelle concentration (CMC) and the kinetics of nanoparticle formation in synthesis experiments.[1][8]
-
Concentration: The concentration of sodium oleate determines whether it exists as individual monomers or as micelles, which have different biological and chemical activities.[1]
-
-
Cell Line and Culture Conditions: Different cell lines can exhibit varying sensitivities to sodium oleate.[2][7] Furthermore, the composition of the cell culture medium, particularly the presence or absence of serum, can influence the cellular response.[2]
Comparative Quantitative Data
To facilitate comparison across different studies, the following tables summarize key quantitative data on the effects of sodium oleate.
Table 1: Effect of Sodium Oleate on Cell Viability
| Cell Line | Concentration (µM) | Exposure Time | Viability Assay | Observed Effect | Reference |
| HepG2 | 10 - 500 | 8 hours | MTT | No significant change in cell viability. | [2] |
| HepG2 | 250 - 500 | 24 hours | MTT | Decrease in cell viability, but higher than palmitate-treated cells. | [2][7] |
| HUVEC | up to 100 | up to 72 hours | Trypan Blue Exclusion | No detectable toxic effect on cell number or viability. | [9] |
| MDA-MB-231 | 100 | 24 hours (treatment) | Cell Counting | Increased long-term serum-free survival. | [2] |
| Hep3B & Huh7 | 300 | 48 hours | Alamar Blue | Significant dose-dependent reduction of cellular viability. | [10][11] |
Table 2: Critical Micelle Concentration (CMC) of Sodium Oleate
| Conditions | CMC Value | Reference |
| Varies with purity | ~1 x 10⁻³ mol/L | [5] |
| pH 10.0 | 0.33 g/L | [5][12] |
| pH range 7-12 | Increases with pH | [5] |
| Alcohol-water systems | Increases with temperature | [5] |
Key Experimental Protocols
Detailed and consistent methodologies are paramount for reproducibility. The following are protocols for common experiments involving sodium oleate.
Protocol 1: Preparation of BSA-Conjugated Sodium Oleate Solution
This protocol is essential for preparing a stable and bioavailable solution of sodium oleate for cell culture experiments.[2]
Materials:
-
Sodium Oleate powder
-
0.1 M NaOH
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or desired cell culture medium
-
Sterile conical tubes
-
Water bath or heating block (70°C and 55°C)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 100 mM Sodium Oleate Stock Solution: Dissolve the appropriate amount of sodium oleate powder in 0.1 M NaOH in a sterile conical tube. Incubate the solution at 70°C for 15 minutes with stirring or vortexing until the sodium oleate is completely dissolved.[2][7]
-
Prepare a 10% BSA Solution: Dissolve fatty acid-free BSA in PBS or your cell culture medium to a final concentration of 10% (w/v). Gently mix to avoid foaming and sterile filter the solution.[2][7]
-
Complex Sodium Oleate with BSA: While stirring the 10% BSA solution at 55°C, slowly add the 100 mM sodium oleate stock solution to achieve the desired final molar ratio (e.g., 5:1 oleate:BSA).[13] Continue to stir the solution at 37-55°C for at least 15-60 minutes to allow for complex formation.[2][7]
-
Sterilization and Storage: Sterile filter the final BSA-conjugated sodium oleate solution using a 0.22 µm filter. Store the solution at 4°C for short-term use or at -20°C for long-term storage.[2]
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability.[2]
Materials:
-
Cells cultured in a 96-well plate
-
BSA-conjugated sodium oleate solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/cm² and allow them to attach overnight.[7]
-
Treatment: Remove the old medium and replace it with a medium containing different concentrations of the BSA-conjugated sodium oleate solution. Include a vehicle control (medium with BSA only). Incubate the plate for the desired time periods (e.g., 8, 24, or 48 hours).[2][7]
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[2]
-
Solubilization of Formazan Crystals: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[2][7]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 595 nm.[7]
Signaling Pathways and Visualizations
Sodium oleate can modulate various cellular signaling pathways, which has implications for its use in research, particularly in cancer biology.
Caption: Workflow for preparing BSA-conjugated sodium oleate.
Oleate-Induced Cell Proliferation
In some cancer cell lines, such as MDA-MB-231, oleate has been shown to stimulate proliferation. This effect is mediated, in part, through the G protein-coupled receptor GPR40.[2][14] Activation of GPR40 can trigger several downstream signaling cascades, including Phospholipase C (PLC), MEK 1/2, Src, and PI3K/Akt pathways.[2][14]
Caption: Oleate-induced cell proliferation signaling pathway.
Sodium Oleate-Induced Epithelial-Mesenchymal Transition (EMT)
In certain contexts, such as in liver and kidney cells, sodium oleate has been shown to induce epithelial-mesenchymal transition (EMT), a process that can contribute to fibrosis.[15][16] This is often mediated through the activation of the TGF-β and β-catenin signaling pathways.[15]
Caption: Sodium oleate-induced EMT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atvb.ahajournals.org [atvb.ahajournals.org]
- 10. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 11. Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A secretome profile indicative of oleate-induced proliferation of HepG2 hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oleate promotes the proliferation of breast cancer cells via the G protein-coupled receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty Acids and a High-Fat Diet Induce Epithelial–Mesenchymal Transition by Activating TGFβ and β-Catenin in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sodium Oleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and maintaining regulatory compliance.[1] While sodium oleate (B1233923) is generally considered non-hazardous, it is crucial to follow prudent disposal practices.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of sodium oleate.
Immediate Safety and Handling
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[1]
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specification |
| Hand Protection | Chemically resistant gloves | Inspected prior to use.[3] |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified.[1] |
| Body Protection | Standard laboratory coat | --- |
| Respiratory Protection | Dust mask | Recommended if dust is generated.[1] |
Always wash hands thoroughly after handling sodium oleate.[1][2] The chemical should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2]
Spill Response Protocol
In the event of a sodium oleate spill, the following steps should be taken for a safe and effective cleanup:
-
Evacuate and Ventilate : For significant spills, evacuate unnecessary personnel and ensure the area is well-ventilated.[1]
-
Containment : Prevent the powder from spreading or becoming airborne.[1]
-
Cleanup :
-
Decontamination : After collecting the spilled material, wash the spill site with water to ensure the area is clean.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of sodium oleate is through a licensed waste disposal contractor.[1] Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Collection : Collect waste sodium oleate, including any materials contaminated from spills, in a designated, sealed, and clearly labeled container.[1][4]
-
Container Management : Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed when not in use.[4][5] The original container is ideal if it is not damaged.[5]
-
Engage a Licensed Waste Disposal Service : Contact a certified chemical waste disposal company to arrange for the pickup and proper disposal of the sodium oleate waste.[1][6]
-
Provide Documentation : Furnish the waste disposal company with the Safety Data Sheet (SDS) for sodium oleate.[1]
-
Maintain Records : Keep detailed records of all waste disposal activities, including dates, quantities, and the name of the disposal company, as required by your institution and local regulations.[1][4]
While some general laboratory guidelines suggest that non-hazardous solid waste can be disposed of in a landfill, it is imperative to confirm the appropriate disposal method with your institution's environmental health and safety department and the licensed disposal contractor.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of sodium oleate waste.
References
Safeguarding Your Research: A Guide to Handling Sodium Oleate
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the use of sodium oleate (B1233923), focusing on personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment. While sodium oleate is generally not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial.[1][2][3]
Personal Protective Equipment (PPE)
When handling sodium oleate, particularly in its powdered form, the use of appropriate PPE is recommended to minimize exposure. The following table summarizes the necessary protective gear for various laboratory activities involving this chemical.
| Handling Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (Solid Form) | Safety glasses with side-shields or chemical safety goggles.[2][4] | Chemical-resistant gloves (e.g., nitrile or latex).[2] | Laboratory coat.[2][5] | Recommended when dust may be generated. A dust mask or a NIOSH-approved respirator should be used.[2][5][6] |
| Working with Solutions (Liquid Form) | Safety glasses with side-shields or chemical safety goggles.[4] | Chemical-resistant gloves (e.g., nitrile or latex).[2] | Laboratory coat.[2][5] | Generally not required if handled in a well-ventilated area. |
| Large-Scale Handling or Potential for Significant Dust/Aerosol Generation | Chemical safety goggles or a full-face respirator. | Chemical-resistant gloves.[2] | Laboratory coat and potentially an apron for added protection.[2] | A NIOSH-approved respirator is recommended.[2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling sodium oleate ensures safety at every step. This involves careful preparation, mindful execution of experimental work, and appropriate cleanup and disposal.
Handling Procedures:
-
Ventilation: Always work in a well-ventilated area to prevent the accumulation of dust.[2][4] Local exhaust ventilation is recommended where dust is likely to be generated.[1]
-
Avoiding Dust: Handle the solid material carefully to avoid creating dust.[2][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][7] Wash hands thoroughly with soap and water after handling.[2][3]
-
Labeling and Storage: Keep containers tightly sealed and clearly labeled.[2][7] Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2][5]
Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of sodium oleate and any contaminated materials is critical to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste sodium oleate and any contaminated materials (e.g., gloves, wipes) in a designated, sealed, and clearly labeled container.[5]
-
Licensed Disposal: Arrange for a licensed chemical waste disposal company to handle the disposal of the waste.[1][5] Do not dispose of sodium oleate down the drain.[2]
-
Contaminated Packaging: Triple-rinse empty containers and dispose of them according to institutional and local regulations.[2]
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling, the following diagrams illustrate the logical flow of operations.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
